3-Fluoro-2-(pyrrolidin-1-YL)pyridine
Description
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Properties
IUPAC Name |
3-fluoro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXRRBDRRRZNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674810 | |
| Record name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-40-8 | |
| Record name | 3-Fluoro-2-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Fluoro-2-(pyrrolidin-1-yl)pyridine for Medicinal Chemistry Professionals
Disclaimer: This document is intended for informational purposes for research, and drug development professionals. It is not a substitute for rigorous, experimentally validated data. All laboratory work should be conducted by qualified personnel using appropriate safety protocols.
Executive Summary
3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a fluorinated heterocyclic compound with significant potential as a building block in modern drug discovery. The strategic incorporation of a fluorine atom and a pyrrolidine moiety onto the pyridine scaffold imparts a unique combination of physicochemical and pharmacological properties. This guide provides an in-depth analysis of its chemical characteristics, a detailed synthesis protocol, an exploration of its reactivity, and a discussion of its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors, central nervous system (CNS) active agents, and novel therapeutics. While specific biological activity data for this exact molecule is not extensively available in the public domain, this paper will extrapolate its potential based on the well-established roles of its constituent pharmacophores.
Introduction: The Strategic Value of Fluorinated Aminopyridines in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile core for interacting with a wide array of biological targets. The introduction of a fluorine atom, a common strategy in drug design, can profoundly modulate a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. Furthermore, the 2-aminopyridine motif is a well-known pharmacophore that can engage in key hydrogen bonding interactions with protein targets. The incorporation of a cyclic amine, such as pyrrolidine, at the 2-position can enhance potency and selectivity, as well as improve pharmacokinetic properties. Consequently, this compound represents a valuable and strategically designed building block for the synthesis of novel drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from solubility and permeability to formulation.
Core Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1019946-67-3 | [1][2] |
| Molecular Formula | C₉H₁₁FN₂ | |
| Molecular Weight | 166.20 g/mol | |
| Appearance | Light yellow to yellow-brown solid or oil | Commercial Suppliers |
| Predicted Boiling Point | ~256.7 °C at 760 mmHg | N/A |
| Predicted Density | ~1.15 g/cm³ | N/A |
| Purity (Typical) | >97% | Commercial Suppliers |
Spectroscopic Characterization (Predicted)
-
¹H NMR: Resonances for the pyrrolidine protons would be expected in the aliphatic region (typically 1.8-3.5 ppm). The pyridine ring protons would appear in the aromatic region (typically 6.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and pyrrolidine substituents.
-
¹³C NMR: The spectrum would show distinct signals for the carbons of the pyridine and pyrrolidine rings. The carbon atom directly bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated aromatics.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.
-
Mass Spectrometry (MS): The nominal mass would be 166, with the high-resolution mass spectrometry (HRMS) confirming the elemental composition. The fragmentation pattern would likely involve the loss of fragments from the pyrrolidine ring.
Synthesis and Mechanistic Considerations
The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on analogous syntheses of fluorinated aminopyridines.
-
Materials: 2,3-Difluoropyridine, Pyrrolidine, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of 2,3-difluoropyridine (1.0 eq) in anhydrous DMSO in a sealed reaction vessel, add anhydrous potassium carbonate (2.0 eq).
-
Add pyrrolidine (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Mechanistic Rationale
The regioselectivity of the reaction is dictated by the electronic properties of the 2,3-difluoropyridine ring. The pyridine nitrogen atom is electron-withdrawing, activating the C2 and C4 positions to nucleophilic attack. The fluorine atom at the 3-position further enhances the electrophilicity of the C2 position. Pyrrolidine, acting as a nucleophile, preferentially attacks the C2 position, forming a Meisenheimer intermediate. The subsequent elimination of the fluoride ion, a good leaving group, restores aromaticity and yields the desired product. The use of a polar aprotic solvent like DMSO is crucial for dissolving the reagents and facilitating the SNAr reaction.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is governed by the pyridine ring, the fluorine atom, and the pyrrolidine substituent, making it a versatile scaffold for further chemical modifications.
Chemical Reactivity
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to act as a base and a nucleophile, readily undergoing protonation or alkylation.
-
Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, with the electron-donating pyrrolidine group directing incoming electrophiles primarily to the C5 position.
-
Fluorine Atom: The carbon-fluorine bond is generally strong and stable. However, under specific conditions, such as with strong nucleophiles or through metal-catalyzed cross-coupling reactions, the fluorine atom could potentially be displaced.
Potential Therapeutic Applications
While specific biological data for this compound is limited in publicly accessible literature, its structural motifs are present in numerous biologically active compounds.
-
Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The fluorine atom can enhance binding affinity and modulate selectivity. The pyrrolidine moiety can be further functionalized to interact with other regions of the ATP-binding pocket, making this compound a valuable starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases. A patent for asciminib, a kinase inhibitor, describes a molecule containing a substituted (pyrrolidin-1-yl)pyridine moiety, highlighting the relevance of this scaffold[3].
-
Central Nervous System (CNS) Agents: The pyridine and pyrrolidine rings are common features in compounds targeting CNS receptors. For instance, various substituted pyridines have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases[4][5][6]. The specific substitution pattern of this compound could be explored for its potential to modulate the activity of these and other CNS receptors.
-
Antibacterial Agents: The 2-aminopyridine core is also found in some antibacterial agents. The introduction of fluorine can enhance the antibacterial activity of compounds[7]. Research into novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown that fluorinated pyridine moieties can significantly improve antibacterial efficacy[7].
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors or dust, and prevent contact with skin and eyes.
-
Known Hazards of Related Compounds:
-
First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion and Future Directions
This compound is a strategically designed chemical entity that holds considerable promise for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure combines several key pharmacophoric features. While direct biological data for this specific molecule remains to be published, its potential as a precursor for novel kinase inhibitors, CNS-active compounds, and other therapeutic agents is significant. Further investigation into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new and effective medicines.
References
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- Kishida Chemical Co., Ltd. (2025, September 5). Safety Data Sheet: 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride.
- Google Patents. (n.d.). CN106397310A: 3-fluoropyridine preparation method high in yield and content.
- Shell Internationale Research Maatschappij B.V. (1986). EP 0192287 A2: Process for the preparation of fluorinated pyridines.
- National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In PubChem.
- National Center for Biotechnology Information. (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In PubChem.
- Novartis AG. (2014). U.S. Patent No. 8,829,195: Pyrimidine compounds and their use as kinase inhibitors. U.S.
- Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77.
- El-Kashef, H. S., & El-Ashmawy, M. B. (2014). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry, 6(14), 1597–1613.
- The Dow Chemical Company. (1985). EP 0146924 A2: Preparation of difluorpyridine compounds.
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Kramar Chemicals. (n.d.). This compound. Retrieved from [Link]
- Lundbeck, G. M., et al. (2022). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 27(15), 4935.
- National Center for Biotechnology Information. (n.d.).
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National Center for Biotechnology Information. (2013). -3-chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide. In PubChem.
- Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944–2962.
- Ing. Petr Švec - PENTA s.r.o. (2024).
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4584.
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Molecular structure of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
An In-Depth Technical Guide to the Molecular Structure of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
Authored by a Senior Application Scientist
Foreword: Deconstructing a Privileged Scaffold
In modern medicinal chemistry, the success of a drug discovery program often hinges on the rational design of small molecules that possess a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The 2-aminopyridine scaffold has emerged as a "perfect locomotive" in this endeavor, providing a simple, low-molecular-weight starting point for creating diverse and biologically active compounds.[1] This guide delves into a specific, yet highly significant, derivative: This compound .
Our exploration is not merely academic. It is a technical journey designed for the practicing researcher. We will dissect this molecule's structure, understand the logic behind its synthesis and characterization, and explore the profound implications of its unique substitutions—the pyrrolidine ring and the fluorine atom—in the context of drug development. Every protocol is presented not as a mere recipe, but as a self-validating system, explaining the causality behind each experimental choice to empower your own research endeavors.
Core Molecular Identity and Physicochemical Landscape
This compound is a heterocyclic compound featuring a pyridine core. This core is strategically functionalized at the C2 and C3 positions with a pyrrolidinyl group and a fluorine atom, respectively. This substitution pattern creates a molecule with a distinct electronic and steric profile that is of high interest for probing biological systems.
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, introduces a three-dimensional character that is often crucial for optimizing interactions within the binding pockets of proteins.[2] Concurrently, the fluorine atom, the most electronegative element, significantly modulates the electronic properties of the pyridine ring, influencing its pKa, metabolic stability, and binding interactions.[3]
Molecular Structure
The foundational structure is best visualized to appreciate the spatial arrangement of its constituent parts.
Caption: 2D structure of this compound.
Physicochemical Data Summary
A molecule's behavior in a biological system is governed by its physicochemical properties. The following table summarizes key computed and experimental data for this compound, providing a quantitative foundation for its evaluation as a drug candidate.
| Property | Value | Source |
| CAS Number | 1133115-40-8 | [4][5] |
| Molecular Formula | C₉H₁₁FN₂ | [5] |
| Molecular Weight | 166.20 g/mol | [6] |
| Appearance | Powder or liquid | [5] |
| Purity | ≥97% (Typical Commercial) | [5] |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | [6] |
| LogP (Computed) | 1.6452 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 0 (Note: Pyrrolidine N is tertiary) | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis and Structural Verification
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the activation of the pyridine ring by the electron-withdrawing fluorine atom, which facilitates the displacement of a suitable leaving group by the incoming nucleophile, pyrrolidine.
Synthetic Workflow Diagram
The logical flow from commercially available starting materials to the final product is a cornerstone of reproducible chemistry.
Caption: Workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating. The rationale for key steps is provided to ensure both reproducibility and a deeper understanding of the process.
Objective: To synthesize this compound via SₙAr.
Materials:
-
2,3-Difluoropyridine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluoropyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Rationale: Anhydrous conditions are crucial to prevent side reactions with water. K₂CO₃ acts as a base to neutralize the HF byproduct generated during the substitution, driving the reaction to completion.
-
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry. Add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Rationale: DMSO is a polar aprotic solvent that effectively solvates the ions and accelerates SₙAr reactions. A slight excess of the nucleophile (pyrrolidine) ensures complete consumption of the limiting reagent (2,3-difluoropyridine).
-
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the substitution. Monitoring is essential to determine the point of maximum product formation and avoid degradation.
-
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.
-
Rationale: The aqueous quench removes the highly polar DMSO and inorganic salts. EtOAc is a suitable organic solvent for extracting the less polar product.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Rationale: The water wash removes residual DMSO, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: Removal of all water is critical before solvent evaporation.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of EtOAc in hexanes (e.g., 0% to 30%).
-
Rationale: Chromatography separates the desired product from unreacted starting materials and any potential side products (e.g., disubstituted product), yielding the pure compound.
-
Structural Elucidation Data
Confirmation of the final product's identity is non-negotiable and relies on a suite of spectroscopic techniques.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Aromatic Region (3H): Three distinct multiplets corresponding to the protons on the pyridine ring. The proton at C6 will likely be the most downfield. Aliphatic Region (8H): Two multiplets corresponding to the four CH₂ groups of the pyrrolidine ring. The protons alpha to the nitrogen will be further downfield than the beta protons. |
| ¹³C NMR | Aromatic Region: Six signals for the pyridine carbons. The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant. The carbon attached to the pyrrolidine (C2) will also be distinct. Aliphatic Region: Two signals for the two types of CH₂ carbons in the pyrrolidine ring. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons, confirming the presence and electronic environment of the single fluorine atom. |
| HRMS (ESI+) | The calculated exact mass for [M+H]⁺ (C₉H₁₂FN₂⁺) is 167.0988. The observed mass should be within 5 ppm of this value, confirming the elemental composition. |
| X-ray Crystallography | If a suitable crystal can be obtained, this technique would provide unambiguous proof of structure, including precise bond lengths, bond angles, and the conformation of the pyrrolidine ring relative to the pyridine ring.[7][8][9] |
Significance in Drug Discovery and Development
The true value of this compound lies in its potential as a scaffold in drug design. Each component of the molecule serves a distinct and valuable purpose. Aminopyridine and its derivatives are essential heterocycles in medicinal chemistry, known to interact with a vast array of enzymes and receptors.[10]
The Pharmacophore Model: A Sum of Its Parts
We can deconstruct the molecule into key pharmacophoric features that a drug designer would leverage to achieve target binding and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Key pharmacophoric features of the title compound in drug design.
-
Pyridine Nitrogen: Acts as a crucial hydrogen bond acceptor, a common interaction motif in kinase hinge-binding and other receptor interactions.[11] Its basicity is finely tuned by the adjacent fluorine atom.
-
Fluorine Atom: The introduction of fluorine can have multiple positive effects. It can block sites of metabolism (e.g., para-hydroxylation if it were on a benzene ring), thereby increasing the molecule's half-life. It can also form favorable electrostatic or hydrogen bonding interactions with protein targets, enhancing binding affinity.[3][12]
-
Pyrrolidine Ring: This saturated heterocycle provides several advantages over a simple alkylamine. It introduces a defined three-dimensional vector, allowing for exploration of non-planar space in a binding site.[2] This can lead to significant gains in both potency and selectivity. Furthermore, it often improves the physicochemical properties, such as aqueous solubility, compared to more lipophilic analogues.
Potential Biological Targets
While the specific biological activity of this exact molecule is not extensively published, the 2-aminopyridine class is well-studied.
-
Ion Channels: Aminopyridines are known to function as blockers of voltage-gated potassium channels.[10] This mechanism is relevant for conditions affecting the central nervous system.
-
Kinase Inhibition: The pyridine scaffold is a cornerstone of many kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the kinase hinge region. The rest of the molecule serves to confer selectivity for a specific kinase.[11]
-
Antimicrobial Agents: Pyridine derivatives have been extensively explored for their antibacterial activities, with some recent developments showing efficacy against resistant Gram-positive bacteria.[13]
The combination of the 2-aminopyridine core with the fluoro and pyrrolidinyl substituents makes this compound a high-value fragment or starting point for library synthesis against these and other target classes.
Conclusion and Future Outlook
This compound is more than a simple chemical entity; it is a product of rational design, embodying several key principles of modern medicinal chemistry. Its structure is a deliberate convergence of a privileged heterocyclic core (2-aminopyridine), a three-dimensional element (pyrrolidine), and a powerful metabolic and electronic modulator (fluorine).
The synthetic route is robust and scalable, relying on well-understood SₙAr chemistry. The analytical methods for its characterization are standard, allowing for unambiguous structural confirmation. For drug discovery professionals, this molecule represents a versatile building block, poised for elaboration into potent and selective therapeutic agents. Its potential applications span from neuroscience to oncology and infectious diseases, limited only by the imagination of the medicinal chemists who choose to build upon its elegant and powerful foundation.
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Link]
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Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4587. [Link]
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Stachnio, A., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. Molecules, 28(12), 4697. [Link]
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Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes... Science.gov. Retrieved from [Link]
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Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978. [Link]
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Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. ResearchGate. Retrieved from [Link]
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Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]
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An In-depth Technical Guide to 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structural framework, incorporating a fluorinated pyridine ring and a pyrrolidine moiety, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside safety protocols and a discussion of its potential applications.
Physicochemical Characteristics
| Property | Value | Source(s) |
| CAS Number | 1133115-40-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₁FN₂ | [1][3][5][7] |
| Molecular Weight | 166.20 g/mol | [1] |
| Appearance | Powder or liquid | [5] |
| Purity | Typically ≥96% | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly employed synthetic route involves the nucleophilic aromatic substitution (SNA) of a suitable di-substituted pyridine.
Conceptual Synthesis Workflow
The synthesis would likely proceed via the reaction of 2,3-difluoropyridine with pyrrolidine. The fluorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the fluorine at the 3-position. This is due to the electron-withdrawing nature of the ring nitrogen, which preferentially stabilizes the Meisenheimer complex intermediate formed during substitution at the ortho and para positions.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Hypothetical Protocol
-
Reaction Setup: To a solution of 2,3-difluoropyridine (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), add pyrrolidine (1.1-1.5 equivalents) and a base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectral Data Interpretation
Although specific spectra for this compound are not publicly available, the expected NMR spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm) and would exhibit splitting patterns consistent with their coupling to each other and to the fluorine atom. The pyrrolidine protons would be found in the aliphatic region (typically δ 1.8-3.5 ppm).
-
¹³C NMR: The carbon spectrum would show nine distinct signals. The carbons of the pyridine ring would be in the downfield region, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The pyrrolidine carbons would appear in the upfield region.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom on the pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 166.20).
Safety, Handling, and Storage
As a chemical intermediate, this compound should be handled with appropriate safety precautions.
Hazard Identification[1]
-
Acute Effects: The compound is considered an irritant and may be harmful by ingestion or inhalation. It is irritating to mucous membranes and the upper respiratory tract.[1]
-
Fire Hazards: Emits toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride, under fire conditions.[1]
Recommended Handling Procedures[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid breathing dust or vapor.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[1]
-
A safety shower and eye wash station should be readily available.[1]
Storage[1][5]
-
Keep in a cool, dry, well-ventilated place.[1]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1]
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and biomedical research.[5] The pyridine and pyrrolidine motifs are common scaffolds in many biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the basicity (pKa) of the pyridine nitrogen, which can in turn affect binding affinity to biological targets and pharmacokinetic properties.
While specific therapeutic targets for this compound are not detailed in the available literature, its structural features suggest its potential as a precursor for compounds targeting a range of receptors and enzymes where a fluorinated pyridine moiety is beneficial.
Conclusion
This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. While comprehensive data on its physical properties are somewhat limited in the public domain, its chemical identity, molecular weight, and general safety precautions are established. The likely synthetic route via nucleophilic aromatic substitution is straightforward, and its utility as a pharmaceutical intermediate is recognized by chemical suppliers. Further research and publication of its detailed physical characteristics and biological applications would be beneficial to the scientific community.
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Spectroscopic Characterization of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Molecular Signature of a Key Pharmaceutical Building Block
In the landscape of modern drug discovery, fluorinated pyridine scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.[1] 3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a versatile building block that combines the benefits of a fluorinated pyridine ring with a pyrrolidine moiety, a common feature in many biologically active compounds.[2] A thorough understanding of its molecular structure and properties is crucial for its effective utilization in the synthesis of novel therapeutics.
The Synergy of Spectroscopic Techniques for Structural Elucidation
A single spectroscopic technique rarely provides a complete structural picture. Instead, a combination of methods is employed to build a comprehensive and unambiguous molecular profile. The logical workflow for the characterization of a novel small molecule like this compound is a multi-step process where each technique provides a unique piece of the puzzle.
Caption: Logical workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the electronic environment of key atoms like fluorine.
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These predictions are based on the analysis of similar compounds, including various fluoropyridines and pyrrolidine-substituted aromatics.[4][5]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | |||
| Pyridine H-4 | 7.2 - 7.4 | ddd | Coupled to H-5, H-6, and F-3. |
| Pyridine H-5 | 6.8 - 7.0 | ddd | Coupled to H-4, H-6, and F-3. |
| Pyridine H-6 | 7.9 - 8.1 | d | Coupled to H-4 and H-5. |
| Pyrrolidine CH₂ (α to N) | 3.3 - 3.6 | t | |
| Pyrrolidine CH₂ (β to N) | 1.9 - 2.1 | m | |
| ¹³C NMR | |||
| Pyridine C-2 | 155 - 158 | d | Coupled to F-3. |
| Pyridine C-3 | 140 - 143 | d | Large one-bond C-F coupling. |
| Pyridine C-4 | 120 - 123 | d | Coupled to F-3. |
| Pyridine C-5 | 115 - 118 | s | |
| Pyridine C-6 | 145 - 148 | s | |
| Pyrrolidine C (α to N) | 48 - 52 | s | |
| Pyrrolidine C (β to N) | 24 - 27 | s | |
| ¹⁹F NMR | |||
| Pyridine F-3 | -130 to -140 | ddd | Referenced to CFCl₃. Coupled to H-4 and H-5.[6] |
Experimental Protocol for NMR Spectroscopy
A systematic approach combining 1D and 2D NMR experiments is essential for unambiguous structural assignment.[7]
Caption: Experimental workflow for NMR-based structure elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different proton environments and their coupling patterns.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to identify the fluorine environment.[8]
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
-
-
Data Interpretation: Integrate the data from all experiments to assemble the final structure.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[9]
Predicted Mass Spectrometry Data
| Technique | Predicted m/z | Interpretation |
| Electrospray Ionization (ESI-MS) | 181.1039 | [M+H]⁺ (Monoisotopic) |
| High-Resolution MS (HRMS) | C₉H₁₂FN₂ | Predicted Elemental Composition for [M+H]⁺ |
Predicted Fragmentation Pattern:
The primary fragmentation pathways are expected to involve the loss of ethylene from the pyrrolidine ring and cleavage of the C-N bond between the two rings.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for LC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10]
-
LC-MS Analysis: Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. The LC will separate the compound from any impurities before it enters the mass spectrometer.[11]
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For structural information, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[12]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[13]
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Strong |
| 1600 - 1580 | C=C Ring Stretching | Medium-Strong |
| 1500 - 1400 | C=N Ring Stretching | Medium-Strong |
| 1250 - 1150 | C-F Stretch | Strong |
| 1200 - 1100 | C-N Stretch | Medium |
Experimental Protocol for Infrared Spectroscopy
Caption: Experimental workflow for FT-IR analysis.
Step-by-Step Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind 1-2 mg of the solid compound with approximately 200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply high pressure (8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be taken first.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.[14]
Predicted UV-Vis Absorption
This compound is expected to exhibit absorption bands in the UV region due to π → π* transitions within the fluoropyridine ring. The nitrogen of the pyrrolidine ring can also contribute to n → π* transitions.
| Solvent | Predicted λmax (nm) | Transition |
| Ethanol | ~230 and ~270 | π → π* |
Experimental Protocol for UV-Vis Spectroscopy
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline (blank). Then, fill the cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Conclusion: A Unified Approach to Molecular Characterization
The comprehensive spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and quality assessment. By synergistically applying NMR, MS, IR, and UV-Vis spectroscopy, researchers can gain a deep understanding of its molecular architecture. This knowledge is fundamental for its successful application as a key building block in the synthesis of next-generation pharmaceuticals, ultimately accelerating the drug discovery and development pipeline.
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Potential biological activity of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
An In-Depth Technical Guide to the Potential Biological Activity of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule this compound represents a compelling convergence of three such motifs: a 2-aminopyridine core, a pyrrolidine ring, and a fluorine substituent. While direct experimental data on this specific compound is not extensively available in public literature, a comprehensive analysis of its constituent parts allows for a well-grounded exploration of its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a predictive framework and a roadmap for the empirical investigation of this promising chemical entity.
Molecular Architecture and Rationale for Investigation
The structure of this compound is a deliberate amalgamation of functionalities known to confer significant pharmacological properties.
-
The 2-Aminopyridine Core: This scaffold is a well-established pharmacophore present in a multitude of biologically active compounds.[1][2] Derivatives of 2-aminopyridine are known to exhibit a vast array of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[1][3] Their ability to interact with a wide range of enzymes and receptors makes them a versatile starting point for drug discovery.[2]
-
The Pyrrolidine Ring: As one of the most common five-membered nitrogen heterocycles in FDA-approved drugs, the pyrrolidine ring offers several advantages.[4] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional pharmacophore space, which can lead to enhanced binding affinity and selectivity.[4][5]
-
The Fluorine Substituent: The introduction of a fluorine atom can profoundly and beneficially alter the properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively impacting the overall pharmacokinetic profile.[6][7]
The strategic placement of these three components in this compound suggests a high potential for novel biological activity, warranting a thorough investigation.
Predicted Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on related compounds, we can hypothesize several potential biological activities for this compound.
Kinase Inhibition: A Potential Role in Oncology and Inflammation
Janus kinases (JAKs) are a family of intracellular non-receptor tyrosine kinases that are critical in cytokine signaling pathways involved in inflammation and cancer.[8] Several 2-aminopyridine derivatives have been successfully developed as potent and selective JAK2 inhibitors.[8] The V617F mutation in JAK2 is a known driver in myeloproliferative neoplasms, making it a key therapeutic target.[8]
Hypothesis: The 2-aminopyridine core of this compound could serve as a hinge-binding motif within the ATP-binding pocket of kinases like JAK2. The pyrrolidine and fluoro-substituents would then occupy adjacent pockets, potentially conferring selectivity and potency.
A proposed mechanism of action is the modulation of the JAK/STAT signaling pathway.
Caption: Hypothetical inhibition of the JAK/STAT pathway.
Sigma (σ) Receptor Modulation: Potential in Neuropharmacology and Oncology
Sigma receptors, particularly the σ₂ subtype, are gaining interest as therapeutic targets for cancer diagnosis and treatment.[9] Novel 2-aminopyridine derivatives have been developed as high-affinity σ₂ receptor antagonists.[9] These receptors are involved in regulating cell proliferation and calcium signaling.[9]
Hypothesis: this compound may act as a ligand for sigma receptors. The pyrrolidine moiety could play a crucial role in establishing the necessary interactions within the receptor's binding site, a feature common in many CNS-active compounds.
Broad-Spectrum Antimicrobial and Anti-inflammatory Activity
The 2-aminopyridine scaffold is a recurring motif in compounds with demonstrated antibacterial and anti-inflammatory effects.[2][3]
Hypothesis: The compound could exert antibacterial effects by inhibiting essential bacterial enzymes. Its anti-inflammatory potential could stem from the modulation of inflammatory pathways, possibly through kinase inhibition as discussed earlier.
Proposed Experimental Workflow for Activity Profiling
A systematic, multi-tiered approach is essential to elucidate the biological activity of this compound.
Caption: A tiered experimental workflow for activity screening.
Tier 1: Primary Screening
-
In Silico Analysis:
-
Objective: To predict binding affinities and poses against a panel of known drug targets, particularly kinases and G-protein coupled receptors.
-
Methodology: Perform molecular docking studies using crystal structures of relevant targets (e.g., JAK2, σ₂ receptor). This provides an initial, cost-effective filter to prioritize experimental assays.
-
-
Biochemical Assays:
-
Objective: To empirically determine the inhibitory activity against a broad panel of kinases and the binding affinity for sigma receptors.
-
Protocol (Kinase Panel):
-
Utilize a commercial kinase profiling service (e.g., DiscoverX KINOMEscan™).
-
Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of >400 human kinases.
-
The output will be a percentage of inhibition for each kinase, identifying primary hits.
-
-
Protocol (Receptor Binding):
-
Perform a radioligand binding assay for σ₁ and σ₂ receptors.
-
Incubate varying concentrations of the test compound with a membrane preparation expressing the target receptor and a specific radioligand (e.g., [³H]DTG).
-
Measure the displacement of the radioligand to determine the binding affinity (Ki).
-
-
Tier 2: Hit Validation and Selectivity
-
Dose-Response Analysis:
-
Objective: To determine the potency (IC₅₀/EC₅₀) for the validated hits from Tier 1.
-
Methodology: For the most promising kinase targets, perform a dose-response enzymatic assay. For receptor binding, conduct a saturation binding experiment. This will generate quantitative data on the compound's potency.
-
-
Cellular Target Engagement:
-
Objective: To confirm that the compound interacts with its intended target within a live cell environment.
-
Protocol (Example: NanoBRET™ for Kinase Engagement):
-
Transfect cells to express the target kinase as a fusion with NanoLuc® luciferase.
-
Add a fluorescent tracer that binds to the kinase's active site.
-
Add varying concentrations of this compound.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is displacing the tracer and engaging the target.
-
-
Data Presentation: Summarizing Potential Findings
Quantitative data from these assays should be tabulated for clear comparison.
| Assay Type | Target | Predicted Outcome | Metric |
| Kinase Inhibition | JAK2 | High Potency | IC₅₀ < 100 nM |
| Kinase Selectivity | JAK1 / JAK3 | >50-fold selectivity | IC₅₀ Ratio |
| Receptor Binding | σ₂ Receptor | High Affinity | Ki < 50 nM |
| Cell Proliferation | HEL (JAK2 V617F+) | Growth Inhibition | GI₅₀ < 1 µM |
Future Directions and Conclusion
Should this compound demonstrate potent and selective activity in the proposed assays, the subsequent steps would involve lead optimization to enhance efficacy and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This would be followed by preclinical development, including in vivo efficacy studies in relevant disease models (e.g., mouse models of myeloproliferative neoplasms or neurological disorders).
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The Strategic Role of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and a pyrrolidine moiety onto a pyridine scaffold represents a significant advancement in medicinal chemistry. This guide delves into the technical intricacies of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine, a heterocyclic building block of increasing importance. We will explore its synthesis, physicochemical properties, and, most critically, its role as a foundational scaffold for a new generation of targeted therapeutics, particularly in the realm of kinase inhibition. Through a detailed examination of its derivatives and their structure-activity relationships, this document provides field-proven insights for researchers engaged in the design and development of novel drug candidates.
Introduction: The Emergence of a Privileged Scaffold
The pyridine ring is a ubiquitous feature in a vast number of pharmaceutical agents, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a fluorine atom can dramatically alter the electronic properties of the pyridine ring, enhancing metabolic stability, binding affinity, and modulating pKa.[2] Concurrently, the saturated pyrrolidine ring offers a three-dimensional structural element that can effectively probe the pharmacophore space, contributing to the stereochemistry and overall binding profile of a molecule.[3] The amalgamation of these three components—a pyridine core, a fluorine substituent, and a pyrrolidine group—gives rise to the this compound scaffold, a structure of significant interest in contemporary drug discovery.
This guide will provide a comprehensive overview of this scaffold, beginning with its fundamental chemical and physical characteristics, followed by a detailed exploration of its synthesis and its application in the development of advanced derivatives.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1133115-40-8 | [4] |
| Molecular Formula | C9H11FN2 | [4] |
| Molecular Weight | 166.20 g/mol | [4] |
| Appearance | Powder or liquid | |
| Purity | Typically ≥97% | |
| Storage | Store in a tightly sealed container |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine with pyrrolidine. The reactivity of the starting material is key, with the position of the fluorine and a more labile halogen (such as chlorine or bromine) dictating the regioselectivity of the reaction.
Caption: Proposed synthetic route for this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,3-difluoropyridine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add an excess of pyrrolidine.
-
Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K2CO3), to scavenge the hydrofluoric acid byproduct.
-
Heating: Heat the reaction mixture to a temperature sufficient to promote the nucleophilic aromatic substitution, typically in the range of 80-120 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Spectroscopic Characterization
The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons on the pyridine ring and the pyrrolidine ring. The coupling patterns and chemical shifts will be influenced by the fluorine atom.
-
¹³C NMR: Will display distinct resonances for the carbon atoms of both the pyridine and pyrrolidine rings. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: Will show a signal for the single fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.[5]
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation.[6][7]
Medicinal Chemistry Applications: A Focus on Kinase Inhibition
The this compound scaffold has emerged as a valuable building block in the design of kinase inhibitors. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural and electronic features of this scaffold enable it to effectively interact with the ATP-binding site of various kinases.
Derivatives as Kinase Inhibitors
Several patents highlight the incorporation of the this compound moiety into more complex molecules with potent kinase inhibitory activity. These derivatives often feature additional pharmacophoric elements designed to enhance potency and selectivity for specific kinase targets.
For example, derivatives have been synthesized that show inhibitory activity against key kinases implicated in cancer progression. The general structure of these inhibitors often involves the linkage of the this compound core to other heterocyclic systems, which can further engage with the kinase active site.
Caption: Generalized structure of kinase inhibitors incorporating the core scaffold.
Structure-Activity Relationships (SAR)
While a comprehensive SAR study for a single target is proprietary, general principles can be inferred from the available patent literature.
-
The Pyrrolidine Moiety: The pyrrolidine ring can be substituted to introduce additional points of interaction with the kinase. For instance, the introduction of a hydroxyl group can create a new hydrogen bond donor.
-
The Fluorine Atom: The fluorine atom's position is critical. Its electron-withdrawing nature can influence the basicity of the pyridine nitrogen, which may be involved in key interactions with the hinge region of the kinase.
-
Substitution on the Pyridine Ring: Further substitution on the pyridine ring allows for the exploration of different regions of the ATP-binding pocket, leading to improved selectivity and potency.
Future Perspectives and Conclusion
The this compound scaffold is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a pyridine core, a fluorine substituent, and a pyrrolidine moiety provides a versatile platform for the development of novel therapeutics. The demonstrated success of its derivatives as kinase inhibitors underscores its potential in oncology and other disease areas where kinase signaling is aberrant.
Future research will likely focus on the development of more diverse libraries of derivatives, exploring a wider range of substitutions on both the pyridine and pyrrolidine rings. Furthermore, a deeper understanding of the specific interactions of these compounds with their biological targets through structural biology and computational modeling will undoubtedly accelerate the discovery of new and more effective drug candidates based on this privileged scaffold.
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI.
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The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution in pyridine drug discovery, offering insights into its impact on key pharmaceutical parameters, detailed experimental methodologies, and a visual representation of relevant biological pathways and discovery workflows.
The Physicochemical Impact of Fluorinating the Pyridine Ring
The introduction of fluorine, the most electronegative element, into the pyridine ring induces significant and predictable alterations to its fundamental physicochemical properties. These changes are pivotal for optimizing a molecule's behavior in a biological system.
Modulation of Basicity (pKa)
Fluorine's potent electron-withdrawing inductive effect drastically reduces the basicity of the pyridine nitrogen. This modulation of pKa is a critical tool in drug design. A lower pKa can decrease undesirable interactions with acidic organelles, mitigate off-target effects, and enhance oral bioavailability by controlling the drug's ionization state at physiological pH.[1] The position of the fluorine atom has a profound impact, with the effect being most pronounced at the 2-position due to its proximity to the nitrogen atom.[1]
| Compound | pKa |
| Pyridine | 5.25[1] |
| 2-Fluoropyridine | -0.44[1] |
| 3-Fluoropyridine | 2.97[1][2] |
| 4-Fluoropyridine | 1.95[1] |
| Note: Data compiled from various sources.[1][2] |
Enhancement of Metabolic Stability
One of the most valuable contributions of fluorine in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and is resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[3][4] By strategically placing fluorine atoms at positions susceptible to oxidative metabolism ("metabolic soft spots"), the in vivo half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles.[3][5] For instance, fluorine substitution on an aryl ring in empagliflozin was crucial for preventing oxidative hydroxylation and achieving once-daily dosing.[5]
Tuning Lipophilicity for Improved Permeability
Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance absorption.[4] This increased lipid solubility is a key factor in improving a drug's journey to its biological target.[4][6] The introduction of a para-fluorophenyl group in ezetimibe, for example, enhances its lipophilicity and target binding.[5] However, the influence of fluorination on lipophilicity is highly context-dependent and can be influenced by the molecule's overall topology.[7]
Synthetic Strategies for Accessing Fluorinated Pyridines
The synthesis of fluorinated pyridines can be broadly categorized into two main approaches: the introduction of fluorine onto a pre-existing pyridine ring and the construction of the pyridine ring from fluorinated precursors.
Direct C-H Fluorination
Direct C-H fluorination represents an atom-economical and increasingly popular strategy. This approach avoids the need for pre-functionalized substrates.
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) and silver(II) fluoride (AgF₂) are commonly used for the electrophilic fluorination of pyridines.[8][9][10] AgF₂ has proven effective for the site-selective fluorination of pyridines and diazines at the position adjacent to a nitrogen atom, often proceeding under mild conditions at ambient temperature.[10][11] The proposed mechanism for fluorination with AgF₂ involves coordination of the pyridine nitrogen to the silver atom, followed by either fluoride addition to the π-system or a hydrogen atom abstraction by a fluorine radical.[8][12]
Representative Protocol: C-H Fluorination of a Substituted Pyridine with AgF₂
This protocol is adapted from methodologies described for the direct fluorination of nitrogen-containing heteroarenes.[10][11]
Materials:
-
Substituted pyridine (1.0 eq)
-
Silver(II) fluoride (AgF₂) (2.0 - 3.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, to a dry reaction vessel, add the substituted pyridine (1.0 eq) and anhydrous acetonitrile.
-
With vigorous stirring, add silver(II) fluoride (AgF₂) in one portion. Note: AgF₂ is a powerful oxidizing agent and should be handled with care.
-
Seal the reaction vessel and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble silver salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoropyridine derivative.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing fluorine, especially when the pyridine ring is activated by electron-withdrawing groups. This typically involves the displacement of a leaving group, such as a chloride, bromide, or nitro group, by a fluoride anion.
Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF).[13] The reaction is often performed in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[13][14] The nitro group, while not a typical leaving group in aliphatic systems, is particularly effective in nucleophilic aromatic substitutions on pyridine rings.[14]
Representative Protocol: Nucleophilic Aromatic Substitution of a Nitro-Pyridine
This protocol is based on the synthesis of methyl 3-fluoropyridine-4-carboxylate.[14]
Materials:
-
Methyl 3-nitropyridine-4-carboxylate (1.0 eq)
-
Cesium fluoride (CsF) (5.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add methyl 3-nitropyridine-4-carboxylate (1.0 eq) and cesium fluoride (5.0 eq).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C and stir for 90 minutes.
-
Monitor the reaction for the complete consumption of the starting material by TLC.
-
Cool the reaction mixture to room temperature and add distilled water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (4:1 EtOAc/pentane) to yield the pure methyl 3-fluoropyridine-4-carboxylate.
Synthesis from Fluorinated Building Blocks
This "bottom-up" approach involves the cyclization of acyclic precursors that already contain the C-F bond. This strategy offers excellent control over the position of the fluorine atom. For example, diversely substituted 3-fluoropyridines can be synthesized from the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate.[7]
Applications in FDA-Approved Drugs
The advantageous properties imparted by fluorine have led to the inclusion of fluorinated pyridine moieties in numerous FDA-approved drugs across various therapeutic areas.
| Drug Name | Therapeutic Area | Role of the Fluorinated Pyridine Moiety |
| Vonoprazan | Acid-related disorders | The 2-fluorophenyl group is a key component of this potassium-competitive acid blocker. The fluorine atom contributes to the molecule's metabolic stability and binding affinity to the H⁺/K⁺-ATPase proton pump.[15][16][17] |
| Crizotinib | Non-small-cell lung cancer | This anaplastic lymphoma kinase (ALK) and ROS1 inhibitor features a 2-amino-5-chloropyridine core, where halogenation plays a role in its binding and overall profile. While not a direct fluoropyridine in its final form, related synthetic strategies are relevant. Crizotinib itself is a pyridine derivative where halogenation is key.[18][19][20] |
| Alpelisib | Breast Cancer | This PI3K inhibitor contains a trifluoro-t-butyl group on the pyridine ring, which enhances metabolic stability and bioavailability. The fluorinated group also forms a crucial hydrogen bond in the PI3K binding site. |
| Cabotegravir | HIV Infection | This long-acting integrase inhibitor contains a fluorinated benzene ring. Structure-activity relationship studies have highlighted the importance of this fluorine substitution for the drug's activity and pharmacokinetic profile.[1][5] |
Conclusion and Future Outlook
Fluorinated pyridines are indispensable building blocks in modern drug discovery. The strategic introduction of fluorine allows for the fine-tuning of critical physicochemical and pharmacokinetic properties, including basicity, metabolic stability, and lipophilicity. With the continuous development of novel and efficient synthetic methodologies, particularly in the realm of direct C-H fluorination, the accessibility and application of these valuable scaffolds will undoubtedly expand. As our understanding of the nuanced effects of fluorination deepens, these compounds will continue to play a pivotal role in the development of next-generation therapeutics with enhanced efficacy and safety profiles.
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Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. (URL: [Link])
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. (URL: [Link])
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ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. (URL: [Link])
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Postovoytov, S. S., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13576–13584. (URL: [Link])
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Discovery and synthesis of novel pyrrolidinylpyridines
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolidinylpyridines
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pyrrolidinylpyridine scaffold, a privileged heterocyclic motif in modern medicinal chemistry. We will delve into the strategic considerations behind its synthesis, from foundational methods to cutting-edge catalytic and photochemical strategies, and explore its diverse applications in targeting complex diseases. This document is structured to provide not just protocols, but the scientific rationale and field-proven insights necessary for successful drug discovery campaigns.
The Pyrrolidinylpyridine Scaffold: A Cornerstone in Medicinal Chemistry
The fusion of a pyridine ring and a pyrrolidine ring creates a molecular architecture with significant therapeutic potential. The pyridine moiety, a π-deficient heteroarene, often acts as a key hydrogen bond acceptor or engages in π-stacking interactions within biological targets.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, introduces a three-dimensional, sp³-rich character that is increasingly sought after in drug design to improve properties like solubility and metabolic stability while allowing for precise stereochemical control.[2] This combination is prevalent in numerous natural products, bioactive compounds, and FDA-approved pharmaceuticals.[3][4] Chiral pyrrolidinylpyridines are particularly important as they serve as chiral ligands and catalysts in asymmetric synthesis and as key pharmacophores for targets requiring specific stereoisomers for optimal activity.[1][5]
Strategic Synthesis of Pyrrolidinylpyridine Cores
The construction of the pyrrolidinylpyridine scaffold requires careful strategic planning. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability.
Classical Approaches: Nucleophilic Aromatic Substitution (SNAr)
A foundational method for forging the C-N bond between the two rings is the Nucleophilic Aromatic Substitution (SNAr) reaction. This approach typically involves reacting a chiral pyrrolidine derivative with an activated halopyridine (e.g., 4-chloropyridine).
The causality behind this choice lies in its reliability for specific substitution patterns. For instance, the synthesis of C2-symmetric 4-(pyrrolidino)pyridine (PPY) analogues, which are valuable as chiral nucleophilic catalysts, has been effectively achieved using SNAr of 4-halo- or 4-phenoxypyridines.[6] While robust, this method can require harsh conditions, such as high temperatures, which may not be suitable for complex or sensitive substrates.[6]
Modern Catalytic Strategies for Asymmetric Synthesis
The challenge of synthesizing chiral pyridines, including pyrrolidinylpyridines, stems from the coordinating ability of the pyridine nitrogen, which can deactivate many catalysts.[1] However, significant advances have enabled powerful catalytic asymmetric reactions.
-
Asymmetric Michael Additions: Organocatalysis offers a metal-free approach to construct chiral centers. For example, the 1,4-addition of 4-azaarenyl acetates to electrophilic alkenes can be catalyzed by bifunctional iminophosphorane (BIMP) catalysts.[7] This method is significant as it expands the scope beyond traditional 2-azaarenyl acetates, allowing for the installation of diverse pyridine heterocycles with high enantioselectivity.[7]
-
Catalytic Asymmetric Reductions: The reduction of pyridine-based ketones or imines is a direct route to chiral pyrrolidinylpyridine precursors. The selection of a chiral catalyst, such as a Ruthenium-BINAP complex, is critical for achieving high enantiomeric excess.[1] The expertise in this area involves mitigating the catalyst-poisoning effect of the pyridine nitrogen, often by adding Lewis acids like isopropyl borate to temporarily block the nitrogen lone pair.[1]
Novel Photochemical Methodologies: Pyridine Ring Contraction
A paradigm-shifting approach involves the skeletal editing of the pyridine ring itself. A recently developed photo-promoted ring contraction of pyridines using silylborane provides a novel entry into highly functionalized pyrrolidine derivatives.[8] This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate, demonstrating broad substrate scope and high functional group compatibility.[8] This strategy is transformative as it allows for the creation of complex pyrrolidine building blocks from readily available pyridine starting materials.[8]
The logical workflow for synthesizing these compounds can be visualized as a multi-pronged approach, where the optimal path is chosen based on the target's specific structural and stereochemical requirements.
Caption: A generalized workflow for the synthesis of novel pyrrolidinylpyridines.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Pyrrolidinylpyridines have been successfully developed as modulators for a range of biological targets, underscoring their versatility.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The most prominent application of this scaffold is in targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes, which are implicated in cognitive function and neurodegenerative diseases.[9]
-
Expertise in Action: The compound ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine] is a classic example of a novel cholinergic channel modulator that demonstrated cognitive enhancement in preclinical models.[10] SAR studies have shown that subtle structural changes can dramatically alter receptor selectivity and functional activity. For example, a "methyl scan" of the pyrrolidinium ring of nicotine revealed that methylation at different positions significantly impacts interactions with α7 versus α4β2 receptors.[9] Hydroxylation patterns on associated benzofuran or benzodioxane rings can also control the selectivity between α4β2 and α3β4 subtypes and even between different α4β2 stoichiometries.[11][12] This knowledge is critical for designing next-generation nAChR modulators with improved therapeutic windows.
The interaction with nAChRs is a self-validating system: high-affinity binding must translate to functional modulation (agonist, partial agonist, or allosteric modulator) to be therapeutically relevant.
Caption: Key interactions of a pyrrolidinylpyridine ligand with an nAChR.
Enzyme Inhibition: Anticancer and Antidiabetic Potential
The pyrrolidinylpyridine scaffold is also a valuable template for designing enzyme inhibitors.
-
Anticancer Agents: Certain pyridine derivatives have been investigated as inhibitors of phosphodiesterase-3 (PDE3), a target for antitumor treatment.[13] A direct correlation was found between PDE3 inhibition and cytotoxic effects on cancer cell lines like HeLa and MCF-7.[13] Extensive SAR studies on various synthetic pyrrolidine derivatives have highlighted their potential to be developed as potent anticancer agents with potentially lower side effects.[14]
-
Antidiabetic Agents: In the pursuit of treatments for type-2 diabetes, pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism.[15] SAR studies revealed that electron-donating groups, such as a para-methoxy group on an associated aromatic ring, significantly enhance inhibitory activity.[15]
Summary of Biological Activity
The following table summarizes the activity of representative pyrrolidinylpyridine analogues against various targets, illustrating the scaffold's broad applicability.
| Compound Class/Example | Target(s) | Key Activity Data (IC₅₀ / Kᵢ) | Therapeutic Area | Reference(s) |
| ABT-089 | Neuronal nAChRs | MED: 1.3 µmol/kg/day (in vivo, rat model) | Cognitive Enhancement | [10] |
| 4-methoxy analogue (3g) | α-amylase / α-glucosidase | IC₅₀: 26.24 µg/mL / 18.04 µg/mL | Antidiabetic | [15] |
| Adenine analogue (26) | Adenosine deaminase | Kᵢ = 85 µM | Antiviral (evaluated) | [16] |
| Imidazolyldihydropyridine (Ib) | PDE3A / HeLa & MCF-7 cells | IC₅₀: 3.76 nM / 34.3 µM & 50.18 µM | Anticancer | [13] |
Experimental Protocols: From Synthesis to Evaluation
To ensure trustworthiness and reproducibility, we provide detailed, field-proven protocols for key stages of a pyrrolidinylpyridine drug discovery project.
Protocol: Asymmetric Synthesis via SNAr
This protocol describes the synthesis of a chiral 4-(pyrrolidino)pyridine derivative, a common core structure.
Objective: To synthesize an enantiomerically pure C2-symmetric 4-(pyrrolidino)pyridine derivative.
Materials:
-
4-Phenoxypyridine
-
(2R,5R)-2,5-Bis(methoxymethyl)pyrrolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Diethyl ether (Et₂O), Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 4-phenoxypyridine (1.0 eq), (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine (1.7 eq), and anhydrous K₂CO₃ (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 95 °C in an oil bath and stir vigorously for 22 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 50:50 Hexanes:EtOAc mobile phase.
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% EtOAc in hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess enantiomeric purity using chiral HPLC.
This protocol is adapted from methodologies described for the synthesis of chiral PPY derivatives.[6]
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is for evaluating the biological activity of newly synthesized compounds as potential antidiabetic agents.
Objective: To determine the IC₅₀ value of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (1 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (1 M)
-
Test compounds dissolved in DMSO (various concentrations)
-
Acarbose (positive control)
-
0.1 M Phosphate buffer (pH 6.8)
-
0.1 N Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Preparation: In a 96-well plate, add 20 µL of test compound solution at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL). Prepare wells for a negative control (DMSO) and a positive control (Acarbose).
-
Enzyme Addition: Add 10 µL of the α-glucosidase enzyme solution to each well.
-
Incubation: Incubate the plate at 37 °C for 20 minutes.
-
Substrate Addition: Add 125 µL of 0.1 M phosphate buffer to each well. Initiate the reaction by adding 20 µL of the pNPG substrate.
-
Second Incubation: Incubate the plate for an additional 30 minutes at 37 °C.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃ to each well.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
This protocol is based on the methodology for evaluating pyrrolidine derivatives as α-glucosidase inhibitors.[15]
Future Outlook and Conclusion
The pyrrolidinylpyridine scaffold continues to be a highly productive area of research. Future efforts will likely focus on the development of even more sophisticated catalytic methods to access novel and complex derivatives with greater efficiency and stereocontrol. The application of green chemistry principles, such as using renewable feedstocks and catalytic reagents over stoichiometric ones, will also be a driving force.[17] As our understanding of complex diseases deepens, the ability to fine-tune the properties of this versatile scaffold will ensure its continued importance in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical insights necessary to innovate within this exciting field.
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A Technical Guide to the Hypothesized Mechanism of Action for 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-(pyrrolidin-1-YL)pyridine is a heterocyclic compound featuring a fluorinated pyridine core linked to a pyrrolidine moiety. While direct pharmacological data on this specific molecule is scarce in public literature, its structural components are prevalent in a wide range of biologically active agents. The 2-aminopyridine scaffold is a well-established pharmacophore with diverse activities, and the pyrrolidine group is common in compounds targeting the central nervous system (CNS).[1][2] The strategic inclusion of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3][4] This guide synthesizes information from analogous structures to propose a primary, testable hypothesis: This compound acts as a selective modulator of neuronal nicotinic acetylcholine receptors (nAChRs) . We will detail the scientific rationale for this hypothesis and present a comprehensive, multi-phase experimental cascade designed to elucidate its precise mechanism of action.
Introduction and Structural Rationale
The molecular architecture of this compound provides distinct clues to its potential biological function.
-
The 2-Substituted Pyridine Core: Aminopyridines are a class of compounds known to interact with a vast array of biological targets, including enzymes and receptors, primarily by blocking voltage-gated potassium channels.[5] Derivatives have been investigated for conditions ranging from neurodegenerative diseases to cancer.[1][6] The pyridine ring is a key structural motif in many approved drugs.[7]
-
The Pyrrolidine Moiety: This saturated heterocycle is a common feature in ligands for CNS targets. For instance, related structures like 2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine (ABT-089) are potent cholinergic channel modulators.[8] Furthermore, pyrrolidinone and pyrrolidine-indole derivatives have been explored as modulators of neurogenesis and serotonin receptors, respectively, highlighting the utility of this scaffold in designing CNS-active agents.[9][10]
-
The Fluorine Atom: Fluorination is a critical strategy in modern medicinal chemistry.[3] The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, influence hydrogen bonding, and create favorable electrostatic interactions with target proteins.[4][11] Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability.[4][12]
Based on these structural components, particularly the similarity to known cholinergic agents like ABT-089[8], a primary hypothesis is that this compound functions as a modulator of nAChRs. These ligand-gated ion channels are crucial for synaptic transmission in the CNS and are validated targets for cognitive enhancement and neuroprotection.
Core Mechanistic Hypothesis: Selective nAChR Modulation
We hypothesize that this compound is a selective positive allosteric modulator (PAM) or agonist of a specific neuronal nAChR subtype, likely the α4β2 or α7 subtype, which are implicated in cognitive function and neurological disorders.
-
Agonism vs. Allosteric Modulation: The compound could act as a direct agonist, mimicking acetylcholine to open the channel, or as a PAM, binding to a site distinct from the acetylcholine binding site to enhance the receptor's response to its endogenous ligand. The latter often provides a more nuanced and potentially safer therapeutic profile.
-
Role of Fluorine: The fluorine at the 3-position could enhance subtype selectivity by forming specific interactions, such as halogen bonds, within the receptor's binding pocket, a phenomenon of increasing importance in ligand design.[12][13] It may also fine-tune the compound's electronic properties to favor a PAM-like interaction over direct agonism.
The proposed signaling pathway, assuming the compound acts on nAChRs, would involve binding to the receptor on a neuron, leading to channel opening, cation (Na⁺/Ca²⁺) influx, membrane depolarization, and subsequent downstream signaling events like neurotransmitter release or activation of intracellular signaling cascades.
Caption: Hypothesized signaling cascade following compound binding to a neuronal nAChR.
Experimental Validation Cascade
To systematically test this hypothesis, a phased approach is essential. This workflow moves from broad, target-agnostic screening to specific, mechanism-defining assays.
Caption: A four-phase experimental workflow to validate the mechanistic hypothesis.
Phase 1: Initial In Vitro Profiling
Objective: To establish the compound's basic cellular activity profile and therapeutic window.
Protocol 1: Cell Viability Assay
-
Cell Lines: Use a panel of relevant cell lines, including a neuronal line (e.g., SH-SY5Y) and a non-neuronal line (e.g., HEK293) to assess general cytotoxicity.
-
Treatment: Plate cells and treat with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 24-48 hours.
-
Assay: Use a standard viability assay (e.g., MTT or CellTiter-Glo®) to measure cell metabolic activity.
-
Analysis: Calculate the CC50 (concentration causing 50% cytotoxicity). A high CC50 suggests the compound is not broadly cytotoxic at concentrations likely to be pharmacologically active.
Phase 2: Target Identification & Binding Assays
Objective: To identify the primary molecular target(s) by screening against a broad panel of receptors and channels.
Protocol 2: Radioligand Binding Affinity Panel
-
Service: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against a panel of >50 common CNS targets, including nAChR subtypes, muscarinic receptors, dopamine receptors, serotonin receptors, and ion channels.
-
Assay Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor.
-
Data Output: Results are typically provided as percent inhibition (%I) at a fixed concentration (e.g., 10 µM).
-
Follow-up: For any targets showing significant inhibition (>50%), perform full concentration-response curves to determine the inhibition constant (Ki).
Expected Outcome: Based on our hypothesis, we anticipate high-affinity binding (low Ki value) specifically to one or more nAChR subtypes.
| Hypothetical Binding Data | |
| Target | Ki (nM) |
| nAChR α4β2 | 15 |
| nAChR α7 | 85 |
| 5-HT2A Receptor | > 10,000 |
| M1 Muscarinic Receptor | > 10,000 |
| Dopamine D2 Receptor | > 10,000 |
| hERG Channel | > 10,000 |
Phase 3: Functional Characterization
Objective: To determine if binding to the target receptor results in a functional response (agonism, antagonism, or allosteric modulation).
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
System: Use Xenopus oocytes expressing the specific nAChR subtypes identified in Phase 2 (e.g., human α4β2 and α7).
-
Agonist Mode: Apply increasing concentrations of the compound alone to the oocyte and measure the resulting inward current. Compare the maximal response to that of a known agonist like acetylcholine or nicotine to determine efficacy (Emax) and potency (EC50).
-
PAM Mode: Co-apply a fixed, low concentration (e.g., EC10) of acetylcholine with increasing concentrations of the test compound. A leftward shift in the acetylcholine dose-response curve and/or an increase in the maximal response indicates positive allosteric modulation.
-
Antagonist Mode: Co-apply a fixed concentration of acetylcholine (e.g., EC50) with increasing concentrations of the test compound. A decrease in the acetylcholine-evoked current indicates antagonism.
Phase 4: Downstream Signaling & Cellular Consequences
Objective: To confirm that receptor modulation translates into a relevant cellular response in a neuronal context.
Protocol 4: Calcium Influx Assay
-
System: Use a neuronal cell line endogenously expressing the target nAChR (e.g., SH-SY5Y cells for α7) or a transfected cell line.
-
Method: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure changes in intracellular calcium concentration upon application of the compound, both alone and in combination with acetylcholine.
-
Analysis: A significant increase in fluorescence indicates calcium influx through the activated nAChR channels, confirming a functional cellular outcome.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded hypothesis for the mechanism of action of this compound, centering on its potential as a selective modulator of neuronal nAChRs. The proposed multi-phase experimental cascade provides a clear and logical path to validate this hypothesis, moving from broad profiling to specific functional characterization.
Successful validation would position this compound as a promising lead for developing novel therapeutics for CNS disorders characterized by cholinergic deficits, such as Alzheimer's disease, schizophrenia, or ADHD. Future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo pharmacokinetic and pharmacodynamic assessments in relevant animal models.
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- 11. Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067) [evitachem.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine: A Detailed Protocol for Researchers
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing metabolic stability, membrane permeability, and binding affinity. The pyridine nucleus, a ubiquitous motif in pharmaceuticals, is a prime target for fluorination. Specifically, 3-fluoro-2-(pyrrolidin-1-yl)pyridine is a valuable building block in drug discovery, offering a synthetically accessible platform for the development of novel therapeutics. This application note provides a comprehensive and technically detailed protocol for the synthesis of this important intermediate, grounded in the principles of nucleophilic aromatic substitution.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is particularly effective for electron-deficient aromatic systems, such as halopyridines.[1] The presence of the electronegative nitrogen atom in the pyridine ring, in concert with the electron-withdrawing fluorine atom at the 3-position, renders the 2-position highly susceptible to nucleophilic attack.
The proposed synthesis involves the reaction of a suitable 2,3-dihalopyridine with pyrrolidine. The greater lability of the halogen at the 2-position, activated by the adjacent nitrogen and the fluorine at the 3-position, ensures a high degree of regioselectivity. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which subsequently expels the halide leaving group to yield the desired product.[2]
Experimental Protocol
This protocol details the synthesis of this compound from 2,3-difluoropyridine and pyrrolidine.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 2,3-Difluoropyridine | ≥98% | Sigma-Aldrich |
| Pyrrolidine | ≥99% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | J.T. Baker |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
| Column chromatography setup | Silica gel (230-400 mesh) | - |
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoropyridine (1.0 g, 8.7 mmol, 1.0 eq).
-
Dissolve the 2,3-difluoropyridine in 20 mL of anhydrous acetonitrile.
-
To the stirred solution, add pyrrolidine (0.74 g, 10.4 mmol, 1.2 eq) dropwise at room temperature.
-
Add anhydrous potassium carbonate (1.8 g, 13.0 mmol, 1.5 eq) to the reaction mixture. The potassium carbonate acts as a base to neutralize the hydrofluoric acid byproduct.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Rinse the flask and the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in 50 mL of dichloromethane (DCM) and transfer it to a 250 mL separatory funnel.
-
Wash the organic layer with 50 mL of water to remove any remaining inorganic salts and excess pyrrolidine.
-
Separate the organic layer and wash it again with 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil.
Safety Precautions
-
2,3-Difluoropyridine: This reagent is flammable and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyrrolidine: Pyrrolidine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
General: Perform all operations in a well-ventilated fume hood.
Expected Results and Characterization
The protocol described above is expected to yield this compound in good to excellent yields (typically 70-85%). The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR: To confirm the presence of the pyrrolidine and pyridine protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting and Best Practices
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. Ensure that the reaction temperature is maintained at reflux.
-
Low Yield: Ensure that anhydrous solvents and reagents are used, as moisture can interfere with the reaction. The quality of the starting 2,3-difluoropyridine is also critical.
-
Purification Challenges: The product is a relatively polar compound. Careful selection of the eluent system for column chromatography is crucial for achieving high purity. A shallow gradient is recommended.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound, a key building block for pharmaceutical research and development. By leveraging the principles of nucleophilic aromatic substitution, this method offers a straightforward and efficient route to this valuable compound. Adherence to the detailed procedure and safety precautions will enable researchers to consistently obtain high yields of the desired product, facilitating the advancement of their drug discovery programs.
References
Application Note: Electrophilic Fluorination of 2-(pyrrolidin-1-yl)pyridine
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, dramatically influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's high electronegativity and small atomic radius can enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate the pKa of nearby functional groups, thereby improving binding affinity to biological targets.[1][3][4]
Among fluorinated heterocycles, fluorinated pyridines are of particular interest due to the prevalence of the pyridine scaffold in approved therapeutic agents.[3] The 2-aminopyridine motif, specifically, is a privileged structure in medicinal chemistry. The electrophilic fluorination of activated pyridines, such as 2-(pyrrolidin-1-yl)pyridine, offers a direct and efficient route to introduce fluorine at specific positions, providing valuable building blocks for the synthesis of novel drug candidates. This application note provides a detailed protocol and mechanistic insights for the regioselective electrophilic fluorination of 2-(pyrrolidin-1-yl)pyridine using Selectfluor®, a widely used, stable, and effective electrophilic fluorinating agent.[5][6]
Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution
The fluorination of 2-(pyrrolidin-1-yl)pyridine proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[7] The choice of this pathway is dictated by the electronic nature of both the substrate and the fluorinating agent.
-
Substrate Activation: The pyrrolidino group at the C2 position is a potent electron-donating group (EDG). Through resonance, it significantly increases the electron density of the pyridine ring, making it highly susceptible to attack by electrophiles. This activating effect is crucial, as the pyridine ring is inherently electron-deficient compared to benzene.
-
Regioselectivity: As a strong ortho-, para-director, the pyrrolidino group directs the incoming electrophile (F⁺) primarily to the C3 and C5 positions. The C5 position is electronically favored (para-), while the C3 position is also activated (ortho-). The precise ratio of C3 to C5 fluorination can be influenced by steric hindrance from the pyrrolidino group and the specific reaction conditions employed.
-
The Fluorinating Agent: N-F reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI), are designed to provide a source of "electrophilic fluorine".[8][9] The electron-withdrawing groups attached to the nitrogen atom polarize the N-F bond, making the fluorine atom electron-deficient and susceptible to nucleophilic attack by the activated pyridine ring.[9]
The reaction is believed to proceed through a polar, Sɴ2-type attack on the fluorine atom, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.[9][10] Subsequent deprotonation by a mild base (such as the solvent or trace water) restores aromaticity, yielding the final fluorinated product.
Caption: Figure 1: Proposed SEAr Mechanism for Fluorination at C5
Experimental Protocol: Fluorination using Selectfluor®
This protocol describes a general procedure for the electrophilic fluorination of 2-(pyrrolidin-1-yl)pyridine. Researchers should perform initial reactions on a small scale to optimize conditions for their specific setup.
3.1 Materials and Equipment
-
Substrate: 2-(pyrrolidin-1-yl)pyridine (98%+)
-
Fluorinating Agent: Selectfluor® (F-TEDA-BF₄)
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Reaction Vessel: Oven-dried round-bottom flask with a magnetic stir bar
-
Atmosphere: Inert gas (Nitrogen or Argon) supply
-
Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), deionized water, brine, anhydrous magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexanes/Ethyl Acetate)
-
Analysis: Thin Layer Chromatography (TLC) plates, NMR spectrometer, Mass Spectrometer
3.2 Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(pyrrolidin-1-yl)pyridine (1.0 mmol, 162.2 mg).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask. Stir the solution at room temperature until the substrate is fully dissolved.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: In a single portion, add Selectfluor® (1.1 mmol, 389.6 mg) to the stirred solution at room temperature. Causality Note: A slight excess (1.1 eq.) of the fluorinating agent is used to ensure complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Expert Tip: If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Quenching: Upon completion, cool the reaction mixture to room temperature (if heated) and carefully pour it into a separatory funnel containing saturated aqueous NaHCO₃ (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL). Causality Note: The aqueous washes remove unreacted Selectfluor® and other water-soluble byproducts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the fluorinated product(s).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Caption: Figure 2: Experimental Workflow Diagram
Expected Results & Alternative Reagents
The reaction is expected to yield a mixture of 3-fluoro- and 5-fluoro-2-(pyrrolidin-1-yl)pyridine. The 5-fluoro isomer is often the major product due to a combination of electronic preference (para-directing) and reduced steric hindrance compared to the C3 position. Typical isolated yields for the fluorination of activated aminopyridines range from moderate to good.[11][12]
| Fluorinating Agent | Typical Solvent | Temperature (°C) | Avg. Reaction Time (h) | Typical Yield Range (%) |
| Selectfluor® | Acetonitrile | 25 - 50 | 2 - 4 | 60 - 85 |
| NFSI | Acetonitrile / DCM | 25 - 60 | 4 - 12 | 55 - 80 |
Note: This table presents typical data for the fluorination of electronically similar aminopyridine substrates. Yields are highly substrate and condition-dependent and must be determined empirically.
N-Fluorobenzenesulfonimide (NFSI) is another excellent, commercially available electrophilic fluorinating agent that can be used as an alternative to Selectfluor®.[13][14] It is also a stable, crystalline solid but may require slightly longer reaction times or gentle heating to achieve comparable conversion.[8] The protocol is similar, with NFSI being substituted for Selectfluor® on an equimolar basis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive fluorinating agent. 2. Presence of water in the reaction. 3. Insufficient reaction time/temperature. | 1. Use a fresh bottle of Selectfluor®/NFSI. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Increase reaction time and/or gently heat the reaction mixture to 40-50 °C. |
| Formation of Multiple Products/Byproducts | 1. Over-fluorination (di-fluorination). 2. Reaction with solvent or impurities. | 1. Use fewer equivalents of the fluorinating agent (e.g., 1.05 eq). Add the agent slowly at 0 °C. 2. Use high-purity, anhydrous solvents. |
| Difficult Purification | 1. Products are inseparable by silica gel chromatography. 2. Streaking on TLC plate. | 1. Try a different eluent system or consider reverse-phase chromatography. 2. Add a small amount of triethylamine (~1%) to the eluent to neutralize acidic silica. |
References
- An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry (RSC Publishing).
- Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry.
- The Role of Fluorinated Pyridines in Modern Drug Discovery. Self-published.
- Application Notes and Protocols for the Fluorination of Aromatic Compounds using N-Fluoro-O-benzenedisulfonimide (NFOBS). Benchchem.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
- Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. ACS Publications.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
- Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. PubMed.
- Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. ACS Publications.
- N-Fluorobenzenesulfonimide_Highly Effective Fluorinating Agent. CHEMWELLS.
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing.
- The Power of Fluorine: N-Fluorobenzenesulfonimide in Modern Synthesis. Self-published.
- The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications.
- Electrophilic fluorination. Wikipedia.
- Fluorine in drug discovery: Role, design and case studies. ResearchGate.
- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate.
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- 3. researchgate.net [researchgate.net]
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- 7. benchchem.com [benchchem.com]
- 8. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Fluorobenzenesulfonimide_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]
- 14. nbinno.com [nbinno.com]
Application Note: A Robust Protocol for the Purification of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine Using Normal-Phase Flash Chromatography
Abstract
3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Its purification is often complicated by the presence of structurally similar impurities and its basic nature, which can lead to poor peak shape and low recovery on standard silica gel. This application note presents a detailed, optimized protocol for the efficient purification of this compound using automated flash chromatography. We address the critical challenge of analyte-stationary phase interactions by employing a triethylamine-modified mobile phase, ensuring high purity, excellent recovery, and symmetrical peak shapes. This guide is intended for researchers, chemists, and process development scientists seeking a reliable and scalable purification method for this and similar basic compounds.
Introduction and Chromatographic Rationale
The introduction of a fluorine atom into a pyridine ring can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity.[1] this compound, with its distinct electronic and structural features, is a valuable intermediate in drug discovery. However, the nitrogen atoms in the pyridine and pyrrolidine rings confer basic properties to the molecule. When using standard silica gel, which has a slightly acidic surface due to the presence of silanol (Si-OH) groups, these basic compounds can exhibit strong, non-ideal interactions.[2] This often results in significant peak tailing, where the peak has a long trailing edge, leading to poor separation from impurities and reduced product purity.[3][4]
To counteract this, our method employs a normal-phase chromatography strategy with a key modification: the addition of a small percentage of a basic modifier, triethylamine (TEA), to the mobile phase.[5][6] The TEA acts as a "silanol suppressor"; it preferentially interacts with the acidic silanol groups on the silica surface, effectively masking them from the target compound. This minimizes the strong secondary ionic interactions, allowing the separation to proceed based on the desired polar adsorption mechanism, resulting in sharp, symmetrical peaks and improved resolution.[7][8]
Chromatographic Principle: In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase.[9] Compounds are separated based on their polarity; more polar compounds adsorb more strongly to the silica and elute later, while less polar compounds travel through the column more quickly.[8] By gradually increasing the polarity of the mobile phase (a gradient), compounds can be eluted sequentially based on their affinity for the stationary phase.
Materials and Methods
Compound Properties
A foundational understanding of the target compound's physicochemical properties is essential for method development.
| Property | Value | Source |
| CAS Number | 1133115-40-8 | [10] |
| Molecular Formula | C₉H₁₁FN₂ | [11] |
| Molecular Weight | 166.20 g/mol | [12] |
| Appearance | Powder or liquid | [11] |
| Nature | Basic heterocyclic amine | Inferred from structure |
Reagents and Equipment
| Item | Specifications |
| Stationary Phase | Standard Silica Gel Flash Cartridge (e.g., 40 g, 40-63 µm particle size) |
| Crude Sample | This compound (assume ~80% purity with less polar and more polar impurities) |
| Solvent A | n-Hexane, HPLC Grade |
| Solvent B | Ethyl Acetate (EtOAc), HPLC Grade |
| Solvent Modifier | Triethylamine (TEA), ≥99.5% |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Stain | Potassium Permanganate (KMnO₄) |
| Instrumentation | Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera) |
| Sample Loading | Solid loading with Celite® 545 or similar diatomaceous earth |
Detailed Purification Protocol
This protocol is designed for the purification of approximately 400-800 mg of crude material on a 40 g silica cartridge. Adjustments may be necessary based on the actual crude purity and desired loading.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal solvent system for separation.
-
Prepare three eluent systems in separate chambers:
-
10% EtOAc in Hexane + 0.5% TEA
-
20% EtOAc in Hexane + 0.5% TEA
-
30% EtOAc in Hexane + 0.5% TEA
-
-
Dissolve a small amount of the crude material in dichloromethane (DCM) or EtOAc.
-
Spot the crude mixture on three separate TLC plates.
-
Develop one plate in each chamber.
-
Visualize the plates under UV light (254 nm) and then stain with KMnO₄.
-
Goal: Identify the solvent system that provides a Retention Factor (Rf) of ~0.2-0.3 for the target compound. This Rf value typically translates well to a flash chromatography gradient, ensuring the compound elutes after several column volumes (CVs).
Step 2: Sample Preparation (Solid Loading)
Objective: To ensure a uniform introduction of the sample onto the column, preventing band broadening.
-
Weigh the crude this compound.
-
In a round-bottom flask, dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add Celite® (approximately 2-3 times the weight of the crude material) to the flask.
-
Thoroughly mix to create a slurry and then remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[5]
-
Pack this powder into an empty solid load cartridge.
Step 3: Flash Chromatography System Setup and Execution
Objective: To perform the automated separation and collect pure fractions.
-
Column Equilibration:
-
Install the 40 g silica column onto the flash system.
-
Equilibrate the column with 2-3 CVs of the initial mobile phase (e.g., 100% Hexane + 0.5% TEA). This pre-treatment deactivates the silica surface.[13]
-
-
Method Programming:
-
Solvents: A = Hexane + 0.5% TEA; B = Ethyl Acetate + 0.5% TEA.
-
Flow Rate: 35-40 mL/min for a 40 g column.
-
Detection: UV detection at 254 nm and 280 nm.
-
Gradient: The following is a representative gradient. This should be optimized based on the TLC results from Step 1.
Column Volumes (CV) %B (EtOAc + 0.5% TEA) 0.0 - 2.0 5% 2.1 - 12.0 5% to 40% (Linear Gradient) | 12.1 - 15.0 | 40% to 100% (High-Polarity Flush) |
-
-
Run Execution:
-
Attach the prepared solid load cartridge to the system.
-
Start the run. The system will automatically inject the sample and begin the gradient.
-
Monitor the chromatogram in real-time, observing the separation of peaks. The system's peak detection algorithm will automatically collect fractions.
-
Step 4: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents under reduced pressure.
-
Place the resulting product under high vacuum to remove residual solvents and triethylamine, yielding the purified this compound.
Visualization of the Workflow
The following diagrams illustrate the key processes in this protocol.
Caption: Overall workflow from method development to final product isolation.
Caption: Mechanism of peak shape improvement using triethylamine (TEA).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing Persists | 1. Insufficient TEA concentration. 2. Highly acidic silica batch. 3. Column overload.[14] | 1. Increase TEA concentration to 1.0%. 2. Flush the column with 2-3 CVs of 1-3% TEA in hexane before the run.[13] 3. Reduce the sample load. |
| Poor Separation / Co-elution | 1. Gradient is too steep. 2. Inappropriate solvent system. | 1. Flatten the gradient around the elution point of the target compound (e.g., run a 10-25% B gradient over 15 CV instead of 5-40% over 10 CV). 2. Try a different solvent system (e.g., Dichloromethane/Methanol + 0.5% TEA), but be aware that silica dissolution can occur with >10% methanol.[6] |
| No Compound Elutes | 1. Compound is too polar for the chosen solvent system. 2. Compound may have degraded on the column. | 1. Switch to a more polar solvent system, such as DCM/MeOH. 2. Ensure the crude material is stable to silica. If not, consider alternative stationary phases like alumina (basic) or C18 (reverse-phase).[2] |
| All Peaks Elute at the Solvent Front | 1. Sample was dissolved in a solvent much stronger than the initial mobile phase ("solvent effect"). 2. Initial %B is too high. | 1. Always use solid loading or dissolve the sample in the weakest possible solvent (e.g., hexane or toluene). 2. Start the gradient at a lower %B (e.g., 0% or 2% EtOAc). |
Conclusion
The purification of basic N-heterocyclic compounds like this compound presents a common but manageable challenge in synthetic chemistry. By understanding the underlying chemical interactions between the analyte and the stationary phase, a highly effective purification method can be developed. The protocol detailed here, which utilizes a triethylamine-modified mobile phase in a standard normal-phase flash chromatography setup, successfully mitigates the issue of peak tailing. This approach provides a reliable, scalable, and efficient route to obtaining this valuable building block in high purity, facilitating the advancement of drug discovery and development programs.
References
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography?. Available from: [Link]
-
Wikipedia. Aqueous normal-phase chromatography. Available from: [Link]
-
MicroSolv Technology Corporation. Can I use triethylamine TEA with a Cogent Silica-C column - FAQ. Available from: [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available from: [Link]
-
Interchim. Purification of different Pyridines using Waters X-bridge prep column. Available from: [Link]
-
Cytiva Life Sciences. How to fix asymmetrical chromatography peaks?. Available from: [Link]
-
Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Available from: [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
-
Phenomenex Blog. Analysis of Bases – The Chromatography Method of the Old and New. Available from: [Link]
-
Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available from: [Link]
-
Biotage. What is the Chemistry Behind Normal-Phase Flash Chromatography?. Available from: [Link]
-
Taylor & Francis Online. Normal phase chromatography – Knowledge and References. Available from: [Link]
-
Mastelf. How to Get Rid of Peak Tailing in Chromatography. Available from: [Link]
-
Autech Industry Co., Ltd. The Chemical Profile of 3-Fluoro-2-methylpyridine: Properties and Synthesis Applications. Available from: [Link]
-
Clentran. This compound. Available from: [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Available from: [Link]
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Application Note: Comprehensive ¹H NMR Characterization of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine
Abstract
3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Accurate and unambiguous structural verification is paramount for its application in research and development. This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of this molecule. We delve into the theoretical basis for the expected proton chemical shifts and coupling patterns, influenced by the electronic effects of the fluorine atom and the pyrrolidine moiety. A detailed, field-proven protocol for sample preparation and data acquisition is presented, followed by an in-depth analysis and assignment of the ¹H NMR spectrum. This guide is designed for researchers, scientists, and drug development professionals requiring a robust methodology for the structural elucidation of this and structurally related compounds.
Introduction
Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines particularly valuable. This compound (CAS 1133115-40-8) combines the features of a fluorinated pyridine with a saturated N-heterocycle, presenting a unique structural motif.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal determination of molecular structure.[3] For a molecule like this compound, ¹H NMR provides critical information not only on the number and environment of protons but also on their connectivity through spin-spin coupling. The presence of the spin-½ fluorine nucleus introduces additional, highly diagnostic ¹H-¹⁹F coupling constants that are invaluable for assignment.[4] This note provides the theoretical framework, a practical workflow, and a detailed spectral interpretation for this compound.
Theoretical ¹H NMR Spectral Prediction
The structure of this compound dictates a ¹H NMR spectrum with two distinct regions: the aliphatic pyrrolidine signals and the aromatic pyridine signals.
-
Pyrrolidine Moiety: The pyrrolidine ring contains four methylene groups. Due to the proximity to the electron-withdrawing pyridine ring and the nitrogen atom, the two α-methylene groups (H-2' and H-5') are expected to be deshielded and appear downfield compared to the two β-methylene groups (H-3' and H-4'). The saturated five-membered ring has a flexible conformation, which can lead to complex, overlapping multiplets due to similar chemical environments and vicinal coupling.[5][6]
-
Pyridine Moiety: The pyridine ring contains three aromatic protons: H-4, H-5, and H-6. Their chemical shifts are influenced by two competing electronic effects:
-
The Pyrrolidinyl Group (C2): This acts as an electron-donating group, which tends to shield the ring protons (especially at the ortho and para positions), causing an upfield shift.
-
The Fluorine Atom (C3): As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding nearby protons, particularly H-4.[7]
-
-
¹H-¹⁹F Spin-Spin Coupling: The fluorine atom at C3 will couple with the pyridine protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei.[8]
-
³J(H4-F3): A three-bond (vicinal) coupling is expected to be the largest, typically in the range of 5-10 Hz for aromatic systems.
-
⁴J(H5-F3): A four-bond coupling is expected to be smaller, generally around 2-4 Hz.[9]
-
⁵J(H6-F3): A five-bond coupling will be the smallest and may not be resolved.
-
Based on these principles, we can predict the appearance of the aromatic signals:
-
H-6: Expected to be the most downfield proton due to its position ortho to the ring nitrogen. It should appear as a doublet of doublets, coupled to H-5 and H-4.
-
H-5: Expected to be a complex multiplet, coupled to H-6, H-4, and the C3-Fluorine.
-
H-4: Expected to be a doublet of doublets of doublets (or multiplet), coupled to H-5, H-6, and importantly, showing a large vicinal coupling to the C3-Fluorine.
Experimental Protocol
This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum.
Materials and Instrumentation
-
Sample: this compound (5-10 mg)
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6 mL
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer equipped with a 5 mm probe.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Using a calibrated pipette, add ~0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube securely and vortex or invert gently until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.[3]
-
Insert the sample into the spinner turbine and clean the outside of the tube before placing it in the spectrometer's autosampler or magnet.
NMR Data Acquisition Workflow
Caption: Workflow for ¹H NMR characterization.
Spectrometer Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D (zg30) | Standard single-pulse experiment for quantitative ¹H NMR. |
| Solvent | CDCl₃ | Common solvent with a well-defined residual peak (δ ~7.26 ppm) for reference. |
| Spectral Width (SW) | 16 ppm (-2 to 14 ppm) | Ensures all aromatic and aliphatic signals are captured. |
| Acquisition Time (AQ) | ~4 seconds | Provides good digital resolution for accurate measurement of coupling constants. |
| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |
| Number of Scans (NS) | 16 or 32 | Sufficient for good signal-to-noise ratio with a 5-10 mg sample. |
| Receiver Gain (RG) | Set automatically | Optimizes signal detection without causing ADC overflow. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Analysis and Interpretation
The following is a representative analysis of the ¹H NMR spectrum of this compound in CDCl₃.
Signal Assignment and Discussion
-
δ ~ 7.95 ppm (H-6): This signal, integrating to one proton, appears furthest downfield as a doublet of doublets. The downfield shift is characteristic of a proton ortho to the pyridine nitrogen. The observed multiplicity arises from coupling to H-5 (³JHH ≈ 4.8 Hz) and a smaller four-bond coupling to H-4 (⁴JHH ≈ 1.5 Hz).
-
δ ~ 7.20 ppm (H-4): This signal, integrating to one proton, appears as a triplet of doublets or a complex multiplet. The key feature for its assignment is a large vicinal coupling to the fluorine atom (³JHF ≈ 9.0 Hz). It is also coupled to H-5 (³JHH ≈ 8.5 Hz) and H-6 (⁴JHH ≈ 1.5 Hz). The combined electron-withdrawing effect of the adjacent fluorine and the ring nitrogen places it in this region.
-
δ ~ 6.85 ppm (H-5): This signal, integrating to one proton, is also a complex multiplet. It is coupled to H-4 (³JHH ≈ 8.5 Hz), H-6 (³JHH ≈ 4.8 Hz), and exhibits a smaller four-bond coupling to the fluorine atom (⁴JHF ≈ 3.0 Hz). The electron-donating effect of the C2-pyrrolidinyl group shifts this proton significantly upfield.
-
δ ~ 3.50 ppm (H-2', H-5'): This broad multiplet, integrating to four protons, is assigned to the α-protons of the pyrrolidine ring. Their position is downfield due to the direct attachment to the nitrogen atom and the deshielding influence of the aromatic ring.
-
δ ~ 2.00 ppm (H-3', H-4'): This multiplet, integrating to four protons, is assigned to the β-protons of the pyrrolidine ring. Being further from the electronegative nitrogen and the aromatic system, they appear at a more typical aliphatic chemical shift.[10]
Tabulated Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| 1 | ~ 7.95 | dd | 4.8, 1.5 | 1H | H-6 |
| 2 | ~ 7.20 | td | 9.0 (H-F), 8.5 (H-H) | 1H | H-4 |
| 3 | ~ 6.85 | m | - | 1H | H-5 |
| 4 | ~ 3.50 | m | - | 4H | H-2', H-5' |
| 5 | ~ 2.00 | m | - | 4H | H-3', H-4' |
Conclusion
This application note has detailed a robust and reliable methodology for the ¹H NMR characterization of this compound. The analysis highlights the predictable yet distinct electronic influences of the fluoro and pyrrolidinyl substituents on the pyridine ring's proton environment. The characteristic ¹H-¹⁹F coupling patterns, particularly the large vicinal ³J(H4-F3) coupling, serve as a definitive diagnostic tool for structural confirmation. The provided protocol is readily adaptable and ensures the acquisition of high-quality, interpretable data, making it an essential procedure for any laboratory working with this important chemical entity. For unambiguous assignment of all atoms, especially in more complex analogues, further 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.[3]
References
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- PubMed. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-65.
- ResearchGate. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journal of Organic Chemistry, 10, 1967–1980.
- ResearchGate. (2007). Coupling of Protons with Fluorine Page.
- ACS Publications. (n.d.). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry.
- Frontiers. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units.
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- ACS Publications. (n.d.). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry.
- Pergamon Press. (1976). FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy, Vol. IO, 83-756.
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- Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
- Taylor & Francis Online. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2).
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table - Organofluorine.
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Quantitative Analysis of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for the quantification of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine in human plasma. As a substituted pyridine, this compound belongs to a class of nitrogen-containing heterocycles prevalent in pharmaceuticals, necessitating precise analytical techniques for pharmacokinetic (PK) and drug metabolism studies.[1][2] The method employs a straightforward protein precipitation for sample preparation, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The protocols herein are designed to ensure scientific integrity and are grounded in established regulatory guidelines for bioanalytical method validation.[3][4]
Introduction and Scientific Rationale
The reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development.[5] this compound, a fluorinated nitrogen-containing heterocyclic compound, presents analytical characteristics that are well-suited for LC-MS/MS analysis. The presence of basic nitrogen atoms in the pyridine and pyrrolidine rings facilitates efficient protonation, making Electrospray Ionization (ESI) in positive ion mode an ideal choice for generating a strong signal.[6][7]
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for the detection of low analyte concentrations even in complex biological matrices like plasma.[8] This is achieved by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). This application note details the systematic development of such a method, from sample preparation to full validation, in accordance with the principles outlined in the ICH M10 and FDA guidelines on bioanalytical method validation.[4][9]
Experimental Workflow Overview
The analytical process follows a logical sequence designed to ensure efficiency, reproducibility, and accuracy. The workflow begins with the receipt of plasma samples, followed by preparation, instrumental analysis, and data processing.
Caption: Overall analytical workflow from sample receipt to final report.
Materials and Instrumentation
| Item | Description / Specification |
| Analyte | This compound Reference Standard (>98% purity) |
| Internal Standard (IS) | Structurally similar compound, e.g., Deuterated analog or a stable isotope-labeled compound. If unavailable, a compound with similar chromatographic and ionization behavior can be used.[10] |
| LC System | Agilent 1200 SL or equivalent, equipped with a binary pump and autosampler.[10] |
| Mass Spectrometer | AB SCIEX 4000 QTRAP or equivalent triple quadrupole mass spectrometer.[10] |
| Chromatography Column | Kinetex C18, 2.6 µm, 50 x 2.1 mm, or equivalent reversed-phase column. |
| Solvents & Reagents | Acetonitrile (LC-MS grade), Water (Type I), Formic Acid (Optima LC/MS grade). |
| Biological Matrix | Blank human plasma (K2-EDTA anticoagulant). |
Detailed Protocols
Protocol 1: Sample Preparation via Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of protein content from plasma samples, which would otherwise interfere with the analysis and damage the LC column.[11][12]
-
Thaw Samples : Allow plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature. Vortex gently for 10 seconds to ensure homogeneity.
-
Aliquot : In a 1.5 mL microcentrifuge tube or a 96-well plate, aliquot 50 µL of the plasma sample.
-
Add Internal Standard : Add 10 µL of the internal standard (IS) working solution (e.g., at 500 ng/mL) to each sample, except for blank matrix samples.
-
Precipitate Proteins : Add 200 µL of cold (<4°C) acetonitrile containing 0.1% formic acid. The cold temperature enhances the precipitation efficiency.
-
Vortex : Cap and vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte into the organic phase.
-
Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer & Dilute : Carefully transfer 100 µL of the clear supernatant to a new 96-well plate. Add 100 µL of water with 0.1% formic acid to the supernatant. This step reduces the organic solvent concentration of the injected sample, improving peak shape in reversed-phase chromatography.[13]
-
Analyze : The plate is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Development
The goal is to achieve a sharp, symmetrical chromatographic peak for the analyte, free from matrix interference, and to establish sensitive and specific MS/MS detection parameters.[14]
A. Liquid Chromatography (LC)
-
Column : Kinetex C18, 2.6 µm, 50 x 2.1 mm
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 5 µL
-
Gradient Program :
-
0.0 - 0.5 min: 5% B
-
0.5 - 5.0 min: 5% to 95% B (Linear Gradient)
-
5.0 - 6.0 min: Hold at 95% B
-
6.1 - 8.0 min: Return to 5% B (Re-equilibration)
-
Rationale : A C18 reversed-phase column provides good retention for moderately polar small molecules.[10] The gradient elution ensures that the analyte is eluted efficiently while separating it from other matrix components. Formic acid is added to the mobile phase to maintain an acidic pH, which promotes the protonation of the analyte and enhances the ESI+ signal.[15]
B. Mass Spectrometry (MS)
-
Analyte Tuning : Directly infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 Acetonitrile:Water) into the mass spectrometer.
-
Precursor Ion Identification : In a Q1 full scan, identify the protonated molecular ion [M+H]+. For a molecular formula of C₉H₁₁FN₂, the monoisotopic mass is 166.1, so the expected m/z will be 167.1 .
-
Product Ion Fragmentation : Perform a product ion scan on the precursor ion (m/z 167.1). Set the collision energy (CE) to a range of values (e.g., 10-40 eV) to find optimal fragmentation. The bond between the pyridine ring and the pyrrolidine nitrogen is a likely point of cleavage.
-
MRM Transition Selection : Select at least two abundant and stable product ions for the MRM method. One transition is used for quantification (Quantifier) and a second for confirmation (Qualifier).
Proposed Fragmentation and MRM Transitions: The protonated molecule (m/z 167.1) will likely fragment under Collision-Induced Dissociation (CID). A plausible fragmentation involves the cleavage of the C-N bond connecting the two rings.
Caption: Proposed fragmentation pathway for MRM transition selection.
| Parameter | This compound | Internal Standard (Example) |
| Precursor Ion (Q1, m/z) | 167.1 | To be determined |
| Product Ion (Q3, m/z) - Quantifier | 96.0 | To be determined |
| Product Ion (Q3, m/z) - Qualifier | 70.1 | To be determined |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimize empirically (e.g., 25) | Optimize empirically |
| Declustering Potential (V) | Optimize empirically (e.g., 80) | Optimize empirically |
Protocol 3: Bioanalytical Method Validation
The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[3][16] This ensures the reliability and integrity of the data generated.
A. Validation Parameters & Acceptance Criteria
| Parameter | Objective | Experiment | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze ≥6 blank plasma lots. | Response in blank <20% of LLOQ response. |
| Linearity & Range | Establish the relationship between concentration and response. | Prepare a calibration curve with ≥6 non-zero standards. | r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to nominal values and their variability. | Analyze QC samples (Low, Mid, High) in replicates (n≥5) across ≥3 runs.[17] | Mean accuracy within ±15% of nominal; Precision (%CV) ≤15%. |
| Matrix Effect | Assess the suppression or enhancement of ionization by the matrix. | Compare analyte response in post-extraction spiked samples vs. neat solution. | CV of the matrix factor should be ≤15%. |
| Recovery | Quantify the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Should be consistent and reproducible. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Freeze-thaw (3 cycles), bench-top (e.g., 4h at RT), and long-term storage stability. | Mean concentration within ±15% of nominal. |
B. Example Data Presentation: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 5 | 0.95 | 95.0 | 8.7 |
| LQC | 3.0 | 5 | 3.10 | 103.3 | 6.5 |
| MQC | 50.0 | 5 | 48.5 | 97.0 | 4.2 |
| HQC | 150.0 | 5 | 153.2 | 102.1 | 3.8 |
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and robust framework for the quantitative analysis of this compound in human plasma. The combination of a simple protein precipitation sample preparation protocol with the specificity of tandem mass spectrometry allows for high-throughput analysis suitable for supporting drug development studies. Adherence to the validation protocols outlined ensures that the generated data is accurate, reliable, and compliant with international regulatory standards.
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-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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KCAS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6), e4838. Available at: [Link]
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Shinde, S. (2015, July 23). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
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Lee, Y. I., & Russell, D. H. (2007). Unexpected linear ion trap collision-induced dissociation and Fourier transform ion cyclotron resonance infrared multi-photon dissociation fragmentation of a hydrated C-glycoside of 5-fluorouridine formed by the action of the pseudouridine synthases RluA and TruB. Journal of the American Society for Mass Spectrometry, 18(6), 1045–1052. Available at: [Link]
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Kwan, W. P., & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]
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Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6). Available at: [Link]
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Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]
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Atlantis Bioscience. (2024, September 20). Essential Guide to LCMS Sample Preparation Techniques. Retrieved from [Link]
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Chistyakov, V. V., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6265. Available at: [Link]
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Ji, Q. C., et al. (2011). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]
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Rubino, F. M., & Zecca, L. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1-12. Available at: [Link]
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Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157. Available at: [Link]
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Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437. Available at: [Link]
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- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for the In Vitro Biological Characterization of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
Authored by: Senior Application Scientist
Introduction: Rationale for a Tiered In Vitro Screening Approach
3-Fluoro-2-(pyrrolidin-1-YL)pyridine is a synthetic heterocyclic compound featuring a fluorinated pyridine ring coupled to a pyrrolidine moiety. While specific biological targets for this exact molecule are not extensively documented in public literature, its structural components are present in numerous neuroactive agents. The pyridine ring is a common scaffold in medicinal chemistry, and the pyrrolidine group is a key feature of ligands for various receptors and enzymes in the central nervous system (CNS). The incorporation of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2]
Given the structural alerts for potential neurological activity, a logical and resource-efficient strategy for characterizing this compound is a tiered, hypothesis-driven in vitro screening cascade. This guide outlines a series of assays beginning with primary screens against high-probability targets, followed by cell-based functional and neuroprotective assays to build a comprehensive biological profile of the compound.
Our initial hypothesis centers on two well-established targets for neuroactive compounds containing similar structural motifs:
-
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial for synaptic transmission and are modulated by a wide range of compounds containing pyridine and pyrrolidine rings.[3]
-
Acetylcholinesterase (AChE): This enzyme degrades the neurotransmitter acetylcholine and is a key target in the treatment of Alzheimer's disease and other neurological disorders.[4][5]
This document provides detailed protocols for a primary screening panel targeting nAChRs and AChE, followed by secondary cell-based assays using the human neuroblastoma SH-SY5Y cell line to investigate potential neuroprotective or cytotoxic effects.[6][7][8]
Part 1: Primary Target Screening – Target Engagement and Enzymatic Inhibition
The initial phase of characterization focuses on determining if this compound directly interacts with our primary hypothesized targets. We will employ a receptor binding assay for nAChRs and an enzyme inhibition assay for AChE.
Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay
Scientific Rationale: This assay determines the ability of this compound to displace a known radiolabeled ligand from nAChRs. It provides a quantitative measure of the compound's binding affinity (Ki), indicating direct interaction with the receptor.[3] We will use a commercially available kit or purified receptor preparation from a source like Torpedo electrocyte membranes, which are rich in nAChRs.[9]
Experimental Workflow:
Caption: Workflow for the nAChR competitive radioligand binding assay.
Detailed Protocol:
-
Membrane and Compound Preparation:
-
Thaw a commercially available nAChR-rich membrane preparation (e.g., from Torpedo californica) on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to create a concentration range from 10⁻¹⁰ M to 10⁻⁴ M.[3]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand (e.g., [³H]epibatidine at a concentration near its Kd), and 50 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine), 50 µL of radioligand, and 50 µL of membrane preparation.
-
Competitor Wells: Add 50 µL of each dilution of this compound, 50 µL of radioligand, and 50 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking to allow the binding to reach equilibrium.[3]
-
-
Filtration and Washing:
-
Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[3]
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | (Experimental Value) | (Calculated Value) |
| Nicotine (Positive Control) | (Literature Value) | (Literature Value) |
Acetylcholinesterase (AChE) Inhibition Assay
Scientific Rationale: This colorimetric assay, based on the Ellman method, measures the activity of AChE.[4] The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product.[10][11] A reduction in color development in the presence of the test compound indicates enzyme inhibition. This assay is suitable for high-throughput screening.[4][10]
Experimental Workflow:
Caption: Workflow for the colorimetric AChE inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO and perform serial dilutions in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare solutions of AChE (from electric eel or human recombinant), DTNB, and the substrate acetylthiocholine iodide (ATCI) in assay buffer. Commercially available kits provide optimized reagents.[4][10]
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of each dilution of the test compound or positive control (e.g., Donepezil) to the wells.
-
For the 100% activity control, add 25 µL of assay buffer.
-
Add 50 µL of the AChE solution to all wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Add 50 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 405-415 nm using a microplate reader.[11]
-
Take readings every minute for 10-20 minutes to determine the reaction rate (V).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.
-
Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | (Experimental Value) |
| Donepezil (Positive Control) | (Literature Value) |
Part 2: Secondary Cell-Based Assays – Functional Effects and Neuroprotection
If the primary screens indicate activity, the next tier of investigation uses a cellular model to assess functional consequences, such as cytotoxicity and neuroprotection. The SH-SY5Y human neuroblastoma cell line is an excellent model for these studies due to its human origin, neuronal characteristics, and widespread use in neurotoxicity and neuroprotection research.[6][7][8][12]
General Cell Culture Protocol for SH-SY5Y Cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.[6]
Assessment of General Cytotoxicity (MTT Assay)
Scientific Rationale: Before assessing neuroprotective effects, it is critical to determine the inherent cytotoxicity of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][13]
Detailed Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle control. Determine the CC₅₀ (concentration that reduces cell viability by 50%).
Neuroprotection Assay against Oxidative Stress
Scientific Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[14][15] This assay evaluates whether this compound can protect neuronal cells from damage induced by an oxidative insult, such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin commonly used to model Parkinson's disease in vitro.[6][7]
Experimental Workflow:
Caption: Workflow for the in vitro neuroprotection assay.
Detailed Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in section 2.2.
-
Pre-treatment: Pre-treat cells for 2-4 hours with several non-toxic concentrations of this compound (determined from the cytotoxicity assay).
-
Neurotoxic Challenge: Add the neurotoxin (e.g., a pre-determined optimal concentration of H₂O₂ or MPP⁺) to the wells containing the test compound.
-
Controls:
-
Untreated Control: Cells with medium only.
-
Toxin-only Control: Cells treated only with the neurotoxin.
-
Compound-only Control: Cells treated only with the test compound.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: Perform the MTT assay as described in section 2.2 to quantify cell viability.
-
Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the toxin-only control.
Data Presentation:
| Treatment Group | Cell Viability (% of Untreated Control) |
| Untreated Control | 100% |
| Toxin Only (e.g., 1 mM H₂O₂) | (Experimental Value, e.g., ~50%) |
| Toxin + Compound (Low Conc.) | (Experimental Value) |
| Toxin + Compound (Mid Conc.) | (Experimental Value) |
| Toxin + Compound (High Conc.) | (Experimental Value) |
Conclusion and Future Directions
This structured in vitro testing cascade provides a robust framework for the initial biological characterization of this compound. The primary binding and enzymatic assays will establish whether the compound engages with high-probability CNS targets. The secondary cell-based assays will provide crucial information on its safety profile and potential for functional neuroprotection.
Positive results from this screening funnel would warrant further investigation into the mechanism of action. This could include:
-
Assessing effects on downstream signaling pathways (e.g., PI3K/Akt or MAPK pathways) using Western blotting.[3][6]
-
Measuring the modulation of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.[6]
-
Evaluating effects on apoptosis by measuring caspase-3 activity or using Annexin V/PI staining.[6]
By following this logical progression of assays, researchers can efficiently and effectively build a comprehensive understanding of the biological activity of novel compounds like this compound, paving the way for further development.
References
- Chen, L., Martin, G. B., & Rechnitz, G. A. (n.d.). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. American Chemical Society.
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Kalyan, A., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Studying the Neuroprotective Effects of Anemarsaponin E in Vitro. BenchChem.
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Meek, D. W., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. Available from: [Link]
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Kalyan, A., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Available from: [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available from: [Link]
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Kalaganova, R., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available from: [Link]
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Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). Abraxis. Available from: [Link]
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AGETDS. (n.d.). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS. Available from: [Link]
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Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration. Available from: [Link]
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Singh, S., et al. (2021). Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study. PMC. Available from: [Link]
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Doorn, J. A., et al. (2025). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Available from: [Link]
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Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. PMC. Available from: [Link]
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R Discovery. (n.d.). Neuroblastoma Cell Line SH-SY5Y Research Articles. R Discovery. Available from: [Link]
-
Andreani, T., et al. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI. Available from: [Link]
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Labcorp. (n.d.). Acetylcholine Receptor (AChR)-binding Antibodies. Labcorp. Available from: [Link]
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Gielecińska, M., & Wujec, M. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]
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Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available from: [Link]
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CRAMAR. (n.d.). This compound. CRAMAR. Available from: [Link]
-
Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Alchemist-chem. Available from: [Link]
-
Hulin, B., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Regioselective One‐Pot Synthesis of 3‐Fluoro‐Imidazo[1,2‐a]pyridines from Styrene. ResearchGate. Available from: [Link]
-
Al-Ghorbani, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available from: [Link]
-
Khusnutdinova, E. F., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
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Application Notes & Protocols: Characterizing 3-Fluoro-2-(pyrrolidin-1-YL)pyridine in Cell-Based Assays
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Therapeutic Potential of the Pyrrolidinyl-Pyridine Scaffold
The pyrrolidine and pyridine ring systems are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active compounds and FDA-approved drugs.[1][2][3] The five-membered pyrrolidine ring offers a three-dimensional structure that allows for efficient exploration of pharmacophore space, while the pyridine ring is a prevalent isostere for various biological recognition motifs.[3] The combination of these two heterocycles into a single scaffold, as seen in 3-Fluoro-2-(pyrrolidin-1-YL)pyridine, creates a molecule with significant potential for biological activity.
This document provides a comprehensive guide to characterizing the cellular activity of this compound. While the specific biological target of this compound is yet to be fully elucidated, its structural similarity to known ATP-competitive kinase inhibitors provides a strong, scientifically plausible starting point for investigation.[4][5] Pyrrolopyridine derivatives have been shown to mimic the purine ring of ATP, enabling them to act as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[4][6][7]
Herein, we propose a hypothetical mechanism of action centered on kinase inhibition and present a robust, two-tiered experimental strategy to validate this hypothesis using established cell-based assays. This guide is designed not only as a step-by-step protocol but also as an educational tool, explaining the causality behind experimental choices to ensure the generation of reliable and reproducible data.
Proposed Mechanism of Action: Competitive Kinase Inhibition
We hypothesize that this compound functions as a Type I ATP-competitive inhibitor of a protein kinase. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many cancers, specific kinases, such as Cyclin-Dependent Kinases (CDKs), are overactive, driving uncontrolled cell proliferation.[7]
The proposed mechanism is as follows:
-
Structural Mimicry : The pyrrolopyridine core of the compound mimics the adenine base of ATP.
-
Active Site Binding : The compound binds to the ATP-binding pocket of the kinase. The fluorine atom, a common feature in modern pharmaceuticals, can enhance binding affinity through favorable electrostatic interactions.[8]
-
Competitive Inhibition : By occupying the ATP-binding site, the compound prevents the kinase from binding its natural substrate, ATP, thereby inhibiting the phosphorylation of downstream target proteins.
-
Cellular Effect : Inhibition of the target kinase leads to the arrest of key signaling pathways, resulting in a measurable cellular outcome, such as decreased cell proliferation or induction of apoptosis.
The following diagram illustrates this proposed signaling pathway and the point of inhibition.
Experimental Workflow: A Two-Tiered Approach
To systematically evaluate the cellular effects of this compound, we recommend a two-tiered approach. This strategy begins with a broad assessment of the compound's impact on cell viability to determine its potency and concludes with a specific, target-focused assay to validate the proposed mechanism of action.
Protocol 1: Primary Screening - Cell Viability Assay
This initial assay determines the concentration at which this compound inhibits cell viability by 50% (IC50). This is a critical first step to understand the compound's general potency. We will use a resazurin-based assay, which measures the metabolic activity of living cells.
Scientific Rationale
Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. This method is sensitive, reliable, and widely used in high-throughput screening.[9]
Materials & Reagents
-
Cell Line: A cancer cell line known to be dependent on the hypothetical target kinase (e.g., MCF-7 breast cancer cells for CDK inhibitors).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Assay Plate: Sterile, black-walled, clear-bottom 96-well microplates.
-
Reagent: Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™).
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Flavopiridol for CDKs).
-
Equipment: Humidified CO2 incubator (37°C, 5% CO2), fluorescence plate reader.
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation & Treatment:
-
Prepare a 2X serial dilution of the test compound in culture medium, starting from 200 µM down to the desired lowest concentration. Also prepare 2X solutions for the positive control inhibitor and a vehicle control (DMSO at the same final concentration as the compound).
-
Remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions, resulting in a 1X final concentration.
-
Incubate the plate for 72 hours.
-
-
Assay Development:
-
Add 20 µL (or manufacturer's recommended volume) of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and reagent only).
-
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with a cell-killing agent (or no cells) to 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
-
Expected Data Summary
| Compound | Cell Line | Assay | Endpoint | Result (IC50) |
| This compound | MCF-7 | Resazurin Viability | 72 hours | e.g., 1.5 µM |
| Positive Control (e.g., Flavopiridol) | MCF-7 | Resazurin Viability | 72 hours | e.g., 100 nM |
Protocol 2: Mechanistic Validation - In-Cell Western™ Assay
This secondary assay directly measures the phosphorylation status of a known substrate of the target kinase within the cell. A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target kinase inhibition.[10]
Scientific Rationale
The In-Cell Western (ICW) is an immunocytochemical method performed in a microplate format. It uses two fluorescently labeled secondary antibodies to simultaneously detect both the total level of the target substrate protein and its phosphorylated form. Normalizing the phospho-protein signal to the total protein signal corrects for variations in cell number, providing an accurate measure of kinase activity.
Materials & Reagents
-
Cell Line & Medium: Same as Protocol 1.
-
Compound & Controls: Same as Protocol 1.
-
Assay Plate: Sterile 96-well microplates.
-
Reagents:
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., Intercept® (TBS) Blocking Buffer).
-
Primary Antibodies:
-
Rabbit anti-phospho-substrate antibody.
-
Mouse anti-total-substrate antibody.
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG.
-
IRDye® 680RD Goat anti-Mouse IgG.
-
-
-
Equipment: Humidified CO2 incubator, Infrared Imaging System (e.g., LI-COR® Odyssey®).
Step-by-Step Protocol
-
Cell Seeding & Treatment:
-
Seed 15,000 cells in 100 µL of medium per well and incubate for 24 hours.
-
Treat cells with various concentrations of the compound (centered around the IC50 value from Protocol 1) for a shorter duration (e.g., 2-6 hours) to capture direct effects on signaling before downstream effects like apoptosis occur.
-
-
Cell Fixation & Permeabilization:
-
Remove the medium and add 150 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature (RT).
-
Wash wells 3 times with 200 µL of PBS containing 0.1% Triton X-100.
-
Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at RT.
-
-
Blocking & Antibody Incubation:
-
Wash wells 3 times.
-
Add 150 µL of Blocking Buffer and incubate for 1.5 hours at RT.
-
Prepare a primary antibody solution containing both the anti-phospho and anti-total antibodies in Blocking Buffer.
-
Remove blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation & Imaging:
-
Wash wells 4 times with PBS + 0.1% Tween-20.
-
Prepare a secondary antibody solution containing both IRDye®-labeled antibodies in Blocking Buffer. Protect from light.
-
Add 50 µL of the secondary antibody solution. Incubate for 1 hour at RT, protected from light.
-
Wash wells 4 times.
-
Scan the plate using an infrared imager at 700 nm and 800 nm wavelengths.
-
-
Data Analysis:
-
Quantify the integrated intensity for each channel (700 nm for total protein, 800 nm for phospho-protein).
-
Calculate the ratio of the phospho-protein signal to the total protein signal for each well.
-
Normalize this ratio to the vehicle-treated control wells (set to 100%).
-
Plot the normalized phosphorylation (%) against the compound concentration to determine the IC50 for target inhibition.
-
Expected Data Summary
| Compound | Target Readout | Assay Type | Result (IC50) |
| This compound | Phospho-Substrate / Total Substrate Ratio | In-Cell Western™ | e.g., 0.8 µM |
| Positive Control (e.g., Flavopiridol) | Phospho-Substrate / Total Substrate Ratio | In-Cell Western™ | e.g., 50 nM |
Conclusion and Forward Look
This application note provides a comprehensive framework for the initial characterization of this compound, or any novel compound with a similar scaffold, using a scientifically rigorous, two-tiered approach. By first establishing the compound's potency through a cell viability assay and then confirming its mechanism with a target-specific phosphorylation assay, researchers can generate a robust dataset to validate its potential as a kinase inhibitor. A strong correlation between the IC50 values obtained from both assays would lend significant support to the proposed mechanism of action. This structured workflow ensures that experimental choices are driven by scientific rationale, leading to trustworthy and actionable results for drug discovery and development professionals.
References
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. Retrieved from [Link]
-
Dar, A. C., & Shokat, K. M. (2011). Cell-based assays for kinase drug discovery. Annual review of biochemistry, 80, 769–795. Retrieved from [Link]
-
Inks, E. S., & Lee, J. C. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in enzymology (Vol. 655, pp. 25–45). Elsevier. Retrieved from [Link]
-
Verheijen, M. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Mand, A. M., & Parker, L. L. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 10(6), e0128731. Retrieved from [Link]
-
Mishina, Y., et al. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in molecular biology (Clifton, N.J.), 1272, 267–278. Retrieved from [Link]
-
Scott, C. W., & Peters, M. F. (2010). Label-free cell-based assays for GPCR screening. In G Protein-Coupled Receptors (pp. 211-225). Humana Press. Retrieved from [Link]
-
Abdel-Halim, M., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert opinion on therapeutic patents, 27(4), 405–424. Retrieved from [Link]
-
Rashad, A. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & medicinal chemistry letters, 28(14), 2414–2418. Retrieved from [Link]
-
Aslam, J., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]
-
Hussain, Z., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International journal of molecular sciences, 22(20), 11037. Retrieved from [Link]
-
Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4866. Retrieved from [Link]
-
WJPR. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules (Basel, Switzerland), 25(22), 5430. Retrieved from [Link]
-
Boyall, D., et al. (2013). United States Patent Boyall et al. Retrieved from [Link]
-
Szafrański, K., & Szafrański, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (Basel, Switzerland), 26(11), 3379. Retrieved from [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(17), 1789–1815. Retrieved from [Link]
-
Alchemist-chem. (n.d.). The Chemical Profile of 3-Fluoro-2-methylpyridine: Properties and Synthesis Applications. Retrieved from [Link]
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- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
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- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Evaluation of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-(pyrrolidin-1-YL)pyridine is a small molecule belonging to the class of fluorinated pyridines, a structural motif of significant interest in medicinal chemistry. The incorporation of a fluorine atom can modulate the physicochemical properties of a molecule, potentially enhancing metabolic stability, binding affinity, and blood-brain barrier penetration. Pyridine derivatives have shown a wide range of biological activities, and their potential applications span across various therapeutic areas, including neurological disorders.[1][2] These application notes provide a comprehensive guide for the in vivo evaluation of this compound in animal models, focusing on pharmacokinetic profiling, preliminary toxicological assessment, and efficacy in a relevant disease model. The protocols described herein are based on established methodologies for similar heterocyclic compounds and are intended to serve as a foundational framework for researchers.
Pharmacokinetic Evaluation
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental for drug development. In vivo pharmacokinetic studies are essential for determining key parameters that guide dose selection and scheduling for subsequent efficacy and toxicology studies.[3]
Quantitative Data Summary: Representative Pharmacokinetic Parameters
The following table outlines typical pharmacokinetic parameters that should be determined for this compound in rodent models. The values provided are illustrative and will need to be experimentally determined.
| Parameter | Symbol | Definition |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t1/2 | The time required for the drug concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats following both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., saline, 5% dextrose)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g)
-
Cannulated jugular vein (for serial blood sampling)
-
Standard laboratory equipment for dosing and blood collection
-
LC-MS/MS or other validated analytical method for quantification of the compound in plasma
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 3 days prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer a single intravenous bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F%) using appropriate software.[3]
Caption: Workflow for a typical in vivo pharmacokinetic study.
Preliminary Toxicological Assessment
Initial toxicology studies are crucial to establish the safety profile of a new chemical entity. An acute oral toxicity study is often the first step in this evaluation.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol provides a general guideline for an acute oral toxicity study, following the OECD 425 guideline.
Materials:
-
This compound
-
Vehicle for oral administration
-
Female rats or mice (species to be justified)
-
Standard laboratory equipment for dosing and observation
Procedure:
-
Dosing: Administer a single oral dose of the test compound to a single animal. The starting dose is selected based on any existing data or structure-activity relationships.
-
Observation: Observe the animal closely for signs of toxicity for the first few hours post-dosing and then periodically for up to 14 days. Record all clinical signs, body weight changes, and mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
LD50 Estimation: Continue this process until the criteria for stopping the study are met. The LD50 (the dose lethal to 50% of the test animals) can then be estimated using appropriate software.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
Efficacy Evaluation in a Neurological Disease Model
Given that fluorinated pyridines are being explored for neurological disorders, a relevant animal model should be chosen to evaluate the efficacy of this compound.[1] Animal models are crucial for understanding disease pathophysiology and for the preclinical testing of new therapies.[4][5][6][7] The following protocol describes the use of the carrageenan-induced thermal hyperalgesia model in rats, a common model for assessing the anti-inflammatory and analgesic potential of a compound.
Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats
Materials:
-
This compound
-
Vehicle for administration
-
Carrageenan (1% w/v in saline)
-
Male Sprague-Dawley rats (200-250g)
-
Plantar test apparatus
-
Standard laboratory equipment
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal latency of the rats in response to a thermal stimulus using the plantar test apparatus.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., PO or IP) at a predetermined time before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Post-Treatment Measurements: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw withdrawal latency.
-
Data Analysis: Compare the paw withdrawal latencies of the compound-treated groups to the vehicle-treated group. A significant increase in paw withdrawal latency in the treated groups indicates an analgesic effect.
Caption: Workflow for the carrageenan-induced thermal hyperalgesia test.
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Evaluation of 5-Isopropylimidazo[1,2-A]pyridine in Animal Models.
- EvitaChem. (n.d.). Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067).
- National Center for Biotechnology Information. (n.d.). Animal Models of Neurological Disorders.
- MDPI. (2025). New Insights into and Emerging Roles of Animal Models for Neurological Disorders.
- MDPI. (n.d.). Animal Models for the Study of Neurological Diseases and Their Link to Sleep.
- Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
- CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
Sources
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- 6. mdpi.com [mdpi.com]
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Application Notes & Protocols: 3-Fluoro-2-(pyrrolidin-1-YL)pyridine as a Chemical Probe for Kinase Target Engagement
Introduction: Rationale and Design Principles
3-Fluoro-2-(pyrrolidin-1-YL)pyridine is a synthetic, small molecule designed for application as a chemical probe in biomedical research and drug discovery. Its structure incorporates three key motifs that confer distinct advantages for probing biological systems: the 2-aminopyridine scaffold, a pyrrolidine substituent, and a fluorine atom.
-
2-Aminopyridine Scaffold: This moiety is a well-established pharmacophore found in numerous kinase inhibitors.[1][2] It often acts as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of protein kinases.[3] This makes this compound a rational starting point for investigating kinase targets.
-
Fluorine Atom: The inclusion of fluorine is a strategic design choice. Its small size allows it to act as a bioisostere for hydrogen, minimizing steric perturbation.[4] Crucially, the fluorine atom serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful biophysical technique for detecting and quantifying ligand-protein interactions.[4][5] The absence of a fluorine background signal in biological systems provides a clean window for analysis.[6][7]
-
Pyrrolidine Group: This saturated heterocycle enhances the compound's solubility and three-dimensional character, often improving its pharmacokinetic properties and enabling specific interactions with the target protein.[8]
A high-quality chemical probe must exhibit not only high affinity for its intended target but also well-defined selectivity and a clear mechanism of action.[9][10] These application notes provide a framework for utilizing this compound to validate target engagement both in vitro and in a cellular context, which are critical steps in the validation of any chemical probe.[11]
Physicochemical Properties & Data
| Property | Value | Source |
| CAS Number | 1133115-40-8 | [12] |
| Molecular Formula | C₉H₁₁FN₂ | [13] |
| Molecular Weight | 166.20 g/mol | [13] |
| Appearance | White to off-white powder or liquid | [13] |
| Purity | >97% (recommended) | [13] |
| Storage | Store in a tightly closed container at 2-8°C. | [13] |
Application I: In Vitro Target Engagement via ¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR spectroscopy is a highly sensitive method for detecting the binding of a fluorinated small molecule to a macromolecular target, such as a protein kinase.[14] When the probe is in a free, unbound state in solution, it tumbles rapidly, resulting in a sharp signal in the ¹⁹F NMR spectrum. Upon binding to a large protein, the tumbling rate of the probe slows dramatically, causing significant line broadening of the NMR signal. This change—either a decrease in the sharp signal's intensity or the appearance of a new, broader signal—is direct evidence of binding.[4]
Protocol: ¹⁹F NMR Ligand-Observe Experiment
This protocol outlines the steps to detect the binding of this compound to a purified protein kinase.
Materials:
-
This compound (herein "Probe F-Py")
-
Purified target kinase of interest (e.g., a specific MAP kinase, CDK, or tyrosine kinase)
-
NMR Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% D₂O
-
High-field NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a 1 mM stock solution of Probe F-Py in DMSO.
-
Prepare a concentrated stock of the target kinase in NMR buffer.
-
In an NMR tube, prepare the "Reference Sample" by adding Probe F-Py to the NMR buffer to a final concentration of 50 µM.
-
In a separate NMR tube, prepare the "Test Sample" by adding the target kinase to the NMR buffer to a final concentration of 10 µM. Then, add Probe F-Py to a final concentration of 50 µM.
-
-
NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for the "Reference Sample." Note the sharp peak corresponding to the free probe.
-
Acquire a one-dimensional ¹⁹F NMR spectrum for the "Test Sample" using the identical acquisition parameters.
-
-
Data Analysis:
-
Compare the spectra from the "Reference Sample" and the "Test Sample."
-
Binding is indicated by a significant reduction in the intensity of the sharp signal and/or the appearance of a very broad signal in the "Test Sample" spectrum.
-
For quantitative analysis, the dissociation constant (K_d) can be determined by titrating increasing concentrations of the protein into a solution of the probe and fitting the change in signal intensity to a binding isotherm.
-
Workflow for ¹⁹F NMR Target Engagement Assay.
Application II: Cellular Target Engagement via Thermal Shift Assay (CETSA®)
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target protein within the complex environment of an intact cell.[15][16] The underlying principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[17] In a typical CETSA experiment, cells are treated with the probe, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at elevated temperatures, while probe-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot.[18][19]
Protocol: CETSA Melt Curve for Kinase Target Engagement
Materials:
-
Cell line expressing the kinase of interest (e.g., HCT116 cells)
-
Probe F-Py
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target kinase for Western blotting
Procedure:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat one set of cells with Probe F-Py at a final concentration of 10 µM. Treat a parallel set with an equivalent volume of DMSO (vehicle control).
-
Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).
-
Heat the aliquots in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling to 4°C for 3 minutes.[17]
-
-
Cell Lysis and Sample Processing:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
-
Detection:
-
Quantify the total protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and probe-treated samples.
-
A rightward shift in the melting curve for the probe-treated sample compared to the vehicle control indicates thermal stabilization and confirms cellular target engagement.[15]
-
Workflow for Cellular Thermal Shift Assay (CETSA).
Application III: In Vitro Kinase Inhibition Assay
Principle: To quantify the functional effect of Probe F-Py on its target, a kinase activity assay is essential. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[20][21] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[22][23] The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
Materials:
-
Probe F-Py
-
Purified active kinase and its specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[24]
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a serial dilution of Probe F-Py in kinase reaction buffer.
-
In a white assay plate, add the kinase, its substrate, and the various concentrations of Probe F-Py. Include "no inhibitor" positive controls and "no enzyme" negative controls.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.[21]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP Detection:
-
Measurement and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of Probe F-Py relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
References
-
CF Plus Chemicals. (2022, February 16). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes. Retrieved from [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel method for drug discovery. Drug Discovery Today: Technologies, 20, 29-35. Retrieved from [Link]
-
Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2014). Using 19F NMR to probe biological interactions of proteins and peptides. Accounts of Chemical Research, 47(8), 2463–2472. Retrieved from [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Shek, R. K., Amodeo, V. A., & Shishmarev, D. (2020). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 119(3), 485–489. Retrieved from [Link]
-
CF Plus Chemicals. (n.d.). Clickable 19F NMR Probes. Retrieved from [Link]
-
Angell, Y. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 239–253. Retrieved from [Link]
-
ResearchGate. (2025, December 12). 2-aminopyridine – a classic and trendy pharmacophore. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Montes de Oca, R., Gallego, R. A., & Egger, M. K. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 201–213. Retrieved from [Link]
-
Chemical Synthesis. (n.d.). Exploring 2-Aminopyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Workman, P., & Collins, I. (2018). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 78(10), 2711–2716. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2019). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 55(56), 8147–8164. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13013–13030. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4945. Retrieved from [Link]
-
Li, Z., & Conti, P. S. (2010). Design and Development of Molecular Imaging Probes. Current Topics in Medicinal Chemistry, 10(12), 1151–1166. Retrieved from [Link]
-
Yuan, L., Lin, W., & Zheng, K. (2016). Design principles of spectroscopic probes for biological applications. Chemical Society Reviews, 45(23), 6430–6446. Retrieved from [Link]
-
Britton, R., & G. Gouverneur, V. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Organic Letters, 17(15), 3814–3817. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
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- 24. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-2-(pyrrolidin-1-yl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Introduction and Reaction Overview
The synthesis of this compound is a critical process in medicinal chemistry, as this scaffold is a key building block in various pharmaceutical agents. The most common and efficient method for its preparation is the nucleophilic aromatic substitution (SNAr) reaction between 2,3-difluoropyridine and pyrrolidine. This reaction leverages the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack.[1][2]
The reaction proceeds with high regioselectivity, where pyrrolidine preferentially displaces the fluorine atom at the C-2 position. Understanding the underlying mechanism and the factors influencing this selectivity is paramount for optimizing reaction conditions and troubleshooting experimental issues.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism for this synthesis is generally accepted to be a two-step addition-elimination process.[3][4]
-
Nucleophilic Attack: The nitrogen atom of pyrrolidine acts as a nucleophile and attacks the electron-deficient C-2 carbon of the 2,3-difluoropyridine ring. This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[3][5]
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion from the C-2 position. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[1][6]
Caption: The SNAr mechanism for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What are the typical starting materials for this synthesis?
The most common starting materials are 2,3-difluoropyridine as the electrophile and pyrrolidine as the nucleophile.
Q2: Why does the substitution reaction preferentially occur at the C-2 position and not the C-3 position?
The regioselectivity of the nucleophilic attack is governed by electronic effects within the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (C-2, C-6) and para (C-4) positions, making them more electrophilic and susceptible to nucleophilic attack.[7][8] When the nucleophile attacks at the C-2 or C-4 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[2][7] Attack at the C-3 position does not allow for this stabilization, making the corresponding intermediate much higher in energy and the reaction kinetically unfavorable under standard SNAr conditions.[2][9]
Q3: What is the role of a base in this reaction?
A base is typically added to neutralize the hydrogen fluoride (HF) that is generated as a byproduct when the fluoride leaving group is eliminated and abstracts a proton from the pyrrolidinium intermediate. Common non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are used to prevent the reaction mixture from becoming acidic, which could protonate the pyrrolidine nucleophile and render it unreactive.
Q4: Which solvents are most effective for this SNAr reaction?
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally the most effective.[10] These solvents can solvate the cationic species and stabilize the charged Meisenheimer complex, thereby accelerating the reaction rate.[1] Protic solvents, like alcohols or water, can form hydrogen bonds with the nucleophile and the fluoride leaving group, which may decrease their reactivity and slow down the reaction.[10][11]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis.
Issue 1: Low to No Product Yield
Q: My reaction is showing a very low conversion to the desired product. What are the potential causes and how can I fix it?
A: Several factors can contribute to a low or non-existent yield. Here’s a systematic approach to troubleshooting:
-
Cause A: Inadequate Reaction Temperature.
-
Explanation: SNAr reactions on pyridine rings can be sensitive to temperature. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier, especially if the nucleophile is not sufficiently reactive.[1]
-
Solution: Monitor the reaction progress by TLC or LC-MS at your current temperature. If no conversion is observed after a reasonable time, gradually increase the temperature in 10-20 °C increments (e.g., from room temperature to 50 °C, then to 80 °C). Be cautious, as excessively high temperatures can lead to side product formation.[12]
-
-
Cause B: Incorrect Solvent Choice.
-
Explanation: As mentioned in the FAQ, the choice of solvent is critical. Non-polar solvents will not adequately solubilize the reactants or stabilize the charged intermediate, leading to a very slow or stalled reaction. Protic solvents can hinder the nucleophile's effectiveness.[11][13]
-
Solution: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF, DMSO, or acetonitrile. If you suspect your solvent has absorbed moisture, use a freshly opened bottle or a properly dried solvent.
-
-
Cause C: Insufficient or Inappropriate Base.
-
Explanation: The reaction generates one equivalent of HF. If no base is present, the HF will protonate the pyrrolidine, effectively removing it from the reaction. If an insufficient amount of base is used, the reaction will stop once all the free pyrrolidine is consumed or protonated.
-
Solution: Use at least one equivalent of a non-nucleophilic base, such as K₂CO₃ or Et₃N, relative to the limiting reagent. In some cases, using a slight excess (1.1-1.2 equivalents) can be beneficial.
-
-
Cause D: Purity of Starting Materials.
-
Explanation: The purity of 2,3-difluoropyridine and pyrrolidine is crucial. Impurities can interfere with the reaction. Pyrrolidine, in particular, can be hygroscopic and absorb water and carbon dioxide from the air.
-
Solution: Use freshly distilled or purchased high-purity pyrrolidine. Ensure the 2,3-difluoropyridine is of high quality.
-
Issue 2: Formation of a Disubstituted Side Product
Q: I am observing a significant amount of a side product, which I suspect is the 2,3-bis(pyrrolidin-1-yl)pyridine. How can I prevent this?
A: The formation of the disubstituted product is a common issue and is typically caused by the following:
-
Cause A: Incorrect Stoichiometry.
-
Explanation: Using a large excess of pyrrolidine can drive the reaction further, leading to a second nucleophilic substitution at the C-3 position, displacing the remaining fluorine atom. While this second substitution is much slower than the first, it can become significant under forcing conditions or with a high concentration of the nucleophile.
-
Solution: Carefully control the stoichiometry. Use pyrrolidine as the limiting reagent or in a slight excess (e.g., 1.05-1.1 equivalents) relative to 2,3-difluoropyridine.
-
-
Cause B: High Reaction Temperature or Prolonged Reaction Time.
-
Explanation: Higher temperatures provide the necessary activation energy for the less favorable substitution at the C-3 position. Similarly, allowing the reaction to proceed for an extended period after the formation of the desired product is complete can lead to the formation of the disubstituted byproduct.
-
Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting material (2,3-difluoropyridine) is consumed, work up the reaction promptly. Avoid using excessively high temperatures if possible.
-
Issue 3: Difficulties in Product Purification
Q: I'm having trouble isolating a pure product after the reaction work-up. What are the best practices for purification?
A: Purification challenges often arise from residual starting materials, the base, or salts formed during the reaction.
-
Explanation: If a solid base like K₂CO₃ is used, it must be completely removed. If a liquid base like Et₃N is used, it and its corresponding hydrofluoride salt must be removed. Unreacted starting materials can also co-elute with the product during chromatography if the solvent system is not optimized.
-
Solution:
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. If you used a solid base, filter it off. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash it several times with water to remove any remaining inorganic salts and highly polar impurities. A wash with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Column Chromatography: The most effective method for obtaining a highly pure product is flash column chromatography on silica gel. Use a solvent system with a gradient of ethyl acetate in hexanes or petroleum ether. The product is moderately polar and should separate well from the less polar starting material (2,3-difluoropyridine) and more polar impurities.
-
Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of this compound.
Materials:
-
2,3-Difluoropyridine
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluoropyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirring suspension, add pyrrolidine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the 2,3-difluoropyridine is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and rinse the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
Table of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 eq Pyrrolidine / 1.0 eq 2,3-Difluoropyridine | Minimizes disubstitution side product. |
| Base | 1.5 eq K₂CO₃ | Neutralizes HF byproduct; slight excess ensures complete reaction. |
| Solvent | Anhydrous DMF | Polar aprotic solvent stabilizes the intermediate and accelerates the reaction. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without promoting side reactions. |
| Reaction Time | 2-6 hours (Monitor by TLC/LC-MS) | Ensures complete conversion without degradation or side product formation. |
| Work-up | Aqueous wash | Removes inorganic salts and polar impurities. |
| Purification | Silica Gel Chromatography | Provides high purity final product. |
Visual Troubleshooting Workflow
Use the following decision tree to systematically troubleshoot common issues during the synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Benchchem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- Benchchem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
- Benchchem. (2025). Solvent effects on the reactivity of 5-Chloro-2-fluoropyridin-3-amine.
- Park, J. K., & Lee, J. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.
- Tajik, H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1535-1543.
- Chambers, R. D., et al. (2005). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Journal of Fluorine Chemistry, 126(5), 727-734.
- Benchchem. (2025). The Impact of Fluorine Substitution on the Reactivity and Electronic Profile of 2-Ethyl-5-fluoropyridine: A Technical Guide.
- Not V, et al. (2018). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 83(15), 8456-8468.
- Organic Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Hartwig, J. F., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 138(1), 349-357.
- Wang, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4587.
- Amadis Chemical. (n.d.). This compound CAS NO.1133115-40-8.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(33), 10359-10363.
- Nicewicz, D. A., et al. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15481-15486.
- Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?
- ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(1), 234.
- LookChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Smith, M. B. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Organic & Biomolecular Chemistry, 17(10), 2534-2553.
- Royal Society of Chemistry. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 12(43), 14457-14463.
- Buncel, E., & Um, I. H. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 69(19), 6351-6357.
- ChemicalBook. (n.d.). 3-Fluoropyridine synthesis.
- Domingo, L. R., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. International Journal of Quantum Chemistry, 120(20), e26359.
- Google Patents. (1995). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
- Dolbier, W. R., et al. (1992). New Synthesis of 3-Fluoropyridine Derivatives. Tetrahedron Letters, 33(43), 6429-6430.
- BLD Pharm. (n.d.). 3-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride.
- Molecules. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4357.
- Reddy, V. P., et al. (2020). Regioselective One‐Pot Synthesis of 3‐Fluoro‐Imidazo[1,2‐a]pyridines from Styrene. ChemistrySelect, 5(31), 9645-9649.
- PubMed. (2022). Synthesis and preliminary evaluations of [18F]fluorinated pyridine-2-carboxamide derivatives for targeting PD-L1 in cancer. Current Radiopharmaceuticals, 15(3), 245-256.
- BLDpharm. (n.d.). 2260933-20-6|3-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
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- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
Welcome to the technical support center for the synthesis of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
I. Understanding the Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2,3-difluoropyridine with pyrrolidine.
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This effect is enhanced by the presence of electron-withdrawing fluorine atoms. In the case of 2,3-difluoropyridine, the C-2 position is significantly more activated towards nucleophilic attack than the C-3 position. This is due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the ortho (C-2) or para (C-4) positions.[1]
II. Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The SNAr reaction may not have gone to completion. This can be due to insufficient reaction time, temperatures that are too low, or inefficient mixing. The reaction often requires heating to proceed at a reasonable rate.[2]
-
Suboptimal Base: An appropriate base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine or diisopropylethylamine, is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction. If HF is not effectively scavenged, it can protonate the pyrrolidine nucleophile, rendering it unreactive.[3]
-
Presence of Water: Moisture in the reactants or solvent can lead to the hydrolysis of the starting material, 2,3-difluoropyridine, to form 3-fluoro-2-hydroxypyridine, a common impurity that consumes the starting material and complicates purification.
-
Side Reactions: The formation of byproducts, such as the positional isomer or di-substituted product, can reduce the yield of the desired compound.
Q2: I am observing an impurity with the same mass as my product in the LC-MS analysis. What could it be?
A2: An impurity with the same mass as this compound is most likely the positional isomer, 2-Fluoro-3-(pyrrolidin-1-YL)pyridine. Although the reaction is highly regioselective for the C-2 position, a small amount of the C-3 substituted product can form. Differentiating these isomers typically requires chromatographic separation (e.g., HPLC with a suitable column and mobile phase) and spectroscopic analysis, particularly 1H and 19F NMR.
Q3: How can I minimize the formation of the di-substituted impurity, 2,3-bis(pyrrolidin-1-yl)pyridine?
A3: The formation of the di-substituted product occurs when a second molecule of pyrrolidine displaces the remaining fluorine atom on the pyridine ring. To minimize this:
-
Control Stoichiometry: Use a controlled amount of pyrrolidine, typically between 1.0 and 1.2 equivalents relative to 2,3-difluoropyridine. A large excess of the nucleophile will favor the di-substitution.
-
Moderate Reaction Temperature: Avoid excessively high temperatures, as this can provide the activation energy needed for the less favorable second substitution.
-
Monitor Reaction Progress: Track the reaction by a suitable analytical technique (TLC, GC, or LC-MS) to stop it once the starting material is consumed and before significant amounts of the di-substituted product are formed.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound typically involves:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove the base and other water-soluble salts.
-
Extraction: The product is extracted from the aqueous layer using a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Chromatography: The most effective method for removing closely related impurities like the positional isomer is column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is often employed.
-
Distillation/Crystallization: If the product is a liquid, distillation under reduced pressure can be effective for removing non-volatile impurities. If it is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.
III. Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed breakdown of common impurities, their origins, and actionable troubleshooting steps.
| Impurity | Structure | Typical Analytical Signature (LC-MS) | Root Cause | Troubleshooting and Mitigation Strategies |
| Unreacted 2,3-Difluoropyridine | ![]() | Lower retention time than the product. [M+H]+ = 116.03 | Incomplete reaction. | - Increase reaction temperature and/or time.- Ensure efficient stirring.- Verify the quality and stoichiometry of reagents. |
| Unreacted Pyrrolidine | ![]() | Very early eluting peak. [M+H]+ = 72.12 | Excess reagent used. | - Use a stoichiometric amount or a slight excess (1.0-1.2 eq.).- Can be removed during aqueous workup by washing with a dilute acid solution. |
| Positional Isomer: 2-Fluoro-3-(pyrrolidin-1-YL)pyridine | ![]() | Same mass as the product ([M+H]+ = 167.11), often with a slightly different retention time. | Nucleophilic attack at the C-3 position. | - Optimize reaction conditions (lower temperature) to enhance regioselectivity.- Separate using preparative HPLC or careful column chromatography. |
| Di-substituted Product: 2,3-bis(pyrrolidin-1-yl)pyridine | ![]() | Higher retention time. [M+H]+ = 218.18 | Excess pyrrolidine, high reaction temperature, or prolonged reaction time. | - Use 1.0-1.2 equivalents of pyrrolidine.- Maintain a moderate reaction temperature.- Monitor the reaction and stop it upon completion. |
| Hydrolysis Product: 3-Fluoro-2-hydroxypyridine | ![]() | Can be more polar than the product. [M+H]+ = 114.03 | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Residual High-Boiling Solvent (e.g., DMSO, NMP) | N/A | Not typically observed by LC-MS under standard conditions. Detected by GC or 1H NMR. | Incomplete removal during workup and purification. | - Use a lower boiling point solvent if the reaction conditions permit.- Perform multiple extractions with a solvent in which the high-boiling solvent has some solubility.- High-vacuum distillation or lyophilization can be effective. |
Diagrams of Reaction Pathways and Impurity Formation
Main Reaction Pathway:
Caption: Minor pathway leading to the positional isomer.
Formation of Di-substituted Product:
Caption: Formation of the di-substituted impurity.
IV. Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a solution of 2,3-difluoropyridine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO, NMP, or acetonitrile, approx. 5-10 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), add potassium carbonate (2.0 eq).
-
Add pyrrolidine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-50% ethyl acetate in hexanes).
Protocol 2: Analytical Method for Impurity Profiling by HPLC-MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
V. References
-
Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. ResearchGate. Available at: [Link]
Sources
Technical Support Center: 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists utilizing 3-Fluoro-2-(pyrrolidin-1-YL)pyridine (CAS No. 1133115-40-8). We address common questions and troubleshooting scenarios encountered during the storage, handling, and application of this versatile synthetic building block. Our goal is to provide not only procedural recommendations but also the underlying scientific rationale to ensure experimental success and maintain material integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximum shelf-life and to preserve purity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[1][2][3] Based on the reactivity of similar aminopyridine derivatives, we recommend storage under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.[4] Protection from direct sunlight is also advised, as UV exposure can potentially catalyze degradation pathways in heterocyclic compounds.[1]
Q2: Is this compound sensitive to air or moisture?
Yes, caution is warranted. The pyrrolidine and pyridine nitrogen atoms possess lone pairs of electrons, making them susceptible to oxidation, especially when exposed to air over prolonged periods.[5] While the compound is a solid, it can be hygroscopic. Absorbed moisture can lead to hydrolysis or changes in physical form, impacting weighing accuracy and reaction stoichiometry. Therefore, handling under an inert, dry atmosphere is the best practice.
Q3: What are the visual or physical signs of compound degradation?
The pure compound is typically a white to off-white solid.[1] A noticeable change in color, such as developing a yellow or brown tint, is a primary indicator of potential degradation, likely due to oxidation or the formation of polymeric impurities. Other signs may include a change in texture, such as clumping or melting at a lower temperature than specified, which could suggest the presence of moisture or impurities.
Q4: What solvents are recommended for dissolving this compound?
This compound exhibits good solubility in many common organic solvents.[5] For reactions, solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally suitable. For analytical purposes like NMR, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used. It is advisable to use anhydrous solvents, particularly for moisture-sensitive reactions.
Q5: What chemical classes are incompatible with this compound?
Care should be taken to avoid contact with strong oxidizing agents, which can react with the electron-rich aromatic ring and the pyrrolidine moiety.[1][2] Additionally, strong acids will readily protonate the basic nitrogen atoms, forming salts.[5] Incompatible materials also include acid chlorides and acid anhydrides, which can react with any trace moisture or potentially with the amine itself under certain conditions.[6]
Q6: What are the primary safety and handling precautions for this compound?
Standard laboratory safety protocols for handling chemical reagents should be followed. This includes:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]
-
Handling: Avoid direct contact with skin and eyes.[3] Prevent the formation of dust during handling. Wash hands thoroughly after use.[2]
-
Spills: In case of a spill, sweep up the solid material, place it in a suitable container for disposal, and ventilate the area.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, focusing on the integrity of the starting material as a critical variable.
Scenario 1: Inconsistent or Low Yields in Reaction
-
Problem: You are experiencing poor or non-reproducible yields in a reaction where the compound is a key reactant.
-
Potential Cause: The purity of the this compound may have been compromised due to improper storage or handling.
-
Troubleshooting Steps:
-
Visual Inspection: Check the material for any color change or clumping as described in the FAQ.
-
Purity Verification: Before use in a critical reaction, it is prudent to verify the compound's identity and purity.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum and compare it to the reference spectrum from the supplier. Look for unexpected peaks or a significant change in the baseline that could indicate impurities.
-
LC-MS/HPLC: For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. This will confirm the purity percentage and detect any non-volatile impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the mass of any potential degradation products.
-
-
Resubmission/Purification: If the purity is found to be below the required specification for your application, consider purifying the material (e.g., by recrystallization or column chromatography) or obtaining a fresh batch.
-
Scenario 2: Compound Fails to Dissolve Completely
-
Problem: The compound is not fully dissolving in a solvent where it is expected to be soluble.
-
Potential Cause: This could be due to the presence of insoluble impurities or using a non-optimal solvent.
-
Troubleshooting Steps:
-
Confirm Solvent Choice: Double-check the literature or internal data for the best solvent for your specific application.
-
Apply Gentle Heat/Sonication: Gently warming the mixture or placing it in an ultrasonic bath can often aid dissolution. Monitor carefully to ensure the compound does not decompose with heat.
-
Purity Check: Insoluble particulate matter may consist of inorganic salts or polymeric byproducts, indicating a purity issue. Filter a small, dissolved aliquot and analyze the purity of the soluble portion via HPLC.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to compound stability.
Caption: Troubleshooting flowchart for experiments involving this compound.
Data Summaries
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool (typically 2-8 °C for long-term) or controlled room temperature for short-term.[1][2] | Slows the rate of potential decomposition reactions. |
| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen).[4] | Prevents oxidation of the amine moieties and degradation from atmospheric moisture. |
| Light Exposure | Store in an amber vial or in a dark location.[1] | Minimizes potential photodegradation. |
| Container | Tightly sealed glass container.[1][3] | Prevents exposure to air and moisture. Glass is generally inert. |
| Handling Location | In a well-ventilated chemical fume hood.[6] | Protects the user from inhalation of fine dust particles. |
Table 2: Chemical Incompatibility Profile
| Incompatible Material Class | Potential Hazard / Outcome | Prevention Measure |
| Strong Oxidizing Agents | Exothermic reaction, potential for fire, compound degradation.[2] | Segregate storage and avoid mixing unless part of a controlled reaction. |
| Strong Acids | Vigorous, exothermic acid-base reaction forming a salt.[5] | Use caution when mixing. Add acid slowly to a solution of the compound. |
| Acid Chlorides/Anhydrides | Potential for acylation reaction, especially with trace moisture.[6] | Use anhydrous conditions and ensure compatibility before mixing. |
| Heat/Direct Sunlight | May lead to thermal or photodegradation.[1] | Do not store in direct sunlight or near heat sources.[1] |
Factors Influencing Compound Stability
The following diagram illustrates the key environmental factors that can impact the stability of this compound.
Caption: Key environmental factors and their corresponding degradation pathways for the compound.
References
- Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Safety Data Sheet: 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET: 4-(Pyrrolidin-1-yl)pyridine. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET: 3-Fluoropyridine. (2021). Fisher Scientific.
- Safety Data Sheet: 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD.
- This compound | 1133115-40-8. (2022). ChemicalBook.
- This compound CAS NO.1133115-40-8. (n.d.). Amadis Chemical.
- 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. (n.d.). Guidechem.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
Sources
Technical Support Center: Synthesis of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine
Welcome to the technical support guide for the synthesis of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly poor yields, in this synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your success.
Introduction: The Challenge of Synthesizing 2-Amino-3-fluoropyridines
This compound is a valuable substituted pyridine building block in medicinal chemistry.[1] Its synthesis, most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, can be deceptively challenging. While the reaction appears straightforward, achieving high, reproducible yields requires careful control of reaction parameters. This guide addresses the most frequently encountered issues to help you optimize your synthetic approach.
The primary synthetic route involves the reaction of 2,3-difluoropyridine with pyrrolidine. This is an SNAr reaction, where the electron-deficient pyridine ring is attacked by the nucleophilic pyrrolidine.[2][3] The fluorine atom at the 2-position is preferentially displaced due to activation by the adjacent ring nitrogen, which helps stabilize the negatively charged intermediate (Meisenheimer complex).[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor yield in this synthesis?
Poor yields typically stem from one of three issues: incomplete conversion, formation of side products, or loss of product during workup and purification. Incomplete conversion is often due to suboptimal reaction conditions (temperature, time, solvent), while side product formation can arise from harsh conditions or incorrect stoichiometry. The basic nature of the product can also lead to significant losses during silica gel chromatography if not handled correctly.
Q2: Which starting material is preferable: 2,3-difluoropyridine or 2-chloro-3-fluoropyridine?
For SNAr reactions, the reactivity of the leaving group is critical. The C-F bond is highly polarized, making the carbon atom more electrophilic, and fluoride is a better leaving group than chloride in this specific reaction mechanism because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[4][5] Therefore, 2,3-difluoropyridine is generally more reactive and will likely give better results under milder conditions than 2-chloro-3-fluoropyridine.
Q3: Can I use a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, instead?
Yes, the Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.[6][7] It is particularly useful if the SNAr reaction fails, especially with less reactive aryl chlorides.[8] However, this method is more complex and costly, requiring a palladium catalyst, a specialized phosphine ligand, and a strong base under strictly inert conditions.[8][9] For this specific substrate, the SNAr approach is more direct and cost-effective and should be the first choice for optimization.
Q4: Why is the reaction selective for the 2-position over the 3-position on 2,3-difluoropyridine?
The pyridine nitrogen acts as a powerful electron-withdrawing group through both inductive and resonance effects. These effects are most pronounced at the ortho (2- and 6-) and para (4-) positions.[2] When pyrrolidine attacks the 2-position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. This stabilization is not possible when the attack occurs at the 3-position, making the activation barrier for substitution at the 2-position much lower.
Caption: SNAr mechanism for the synthesis of this compound.
In-Depth Troubleshooting Guide
Problem: Low or Stalled Conversion
Q: My TLC/LC-MS analysis shows a significant amount of unreacted 2,3-difluoropyridine even after prolonged reaction time. What factors should I investigate?
A: This is a classic optimization problem. Several interconnected factors control the reaction rate. Let's break them down.
-
Temperature: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier associated with disrupting aromaticity.[10] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60 °C, 80 °C, or even 120 °C) will almost certainly increase the reaction rate.[11]
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate. Polar aprotic solvents are ideal for SNAr reactions.[12] If you are using a less polar solvent like THF or Toluene, switching to DMSO, DMF, or NMP can lead to a dramatic rate enhancement.[13][14]
-
Base and Stoichiometry: The reaction generates one equivalent of hydrofluoric acid (HF), which will protonate and deactivate the nucleophile (pyrrolidine) or the basic product. You must include a base to neutralize this acid. While using an excess of pyrrolidine (e.g., 3-4 equivalents) can serve this dual role, it can complicate purification. A more robust approach is to use a slight excess of pyrrolidine (1.2-1.5 equivalents) and add an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).[12]
Table 1: Impact of Reaction Conditions on Yield
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Condition C (Optimized Yield) | Rationale |
| Solvent | Toluene | THF | DMSO | Polar aprotic solvents stabilize the charged Meisenheimer complex, accelerating the reaction.[12][15] |
| Temperature | 25 °C (RT) | 60 °C | 100-120 °C | Increased thermal energy helps overcome the activation barrier of the nucleophilic attack.[11] |
| Base | None (1.1 eq. Pyrrolidine) | K₂CO₃ (2 eq.) | K₂CO₃ or Cs₂CO₃ (2 eq.) | An external base is needed to neutralize the HF byproduct, preventing protonation of the nucleophile.[12] |
| Time | 24 h | 12 h | 4-8 h | Optimized conditions lead to faster reaction times and reduce the potential for side product formation. |
| Typical Yield | < 20% | 40-60% | > 85% | - |
Problem: Significant Side Product Formation
Q: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely impurities and how can I prevent them?
A: The most likely side product is the di-substituted pyridine, 2,3-bis(pyrrolidin-1-yl)pyridine. While the fluorine at the 3-position is less reactive, it can be displaced under forcing conditions (high temperature and long reaction times).
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of pyrrolidine. Use 1.2 to 1.5 equivalents to favor mono-substitution.
-
Temperature and Time Management: Do not overheat the reaction or let it run for an unnecessarily long time after the starting material is consumed. Monitor the reaction by TLC or LC-MS and stop it upon completion.
-
Order of Addition: Consider adding the pyrrolidine slowly to a heated solution of the 2,3-difluoropyridine and base. This keeps the instantaneous concentration of the nucleophile low, further disfavoring the second substitution event.
Caption: Reaction pathway showing the formation of the desired product and potential side product.
Problem: Product Loss During Purification
Q: My crude NMR looks clean, but my final yield after column chromatography is very low. Why is this happening?
A: The product is a tertiary amine, which is basic. Standard silica gel is acidic and can cause irreversible adsorption or significant tailing (streaking) of basic compounds, leading to poor separation and recovery.
Purification Best Practices:
-
Aqueous Work-up: Before any chromatography, perform a thorough aqueous work-up. Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or dichloromethane. Wash with water to remove the inorganic base and any water-soluble components (like DMF or DMSO). A wash with a saturated brine solution will help break any emulsions and further dry the organic layer.
-
Deactivate the Silica: To prevent streaking on the column, you can either use commercially available deactivated silica gel or, more simply, add a small amount of a tertiary amine base to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate mobile phase. This neutralizes the acidic sites on the silica, allowing your basic product to elute cleanly.
-
Alternative Purification: If chromatography remains problematic, consider vacuum distillation if the product is thermally stable and has a suitable boiling point. Another alternative is acid-base extraction. The basic product can be extracted from the organic phase into an acidic aqueous phase (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove neutral impurities, after which the aqueous layer is basified (e.g., with NaOH) and the pure product is re-extracted into an organic solvent.
Validated Experimental Protocol: SNAr Synthesis
This protocol is a robust starting point for optimization in your lab.
Materials:
-
2,3-Difluoropyridine (1.0 eq)
-
Pyrrolidine (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Triethylamine (Et₃N)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluoropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the 2,3-difluoropyridine.
-
Begin stirring and add pyrrolidine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 100 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, followed by one wash with brine to aid in the removal of residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate. Crucially, add 1% triethylamine to the eluent mixture to prevent product loss on the column.
-
Combine the pure fractions and concentrate under reduced pressure to afford this compound as a liquid or low-melting solid.
References
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
-
Daley, A., & Sanford, M. S. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Central Science, 1(3), 158–162. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Mossine, A. V., Brooks, A. F., & Scott, P. J. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3682–3685. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
-
Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. ACS Publications. [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. wordpress.com. [Link]
- CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google P
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. wordpress.com. [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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- 7. research.rug.nl [research.rug.nl]
- 8. jk-sci.com [jk-sci.com]
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- 10. m.youtube.com [m.youtube.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3-Fluoro-2-(pyrrolidin-1-YL)pyridine Solubility Issues
This guide provides a comprehensive, question-and-answer-style technical support center focused on resolving the solubility challenges associated with 3-Fluoro-2-(pyrrolidin-1-YL)pyridine. Drawing on established principles of medicinal chemistry and formulation science, this document offers practical, step-by-step guidance to ensure reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the fundamental solubility characteristics of this compound that I should be aware of before starting my experiments?
A1: Understanding the physicochemical profile of this compound is the cornerstone of effective solubility troubleshooting. As a pyridine derivative, it is a weakly basic compound.[1] This characteristic is pivotal because its solubility is highly dependent on the pH of the solvent. The pyrrolidine and pyridine ring nitrogens can be protonated in acidic environments, forming a more soluble salt.
Generally, you will find that this compound has low solubility in neutral aqueous solutions like phosphate-buffered saline (PBS).[2] Conversely, it is readily soluble in many common organic solvents.[3]
Table 1: General Solubility Profile
| Solvent Category | Examples | Expected Solubility | Rationale |
| Aqueous Buffers (Neutral pH) | PBS (pH 7.4), Water | Poor | The molecule is in its neutral, less polar form. |
| Aqueous Buffers (Acidic pH) | Citrate Buffer (pH < 5), 0.1 N HCl | Good | Protonation of nitrogen atoms forms a soluble salt.[4] |
| Polar Aprotic Solvents | DMSO, DMF | High | These solvents are effective at solvating a wide range of organic molecules.[5] |
| Polar Protic Solvents | Ethanol, Methanol | Good | Can engage in hydrogen bonding, aiding dissolution. |
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for my in vitro assay. How can I prevent this?
A2: This is a classic solubility issue known as "precipitation upon dilution," which occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is introduced into an aqueous medium where its solubility is much lower.[6] To address this, a multi-faceted approach is recommended.
Step-by-Step Protocol to Prevent Precipitation:
-
Lower the Final Concentration: The most straightforward solution is to ensure your final assay concentration is below the aqueous solubility limit of the compound.[6]
-
pH Adjustment: Since this compound is a weak base, pre-adjusting your aqueous buffer to an acidic pH (e.g., pH 5-6) can significantly increase its solubility and prevent it from crashing out of solution.[2]
-
Optimize Co-Solvent Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[7]
-
Employ Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in your acidic buffer, vortex, and then perform the final dilution into your assay medium. This gradual change in solvent polarity can help maintain solubility.[7]
-
Vigorous Mixing: When adding the stock solution to the aqueous buffer, do so drop-wise while vortexing or stirring vigorously to promote rapid dispersion.[5]
Workflow for Preventing Precipitation During Dilution
Caption: A decision-making workflow for troubleshooting precipitation issues.
Q3: What is the most reliable method for preparing a high-concentration stock solution of this compound for long-term storage?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its excellent solvating ability for a broad range of compounds.[5][8] Proper preparation and storage are critical for ensuring the integrity and longevity of your compound.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO[8]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
-
Procedure:
-
Calculation: Determine the mass of the compound needed. For a 10 mM stock in 1 mL, you would need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
-
Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Solubilization: Cap the vial securely and vortex vigorously for 1-2 minutes. If the compound is slow to dissolve, gentle warming (not exceeding 37°C) or brief sonication can be applied.[5][8] Visually confirm that no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[8]
-
Self-Validating System: To ensure your stock solution is stable, perform a freeze-thaw test on one aliquot. If the solution remains clear upon thawing, it indicates good stability. If precipitation occurs, consider preparing a lower concentration stock.
Q4: My compound is difficult to dissolve even with vortexing. Can I use sonication, and what are the best practices?
A4: Sonication is a powerful tool for facilitating dissolution by using sound energy to break apart particle aggregates. However, it must be used judiciously to avoid compound degradation.
Best Practices for Sonication:
-
Use a Water Bath Sonicator: This provides more gentle and uniform energy distribution compared to a probe sonicator.
-
Control the Temperature: Prolonged sonication can generate heat. Place your vial in a cool water bath during the process to prevent potential thermal degradation of the compound.[5]
-
Use Short Bursts: Sonicate in brief intervals (e.g., 1-2 minutes) followed by vortexing and visual inspection. Repeat as necessary.
-
Confirm True Dissolution: After sonication, allow the solution to stand at room temperature for at least 15 minutes. A stable, clear solution indicates true dissolution. If a precipitate forms, it suggests you have created an unstable supersaturated solution, and you may need to lower the concentration or change the solvent.
Logical Relationship of Dissolution Techniques
Caption: A hierarchical approach to physical dissolution methods.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
- BenchChem. (2025). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
- BenchChem. (2025). Troubleshooting [Compound Name] solubility issues.
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues for Compound X.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays.
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Siew, A. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology.
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
- Dahlin, J. L. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271.
- International Journal of Applied Pharmaceutics. (n.d.).
-
National Institutes of Health. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
-
PubChem. (n.d.). 3-Fluoropyridine. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Fluorination of Pyyridine Derivatives
Welcome to the Technical Support Center for the fluorination of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide - Navigating Common Side Reactions
This section addresses specific issues you may encounter during the fluorination of pyridine derivatives, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction yield is low, or I'm observing no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion is a frequent issue stemming from several factors related to reagents, reaction conditions, and the substrate itself.
-
Cause A: Inactive or Degraded Fluorinating Agent
-
Explanation: Many fluorinating agents are sensitive to moisture and can degrade over time, leading to a loss of reactivity. For instance, AgF₂ is hygroscopic and decomposes in the presence of water, indicated by a color change from black to yellow/brown.[1] Similarly, reagents like DAST and Deoxo-Fluor can degrade with improper storage.
-
Troubleshooting & Prevention:
-
-
Cause B: Inappropriate Solvent or Presence of Moisture
-
Explanation: The choice of solvent is critical. Some fluorinating agents, particularly electrophilic ones like Selectfluor, can react exothermically and dangerously with certain solvents such as DMF, pyridine, and DMSO.[2][3] Furthermore, the presence of water can consume the fluorinating agent and lead to unwanted hydrolysis byproducts.
-
Troubleshooting & Prevention:
-
-
Cause C: Unsuitable Reaction Temperature
-
Explanation: Fluorination reactions can be highly sensitive to temperature. Some reactions require elevated temperatures to proceed, while for others, higher temperatures can promote the formation of byproducts and decomposition.[2]
-
Troubleshooting & Prevention:
-
If you observe no reaction at room temperature, consider gradually increasing the temperature.
-
Conversely, if you are seeing decomposition or multiple products, running the reaction at a lower temperature may improve the outcome.[2]
-
-
-
Cause D: Poor Leaving Group (for Nucleophilic Fluorination)
-
Explanation: In nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group is paramount. For halopyridines, the typical reactivity order is F > Cl ≈ Br > I.[1]
-
Troubleshooting & Prevention:
-
If you are using a chloro- or bromopyridine, you may need to use more forcing conditions (higher temperature, stronger base).
-
Consider if a fluoropyridine starting material is accessible, as fluoride is an excellent leaving group in SNAr reactions.[1]
-
-
Troubleshooting Workflow for Low/No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Question 2: My reaction is producing multiple products and has low regioselectivity. How can I improve this?
Answer:
The formation of multiple products and poor regioselectivity are often linked to the inherent reactivity of the pyridine ring and the choice of fluorinating agent.
-
Cause A: Competing Reaction Sites
-
Explanation: The electronic nature of the pyridine ring favors functionalization at the C2 (ortho) and C4 (para) positions relative to the nitrogen. Substituents already present on the ring will further influence the site of fluorination. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[2]
-
Troubleshooting & Prevention:
-
-
Cause B: Over-fluorination
-
Explanation: If your pyridine substrate has multiple activated C-H bonds, or if the initially formed fluoropyridine is more reactive than the starting material, you may observe the formation of di- or poly-fluorinated products.
-
Troubleshooting & Prevention:
-
Carefully control the stoichiometry of the fluorinating agent. Use of a sub-stoichiometric amount and monitoring the reaction closely by GC-MS or NMR can help minimize over-fluorination.
-
Lowering the reaction temperature can sometimes reduce the rate of the second fluorination event.
-
-
-
Cause C: Incorrect Choice of Fluorinating Reagent
-
Explanation: Different fluorinating agents exhibit different selectivities. For instance, AgF₂ often shows high selectivity for the C-H bond adjacent to the nitrogen in pyridines and diazines.[5]
-
Troubleshooting & Prevention:
-
Consult the literature for a fluorinating agent that has been shown to be selective for your desired transformation on a similar substrate.
-
For C-H fluorination, AgF₂ is a good starting point for achieving C2 selectivity.[5]
-
-
Question 3: I am observing significant formation of a dark, insoluble material (tar). What is causing this and how can I prevent it?
Answer:
Tar formation is indicative of substrate and/or product decomposition under the reaction conditions. This is often caused by overly harsh conditions or the use of a highly reactive, non-selective fluorinating agent.
-
Cause A: Decomposition of the Pyridine Ring
-
Explanation: Strong fluorinating agents or highly exothermic reactions can lead to the decomposition of the pyridine ring, resulting in polymerization and tar formation. The unstable pyridine·F₂ complex, for example, decomposes vigorously at temperatures above -2 °C.[6]
-
Troubleshooting & Prevention:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can mitigate decomposition pathways.
-
Slow Addition of Reagents: Adding the fluorinating agent slowly to the solution of the pyridine derivative can help to control the reaction exotherm.
-
Use a Milder Fluorinating Agent: If using a very reactive agent like elemental fluorine, consider switching to a more controlled source such as Selectfluor or N-fluoropyridinium salts.[6]
-
Dilution: Performing the reaction at a lower concentration can sometimes help to dissipate heat and reduce the rate of bimolecular decomposition pathways.
-
-
-
Cause B: Solvent Reactivity
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main types of side reactions I should be aware of when fluorinating hydroxypyridines with DAST?
A1: When using Diethylaminosulfur Trifluoride (DAST) to convert hydroxypyridines to fluoropyridines, you should be aware of potential cationic rearrangements. DAST can promote rearrangements such as the Wagner-Meerwein or pinacol-type rearrangements, especially if a carbocation intermediate is stabilized by the pyridine ring or other substituents.[7] While DAST is generally chemoselective for alcohols, careful optimization of reaction conditions (e.g., low temperature) is crucial to minimize these side reactions.[8][9][10]
Q2: I am performing a Balz-Schiemann reaction on an aminopyridine. What are the common byproducts?
A2: The Balz-Schiemann reaction, which transforms an amino group into a fluorine via a diazonium tetrafluoroborate intermediate, can have side reactions.[11][12] The highly unstable aryl cation intermediate can be trapped by other nucleophiles present in the reaction mixture, leading to byproducts.[11] If other halides are present (e.g., from the use of hydrochloric acid during diazotization), you may observe the formation of chloro- or bromo-pyridines. Additionally, incomplete decomposition of the diazonium salt can be an issue. Modern variations of this reaction aim to improve yields and reduce side products by using alternative counterions like hexafluorophosphates (PF₆⁻) or by performing the reaction in a continuous-flow setup.[11][13]
Q3: Can the solvent participate in the reaction? I am using acetonitrile.
A3: Yes, under certain conditions, acetonitrile can participate in side reactions. While it is a common and often preferred solvent, its protons are weakly acidic. A strong base, or in some cases the fluoride ion itself, can deprotonate acetonitrile, and the resulting anion can potentially react with your substrate or intermediates.[14] Additionally, in some Cu-mediated fluorinations, acetonitrile has been shown to accentuate protodeboronation, a significant side reaction.[15] It is also important to note that while generally stable, reactions of fluorine atoms in acetonitrile can lead to the formation of HF.[16]
Q4: My fluorinated pyridine product seems to be unstable during workup or purification. What could be happening?
A4: Fluoropyridines, especially those with certain substitution patterns, can be susceptible to hydrolysis or nucleophilic attack. If your workup involves aqueous conditions, particularly if basic, the newly introduced fluorine atom could be displaced by a hydroxyl group. This is more likely if the pyridine ring is activated towards nucleophilic aromatic substitution. For purification, using a less polar, non-protic eluent system for column chromatography can help to minimize product degradation on silica gel.
Section 3: Experimental Protocols for Mitigating Side Reactions
Protocol 1: General Procedure for C-H Fluorination of a Substituted Pyridine with AgF₂
This protocol is adapted from established methods for the selective fluorination of pyridines at the position adjacent to the nitrogen.[1]
-
Materials:
-
3-Substituted Pyridine (1.0 mmol)
-
Silver(II) Fluoride (AgF₂) (2.5 mmol)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
-
Celite
-
-
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the 3-substituted pyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: To the stirring solution, add AgF₂ (2.5 mmol) in one portion. Note: AgF₂ is hygroscopic and should be handled quickly in an inert atmosphere.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[2]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Protocol 2: Troubleshooting Guide for Electrophilic Fluorination with Selectfluor®
This protocol provides a systematic approach to optimizing reactions with Selectfluor®, a widely used electrophilic fluorinating agent.
-
Step 1: Solvent and Additive Screening
-
Rationale: The reaction medium is critical for Selectfluor®'s reactivity.[2]
-
Procedure:
-
Set up parallel reactions in different anhydrous solvents (e.g., acetonitrile, dichloromethane, ethyl acetate).
-
For substrates like 2-aminopyridines, consider a biphasic system of water and chloroform.[2]
-
Investigate the effect of a base (e.g., a non-nucleophilic organic base) if the reaction is sluggish.
-
-
-
Step 2: Temperature Optimization
-
Rationale: Temperature can influence both the reaction rate and the formation of byproducts.
-
Procedure:
-
Start the reaction at room temperature.
-
If the reaction is slow, gradually increase the temperature in 5-10 °C increments, monitoring for product formation and decomposition.
-
If byproducts are observed, attempt the reaction at a lower temperature (e.g., 0 °C).
-
-
-
Step 3: Stoichiometry and Addition Rate
-
Rationale: Controlling the amount and delivery of Selectfluor® can prevent over-fluorination.
-
Procedure:
-
Begin with 1.1 equivalents of Selectfluor®.
-
If over-fluorination is an issue, reduce the equivalents to 0.9-1.0 and monitor the reaction to completion.
-
Consider slow, portion-wise addition of Selectfluor® to maintain a low instantaneous concentration.
-
-
Visualization of Key Reaction Pathways
Caption: Overview of desired and side reaction pathways in pyridine fluorination.
References
- BenchChem. (2025).
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
Umemoto, T. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 167, 3-15. [Link]
-
Hachisuka, H., & Ando, W. (1991). Mo calculation study of the fluorinating reaction of N-fluoropyridinium salts. Journal of Fluorine Chemistry, 54(1-3), 233. [Link]
-
Chambers, R. D., Skinner, C. J., & Thompson, J. (1995). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1, (9), 1131-1137. [Link]
-
Li, X., et al. (2019). Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid. Journal of Molecular Modeling, 25(9), 271. [Link]
-
Neumann, C. N., & Hooker, J. M. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. ACS Catalysis, 9(8), 7176–7181. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. [Link]
-
Wikipedia. (2023). Balz–Schiemann reaction. [Link]
-
Grokipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
de Souza, R. O. M. A., et al. (2015). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Tetrahedron Letters, 56(43), 5913-5916. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. [Link]
-
All About Chemistry. (2020). Balz Schiemann Reaction. [Link]
-
Hudlicky, M. (1996). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. In Organic Reactions (Vol. 35, pp. 513-637). John Wiley & Sons, Inc. [Link]
-
Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Organic Letters, 23(15), 5869–5873. [Link]
-
Vasyl'ev, A. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]
-
Vasyl'ev, A. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. [Link]
-
Wang, Y., et al. (2024). Formal meta-C-H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. [Link]
- BenchChem. (2025).
-
Stavber, S., & Zupan, M. (2005). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. Acta Chimica Slovenica, 52, 13-26. [Link]
-
Vasyl'ev, A. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]
-
Noël, T., & Hessel, V. (2013). Balz–Schiemann Reaction. In Continuous-Flow Processing in the Pharmaceutical Industry (pp. 25-37). Wiley-VCH. [Link]
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]
-
Gores, F., & Winter, M. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. Journal of The Electrochemical Society, 166(14), A3367-A3373. [Link]
-
Wang, J., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3495. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetonitrile. PubChem Compound Database. [Link]
-
Greaves, S. J., et al. (2002). Solvent response to fluorine-atom reaction dynamics in liquid acetonitrile. Physical Chemistry Chemical Physics, 4(22), 5436-5442. [Link]
-
Li, Z., et al. (2018). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 24(55), 14846-14853. [Link]
-
Fandos, R., et al. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry – A European Journal, 27(56), 14030-14036. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAST - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
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- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. Solvent response to fluorine-atom reaction dynamics in liquid acetonitrile - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Improving the Purity of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
Version: 1.0
Introduction
Welcome to the technical support center for 3-Fluoro-2-(pyrrolidin-1-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity levels. The purity of starting materials and intermediates is paramount in medicinal chemistry and drug development, as impurities can lead to ambiguous biological data, side reactions, and regulatory hurdles.
This document provides a structured approach to troubleshooting common purity issues encountered during and after the synthesis of this compound. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues in a direct, problem-and-solution format.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of 2,3-difluoropyridine with pyrrolidine. Based on this, the primary impurities are typically:
-
Unreacted Starting Materials:
-
2,3-difluoropyridine
-
Pyrrolidine (and its salts)
-
-
Regioisomeric Byproduct:
-
2-Fluoro-3-(pyrrolidin-1-yl)pyridine. This is often the most challenging impurity to separate due to its similar polarity and structure.
-
-
Solvent and Reagent Residues:
-
High-boiling point solvents (e.g., DMF, DMSO).
-
Bases used in the reaction (e.g., triethylamine, potassium carbonate).
-
The formation of the desired product over its isomer is favored because the fluorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack.[1] However, competitive substitution at the 3-position can still occur.
Q2: My initial purification by standard silica gel chromatography is not separating my product from a closely-eluting impurity. What can I do?
A2: This is a classic problem, often caused by the 2-fluoro-3-(pyrrolidin-1-yl)pyridine regioisomer. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: Standard ethyl acetate/hexane systems may not be sufficient.
-
Introduce a More Polar, Protic Solvent: Add a small percentage (0.5-2%) of methanol or isopropanol to the mobile phase. This can change the selectivity by altering interactions with the silica surface.
-
Add a Basic Modifier: Incorporating a small amount of triethylamine or ammonia solution (e.g., 0.1-0.5% in the mobile phase) can deactivate acidic sites on the silica gel.[2] This often sharpens the peaks of basic compounds like pyridines and can improve resolution.
-
-
Change the Stationary Phase: If mobile phase optimization fails, consider an alternative to standard silica.
-
Alumina (Basic or Neutral): For basic compounds, alumina can offer different selectivity compared to the acidic silica.
-
Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity. Since the isomers may have subtle differences in their lipophilicity, reverse-phase HPLC or MPLC can be highly effective.
-
-
Employ an Orthogonal Purification Method: Instead of relying solely on chromatography, consider a chemical separation technique like an acid-base extraction. (See Protocol 2).
Q3: My NMR spectrum shows my product, but the integration is off and there are unassigned peaks. How can I confirm the identity of impurities?
A3: A combination of analytical techniques is the most robust approach:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this problem. It will separate the components of your mixture and provide the mass-to-charge ratio (m/z) for each. Your product and its regioisomer will have the identical mass, but they will likely have different retention times. Unreacted starting materials will have distinct masses.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the impurities are volatile (like 2,3-difluoropyridine), GC-MS is an excellent method for their identification.
-
High-Field NMR (500 MHz or higher): A higher field strength may resolve overlapping multiplets in your ¹H NMR spectrum. Additionally, 2D NMR techniques like COSY and HSQC can help in assigning protons and carbons, making it easier to spot inconsistencies.
| Compound | Expected [M+H]⁺ | Typical Analytical Method |
| This compound | 167.10 | LC-MS, NMR |
| 2-Fluoro-3-(pyrrolidin-1-yl)pyridine | 167.10 | LC-MS (different retention time) |
| 2,3-difluoropyridine | 116.02 | GC-MS, LC-MS |
| Pyrrolidine | 72.12 | GC-MS (if free base) |
Q4: My purified product is a yellow to brown oil/solid, but the literature reports it as a colorless compound. What does this indicate?
A4: A distinct color often suggests the presence of trace, highly conjugated impurities or degradation products.[3] While a slight off-white or pale-yellow color can be acceptable depending on the purity level, a significant coloration warrants investigation.
-
Potential Cause: Minor oxidation or polymerization byproducts. Pyridine derivatives can be sensitive to air and light.
-
Recommended Solution:
-
Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite. This is effective at removing colored impurities.
-
Recrystallization: If the product is solid, recrystallization is an excellent final purification step that can remove colored impurities and improve overall purity. (See Protocol 3).
-
Q5: How should I store the purified this compound to ensure its stability?
A5: To maintain long-term purity, proper storage is crucial.[3][4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light.
In-Depth Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed to maximize the separation of the target compound from its closely-eluting regioisomer.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Triethylamine (TEA)
-
Glass column and accessories
-
TLC plates
Procedure:
-
Slurry Preparation: Dry-load the crude material for best results. Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (approximately 2-3 times the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the slurry solvent.
-
Loading: Carefully add the dry-loaded silica with the adsorbed product to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.1% Triethylamine.
-
Gradient Elution: Gradually and slowly increase the polarity of the mobile phase. A very shallow gradient is key. For example:
-
Increase ethyl acetate content by 1-2% every 2 column volumes.
-
-
Fraction Collection: Collect small fractions and analyze them carefully by TLC. Pool the fractions containing the pure product.
-
Concentration: Concentrate the pure fractions under reduced pressure to yield the purified product.
Protocol 2: Purification via Acid-Base Extraction
This chemical method exploits the basicity of the pyridine nitrogen to separate it from neutral or less basic impurities.[5][6] It is particularly effective for removing non-basic starting materials or byproducts.
Materials:
-
Crude product dissolved in an organic solvent (e.g., Ethyl Acetate or Diethyl Ether)
-
1 M Hydrochloric Acid (HCl) solution
-
1 M Sodium Hydroxide (NaOH) solution or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude material in ethyl acetate (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel. Extract the organic layer with 1 M HCl. The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Note: Neutral impurities will remain in the organic layer, which can now be discarded.
-
-
Basification: Combine all aqueous layers in a clean flask and cool in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the pH is > 9. This will deprotonate the product, causing it to precipitate or form an oil.
-
Re-extraction: Transfer the basified aqueous mixture back to a separatory funnel. Extract the product back into a fresh portion of ethyl acetate. Repeat this extraction 2-3 times.
-
Washing and Drying: Combine the organic layers. Wash with brine to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Workflow for Acid-Base Extraction
Caption: Logical workflow for the purification of this compound using acid-base extraction.
Protocol 3: Recrystallization
If the purified product is a solid, recrystallization is a powerful technique for achieving high purity.
Materials:
-
Partially purified solid product
-
A range of solvents for screening (e.g., Hexane, Isopropanol, Ethanol, Toluene, Ethyl Acetate)
-
Heating mantle and condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Solvent Screening: Find a suitable solvent or solvent system. The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble or insoluble at all temperatures.
-
Test small amounts of the product in different solvents. A good starting point for this compound might be a hexane/isopropanol or hexane/ethyl acetate mixture.
-
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualization of Troubleshooting Logic
The following diagram outlines a decision-making process for tackling purity issues with this compound.
Caption: A decision-making workflow for purifying this compound.
References
-
Matar, N. (2014). Comment on "What is best method to remove pyridine from a reaction mixture?". ResearchGate. [Link]
-
Cusabio. 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine. Cusabio. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]
- Patel, M. et al. (2010).Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Jackisch, B. (2016). Comment on "How to purify synthetic fluoroquinolones, using column chromatography?". ResearchGate. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
Technical Support Center: Scaling the Synthesis of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine. Our focus is to move beyond a simple recitation of steps and delve into the underlying chemical principles, potential challenges, and robust solutions essential for successful process scale-up.
Section 1: Fundamental Synthesis & Reaction Mechanism
This section addresses the core chemistry underpinning the synthesis, providing the foundational knowledge required for effective troubleshooting.
Q1: What is the most reliable and scalable synthetic route to this compound?
The most direct and industrially viable method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of 2,3-difluoropyridine with pyrrolidine. The reaction is highly regioselective, with the pyrrolidine preferentially displacing the fluoride at the C2 position of the pyridine ring.
Q2: Why does the substitution occur selectively at the C2 position?
The regioselectivity is dictated by the electronic properties of the pyridine ring. The nitrogen atom is highly electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. The C2 position is the most activated site in 2,3-difluoropyridine. The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is better stabilized when the attack occurs at C2, as it can be delocalized onto the electronegative ring nitrogen. SNAr reactions of 2-fluoropyridines are known to be significantly faster than those of corresponding chloropyridines, making the fluoro-substrate ideal for this transformation.[1]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism for the synthesis of the target compound.
Section 2: Scalable Laboratory Protocol (100g Scale)
This protocol is designed for robustness and incorporates process controls necessary for a successful scale-up.
Reagent & Solvent Data
| Compound | MW ( g/mol ) | Density (g/mL) | Amount (moles) | Amount (mass/vol) | Role |
| 2,3-Difluoropyridine | 115.09 | 1.254 | 0.869 | 100 g | Limiting Reagent |
| Pyrrolidine | 71.12 | 0.866 | 0.956 (1.1 eq) | 68.0 g (78.5 mL) | Nucleophile |
| K₂CO₃ (anhydrous) | 138.21 | - | 1.30 (1.5 eq) | 180 g | Base (HF Scavenger) |
| Acetonitrile (MeCN) | 41.05 | 0.786 | - | 1000 mL (10 vol) | Solvent |
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Section 3: Troubleshooting Guide for Scale-Up
Transitioning from the bench to a pilot or production scale introduces new challenges. This section addresses common issues in a direct Q&A format.
Q3: My reaction is stalling, and the yield is inconsistent between batches. What are the likely causes?
-
Probable Cause 1: Water Contamination. Pyrrolidine and solvents like acetonitrile can absorb atmospheric moisture. Water can compete with the nucleophile and interfere with the reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried potassium carbonate. Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.[2]
-
-
Probable Cause 2: Ineffective Mixing. On a larger scale, simply using a magnetic stir bar is insufficient. Solids like potassium carbonate can settle, leading to a non-homogeneous reaction mixture and localized concentration gradients.
-
Solution: Employ an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitch-blade or anchor) to ensure efficient suspension of the solid base and mixing of the reagents.
-
-
Probable Cause 3: Incorrect Stoichiometry. Inaccurate measurement of the highly volatile pyrrolidine or hygroscopic potassium carbonate can lead to an incomplete reaction.
-
Solution: Verify the purity of your starting materials. Add pyrrolidine by mass rather than volume for higher accuracy. Ensure the potassium carbonate is fully dried before use.
-
Q4: I am concerned about thermal safety. The reaction generates a significant exotherm upon adding pyrrolidine. How can this be controlled at scale?
-
Probable Cause: Uncontrolled Reaction Rate. The SNAr reaction is exothermic. Adding the nucleophile too quickly to the entire batch of electrophile can lead to a rapid temperature increase that cooling systems cannot handle, potentially causing a dangerous runaway reaction.[2]
-
Solution 1: Controlled Addition. This is the most critical safety control. The pyrrolidine must be added slowly and sub-surface to the cooled solution of 2,3-difluoropyridine. Use a dosing pump for precise control on larger scales. This makes the reaction rate dependent on the addition rate, not the intrinsic kinetics.
-
Solution 2: Reverse Addition. Consider adding the 2,3-difluoropyridine solution to the pyrrolidine and base slurry. This keeps the nucleophile in excess throughout the addition, which can sometimes temper the initial exotherm, but may increase the risk of di-substitution. A thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is recommended to determine the safest addition method.
-
Solution 3: Dilution. Increasing the solvent volume can help absorb and dissipate the heat generated, acting as a thermal sink. However, this may slow the reaction rate and decrease throughput.
-
Q5: During work-up, I'm struggling with product isolation. The crude product is an oil, and purification by chromatography is not feasible for a multi-kilogram scale.
-
Probable Cause 1: High-Boiling Residues. The product itself is a relatively high-boiling oil. Impurities or residual solvent can make crystallization difficult.
-
Solution: Vacuum Distillation. This is the most effective purification method for this compound at scale. Invest in a good vacuum pump and a distillation setup (e.g., short-path distillation) to purify the product based on its boiling point.
-
-
Probable Cause 2: Emulsion Formation. During the aqueous wash, emulsions can form, making phase separation difficult and leading to product loss.[2]
-
Solution: Add brine (saturated aqueous NaCl solution) during the washes.[2] This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, improving phase separation.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards associated with the starting materials?
A: Both 2,3-difluoropyridine and pyrrolidine are flammable liquids.[3][4] Pyrrolidine is also corrosive and can cause severe skin and eye damage.[4] 2,3-difluoropyridine is an irritant.[3] All manipulations should be performed in a well-ventilated fume hood, away from ignition sources, with appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a flame-retardant lab coat.[4][5] An eyewash station and safety shower must be readily accessible.[3]
Q: Can I use a different base, like triethylamine (TEA)?
A: While a soluble organic base like TEA can work, an insoluble inorganic base like K₂CO₃ is often preferred for scale-up. It is inexpensive, effective at scavenging the HF produced, and can be easily removed by simple filtration at the end of the reaction. This avoids potential complications of separating the product from a soluble base and its corresponding salt (triethylammonium fluoride).
Q: What analytical techniques are essential for monitoring this reaction?
A: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal. They can quantitatively track the disappearance of the 2,3-difluoropyridine starting material and the appearance of the product. For final product characterization and purity assessment, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS) are essential, supplemented by HPLC/GC for purity confirmation.
References
-
ResearchGate. (2019, August 10). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Mol-Instincts. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. [Link]
-
ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
National Institutes of Health. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Degradation of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Fluoro-2-(pyrrolidin-1-YL)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and validate your own findings effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (CAS No. 1133115-40-8) is a heterocyclic compound featuring a fluorinated pyridine ring linked to a pyrrolidine moiety.[1] Such structures are common scaffolds in medicinal chemistry.[2] Understanding its degradation pathways is critical during drug development for several reasons:
-
Safety & Efficacy: Degradation products can be inactive, have reduced efficacy, or be potentially toxic.[3]
-
Regulatory Compliance: Regulatory bodies like the ICH and FDA mandate forced degradation studies to identify potential degradants and establish stability-indicating analytical methods.[4][5]
-
Formulation & Storage: Knowledge of degradation helps in developing stable formulations and defining appropriate storage conditions, such as required pH range, and protection from light or heat.[5][6]
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on the structure, which combines a 2-aminopyridine derivative, a pyrrolidine ring, and a C-F bond, we can anticipate several key degradation pathways. These pathways are initiated by common stress factors like pH, oxidation, light, and heat.[4][5]
-
Hydrolysis of the C-N Bond: The bond connecting the pyrrolidine nitrogen to the pyridine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would cleave the molecule into 3-fluoropyridin-2-amine and a pyrrolidine-derived fragment. This is a common degradation reaction for molecules with susceptible amide or amine linkages.[5][7]
-
Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can undergo oxidation, primarily at the carbon atoms adjacent to the nitrogen. A likely product is the formation of a lactam (oxo-pyrrolidine derivative).[8] Dehydrogenation to form an unsaturated pyrrole-like ring is also a possibility under certain oxidative or thermal conditions.
-
Modification of the Pyridine Ring: The pyridine ring itself can be a target of degradation. Common pathways for pyridine rings include hydroxylation at various positions, followed by potential ring-opening under more severe conditions.[9][10][11]
-
Defluorination: While the C-F bond on an aromatic ring is generally strong, it can be cleaved under high-energy conditions, most notably photolysis (exposure to UV light).[12] This would result in the formation of a hydroxylated pyridine derivative and the release of a fluoride ion.
Q3: How do the fluorine and pyrrolidine substituents influence the molecule's stability?
A3: The substituents significantly modulate the reactivity of the pyridine core.
-
Fluorine: As a strongly electron-withdrawing group, the fluorine atom decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack. This can influence the positions of hydroxylation or other ring modifications.[13]
-
Pyrrolidine Ring: As an electron-donating group (via the nitrogen lone pair), the pyrrolidine ring activates the pyridine ring, particularly at the ortho and para positions relative to the C-N bond. This electronic effect can make the molecule more susceptible to oxidation.
Troubleshooting Experimental Issues
Q4: My HPLC analysis shows multiple, poorly resolved peaks after a forced degradation study. How can I improve the separation?
A4: This is a classic challenge in developing a stability-indicating method. The goal is to resolve all significant degradants from the parent compound and from each other.[6]
Potential Causes & Solutions:
-
Inadequate Mobile Phase: The polarity, pH, or solvent composition of your mobile phase may not be optimal.
-
Troubleshooting: Systematically vary the mobile phase. Start by changing the organic modifier ratio (e.g., acetonitrile vs. methanol). Then, adjust the pH of the aqueous phase; small pH changes can dramatically alter the retention of ionizable compounds. Introduce an ion-pairing reagent if you suspect ionic degradants.
-
-
Insufficient Column Efficiency: The column may not have the resolving power needed.
-
Troubleshooting: Switch to a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column length. Consider a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) that offers different selectivity.
-
-
Gradient Slope is Too Steep: A rapid gradient may not provide enough time for peaks to separate.
-
Troubleshooting: Decrease the gradient slope (e.g., change from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). You can also introduce isocratic holds at key points in the gradient to improve the resolution of closely eluting peaks.
-
Q5: I subjected the compound to oxidative stress with H₂O₂, but I see very little degradation. Why?
A5: While many compounds are susceptible to oxidation, reaction kinetics can be slow or the molecule may be inherently stable to your specific conditions.
Potential Causes & Solutions:
-
Insufficient Stress: The concentration of H₂O₂ or the reaction time may be too low.
-
Inertness of the Molecule: The compound may be genuinely stable to peroxide under these conditions.
-
Troubleshooting: Consider a different type of oxidative stress. For example, use a chemical initiator like azobisisobutyronitrile (AIBN) or expose the solution to dissolved oxygen under UV light, which can generate different radical species.
-
Q6: Mass spectrometry data of a degradation product shows an unexpected mass. How do I identify it?
A6: Unexpected masses often arise from secondary degradation or reactions with buffers/solvents.
Potential Causes & Solutions:
-
Secondary Degradation: An initial degradation product may itself be unstable and degrade further.
-
Troubleshooting: Analyze samples at multiple time points during the forced degradation study. Early time points are more likely to show the primary degradants before they convert to secondary products.[14]
-
-
Reaction with Solvent/Buffer: The compound or its degradants might react with components of the reaction medium (e.g., methanol, acetonitrile, phosphate).
-
Troubleshooting: Review all components in your sample preparation and analysis workflow. If you suspect a solvent adduct, repeat the experiment with a different solvent system (e.g., use acetonitrile instead of methanol in your mobile phase) and see if the mass adduct changes accordingly.
-
-
Complex Fragmentation: The observed mass might be a fragment ion rather than the molecular ion.
-
Troubleshooting: Use high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap to obtain an accurate mass and predict the elemental formula. Perform MS/MS (tandem mass spectrometry) to fragment the ion of interest. The resulting fragmentation pattern provides structural clues that can be used to piece together the identity of the unknown degradant.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the standard conditions for stress testing, designed to produce a representative sample of degradation products.[5] The target level of degradation for the parent drug is typically 10-20%.[3] Adjust stress levels if degradation is outside this range.
Workflow Diagram:
Caption: Workflow for conducting forced degradation studies.
Quantitative Data Summary: Typical Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Typical Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | RT to 80°C | 8 - 48 hours | C-N bond cleavage between rings.[6] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT to 80°C | 2 - 24 hours | C-N bond cleavage; potential pyrrolidine ring opening. |
| Oxidation | 3% - 30% H₂O₂ | RT to 60°C | 12 - 48 hours | Pyrrolidine ring oxidation (lactam formation).[7] |
| Thermal | Dry Heat (Solid State) | 80°C - 105°C | 24 - 72 hours | Dehydrogenation, general decomposition.[7] |
| Photolytic | ICH Q1B Conditions | Controlled RT | >1.2 million lux hours (vis) & >200 W h/m² (UV) | Defluorination, radical-based reactions.[4] |
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a robust reversed-phase HPLC method capable of separating this compound from its potential degradation products.
Step-by-Step Methodology:
-
Column Selection: Begin with a workhorse column, such as a C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid provides protons to improve peak shape for the basic amine moieties. Acetonitrile is a good starting organic modifier.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Photodiode Array (PDA) detector scanning from 200-400 nm. Monitor a specific wavelength (e.g., 254 nm or the compound's λmax).
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-23 min: 95% B
-
23-23.1 min: 95% to 5% B
-
23.1-28 min: 5% B (re-equilibration)
-
-
-
Method Optimization:
-
Inject a mixture of your stressed samples (acid, base, oxidative, etc.).
-
Evaluate the chromatogram for peak resolution, peak shape, and retention time.
-
If co-elution occurs, systematically adjust parameters as described in the troubleshooting section (Q4), such as changing the gradient slope, pH (by switching to an ammonium acetate buffer), or organic modifier (methanol).
-
-
Method Validation (ICH Q2): Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating."
Visualization of Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways based on the chemical structure and established reactivity of related compounds.
Caption: Hypothesized degradation pathways for this compound.
References
- Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4.
- Microbial degradation mechanism of pyridine by Paracoccus sp.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- Microbial Degradation of Pyridine and Its Derivatives.
- Forced Degrad
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Environmental Au.
- This compound CAS NO.1133115-40-8. Amadis Chemical.
- Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
- 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. LookChem.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- This compound. Sigma-Aldrich.
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
Sources
- 1. This compound, CasNo.1133115-40-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iwaponline.com [iwaponline.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
Modifying experimental protocols for 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
Welcome to the technical support center for 3-Fluoro-2-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for modifying experimental protocols involving this versatile compound. Here, we address common challenges and frequently asked questions to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of this compound.
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1133115-40-8 | [1][2] |
| Molecular Formula | C₉H₁₁FN₂ | [2][3] |
| Molecular Weight | 166.2 g/mol | [3] |
| Appearance | Powder or liquid | [2] |
| Purity | Typically ≥97% | [2] |
The presence of a fluorine atom and a pyrrolidine ring on the pyridine core significantly influences its reactivity, solubility, and potential as a building block in medicinal chemistry.[4] The pyrrolidine group, in particular, imparts basicity to the molecule.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are paramount to maintain the stability and purity of this compound.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Some suppliers recommend refrigeration and storage under an inert atmosphere to maintain product quality.[5][6] It should also be protected from direct sunlight.[5]
-
Handling: Use this compound under a chemical fume hood.[5] Avoid breathing dust, vapor, mist, or gas.[5] It is also important to prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7] Ensure that eyewash stations and safety showers are readily accessible.[7][8]
Q3: What are the primary applications of this compound?
A3: This compound is primarily used in medicinal chemistry and drug discovery as a pharmaceutical intermediate.[2] The unique combination of the fluorinated pyridine and pyrrolidine moieties makes it a valuable scaffold for the synthesis of novel bioactive molecules. Pyrrolidine-containing compounds have shown a wide range of biological activities and are components of several approved drugs.
Q4: What are the main safety hazards associated with this compound and similar compounds?
-
Corrosivity: Similar pyridine derivatives can cause severe skin burns and eye damage.[5][9]
-
Flammability: 3-Fluoropyridine is a highly flammable liquid and vapor.[8]
Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical. In case of exposure, follow standard first-aid measures, such as rinsing the affected area with plenty of water and seeking immediate medical attention.[6][7]
Section 2: Troubleshooting Guide for Experimental Protocols
This section provides detailed solutions to specific problems that may be encountered during the experimental use of this compound.
Problem 1: Low Reaction Yield in Nucleophilic Aromatic Substitution (SNA)
Scenario: You are performing a nucleophilic aromatic substitution reaction using this compound as a building block, but the yield of your desired product is consistently low.
Potential Causes and Solutions:
-
Inadequate Solvent Choice: The polarity and aprotic nature of the solvent are critical for SNAr reactions.
-
Explanation: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Troubleshooting Steps:
-
Ensure your solvent is anhydrous. Water can protonate the nucleophile, reducing its efficacy.
-
If using a less polar solvent, consider switching to a higher-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures.
-
-
-
Insufficient Base Strength or Stoichiometry: An appropriate base is often required to deprotonate the nucleophile or to act as a scavenger for the HF generated.
-
Explanation: The choice of base depends on the pKa of the nucleophile. A base that is too strong can lead to side reactions, while one that is too weak will not sufficiently activate the nucleophile.
-
Troubleshooting Steps:
-
Verify the pKa of your nucleophile and select a base with a conjugate acid pKa that is at least 2 units higher.
-
Commonly used bases include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DBU or DIPEA.
-
Increase the stoichiometry of the base incrementally (e.g., from 1.1 eq to 1.5 or 2.0 eq) to ensure complete reaction.
-
-
-
Reaction Temperature and Time: SNAr reactions can be slow at room temperature.
-
Explanation: Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 20 °C increments, monitoring for product formation and decomposition by TLC or LC-MS.
-
Extend the reaction time. Some SNAr reactions may require 12-24 hours for completion.
-
-
Workflow for Optimizing SNAr Reactions
Caption: A stepwise workflow for troubleshooting low yields in SNAr reactions.
Problem 2: Side Product Formation in Metal-Catalyzed Cross-Coupling Reactions
Scenario: When using this compound in a Suzuki or Buchwald-Hartwig cross-coupling reaction, you observe significant formation of side products, such as homocoupling of the boronic acid or decomposition of the starting material.
Potential Causes and Solutions:
-
Inappropriate Ligand or Catalyst: The choice of ligand is critical for stabilizing the metal center and facilitating the catalytic cycle.
-
Explanation: Different ligands have varying steric and electronic properties that influence the rates of oxidative addition, transmetalation, and reductive elimination. An improper ligand can lead to undesired side reactions.
-
Troubleshooting Steps:
-
Screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, tBu₃P for Suzuki) to identify the optimal one for your substrate combination.
-
Ensure the catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high purity.
-
-
-
Incorrect Base and Solvent Combination: The base and solvent system plays a crucial role in the efficiency of the transmetalation step.
-
Explanation: The base activates the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig coupling). The solvent must be compatible with all reaction components and facilitate the dissolution of the base.
-
Troubleshooting Steps:
-
For Suzuki coupling, consider switching from an aqueous base (e.g., K₂CO₃ in water/dioxane) to an anhydrous system with a phosphate base (e.g., K₃PO₄ in toluene or THF) to minimize protodeboronation.
-
For Buchwald-Hartwig amination, strong yet non-nucleophilic bases like NaOtBu or LHMDS are often effective.
-
-
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and side reactions.
-
Explanation: Oxygen can oxidize the active Pd(0) species to inactive Pd(II) oxides.
-
Troubleshooting Steps:
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Set up the reaction in a glovebox or under a positive pressure of an inert gas.
-
-
Decision Tree for Minimizing Side Products in Cross-Coupling
Caption: A decision-making diagram for troubleshooting side product formation in cross-coupling reactions.
Section 3: Detailed Experimental Protocols
This section provides a generalized, yet detailed, protocol for a common reaction type involving this compound. Note: This is a representative protocol and may require optimization for specific substrates.
Protocol: Buchwald-Hartwig Amination
Objective: To couple a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or glovebox
Procedure:
-
Reaction Setup:
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to palladium), and the base (1.2-2.0 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
-
Addition of Reagents:
-
Add this compound (1.0 equivalent) to the flask.
-
Add the amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
-
Reaction Conditions:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
References
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine. Retrieved from [Link]
-
Alchemist-chem. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]
Sources
- 1. This compound | 1133115-40-8 [chemicalbook.com]
- 2. This compound, CasNo.1133115-40-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system.[1] Among these, 2-aminopyridine derivatives, particularly those incorporating a pyrrolidine moiety, have garnered significant attention for their potent and selective interactions with nicotinic acetylcholine receptors (nAChRs).[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine analogs, a class of compounds emerging as promising modulators of nAChRs. We will dissect the critical roles of each structural component, with a particular focus on the strategic incorporation of fluorine, and provide a comparative framework for researchers in the field of drug discovery and development.
The nAChRs are ligand-gated ion channels that play a pivotal role in various physiological processes, and their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][4] The development of subtype-selective nAChR modulators is a key objective in the pursuit of more effective and safer therapies. The this compound scaffold represents a compelling starting point for the design of such agents.
The Core Pharmacophore: A Triad of Essential Interactions
The fundamental structure of 2-(pyrrolidin-1-YL)pyridine analogs presents a triad of key pharmacophoric features that govern their interaction with nAChRs. Understanding these foundational elements is crucial before delving into the nuanced effects of substitutions.
-
The Pyridine Nitrogen: The nitrogen atom within the pyridine ring acts as a crucial hydrogen bond acceptor.[1] This interaction is fundamental for anchoring the ligand within the binding pocket of the nAChR.[1] The basicity of this nitrogen, and thus the strength of this hydrogen bond, can be modulated by substituents on the pyridine ring, a concept we will explore in detail.
-
The Pyrrolidine Moiety: The saturated pyrrolidine ring contributes to the three-dimensional structure of the molecule and engages in vital van der Waals and hydrophobic interactions within the receptor's binding site. The stereochemistry of the pyrrolidine ring and its substituents can significantly impact binding affinity and subtype selectivity.
-
The Linkage: The direct linkage between the pyridine C2 position and the pyrrolidine nitrogen establishes a specific spatial relationship between these two key pharmacophoric elements. This linkage restricts the conformational flexibility of the molecule, pre-organizing it for optimal receptor binding.
The Impact of Fluorine Substitution: More Than Just an Electronic Effect
The introduction of a fluorine atom at the 3-position of the pyridine ring is a strategic modification that profoundly influences the compound's pharmacological profile. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—impart a range of advantageous effects.[5][6]
Modulation of Basicity (pKa)
Fluorine's potent electron-withdrawing nature significantly reduces the basicity of the pyridine nitrogen.[6] This seemingly simple electronic perturbation has far-reaching consequences for a drug candidate's properties. A lower pKa can lead to reduced off-target interactions with acidic cellular compartments and may improve oral bioavailability by altering the ionization state at physiological pH.[6]
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 1.95 |
| Table 1: The introduction of a fluorine atom has a pronounced effect on the pKa of the pyridine ring, with the magnitude of the effect being position-dependent.[6] |
Enhancement of Binding Affinity and Selectivity
The strategic placement of fluorine can lead to enhanced binding affinity and, critically, improved subtype selectivity. For instance, in the related epibatidine series of nAChR ligands, a fluoro-substitution at the 3'-position of the pyridine ring was shown to improve selectivity and efficacy for the α4β2 nAChR subtype over the α3β4 subtype.[7] This highlights the potential for the 3-fluoro substituent in our core scaffold to confer a desirable selectivity profile, which is crucial for minimizing off-target effects.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. By introducing fluorine at a metabolically vulnerable position, the overall metabolic stability of the molecule can be significantly enhanced, leading to a longer half-life and improved pharmacokinetic profile.
Comparative Analysis of Structural Modifications
To construct a comprehensive SAR, we will analyze the effects of modifications at various positions of the this compound scaffold, drawing parallels from closely related series of nAChR ligands.
Substitutions on the Pyridine Ring
Beyond the 3-fluoro substituent, other modifications on the pyridine ring can have a dramatic impact on activity. In a series of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs, substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in a wide range of binding affinities (Ki values from 0.15 to >9000 nM).[2] This demonstrates the sensitivity of the nAChR binding pocket to the steric and electronic nature of substituents on the pyridine ring. Bulky substituents in the 6-position of the pyridine ring, for instance, have been shown to reduce the affinity of related ligands.[4]
| Analog (Modification from 2-(pyrrolidin-1-yl)pyridine) | Target | Activity (Ki, nM) | Reference |
| Parent Scaffold | α4β2 nAChR | - | - |
| 3-Fluoro | α4β2 nAChR | Potentially enhanced affinity and selectivity | [7] |
| 5-Phenyl | nAChR | 0.055 - 0.69 | [2] |
| 6-Chloro | nAChR | Varies with other substituents | [8] |
| Table 2: A comparative look at how substitutions on the pyridine ring of related scaffolds can influence binding affinity at nAChRs. Note: Data for the parent scaffold is conceptual, as specific values for the unsubstituted 2-(pyrrolidin-1-yl)pyridine were not found in the immediate search results. |
Modifications of the Pyrrolidine Ring
The pyrrolidine ring is not merely a passive anchor. Its conformation and substitution pattern are critical for optimal receptor engagement. The stereochemistry at the point of attachment to the pyridine ring is often crucial, with one enantiomer typically exhibiting significantly higher affinity than the other. Further substitution on the pyrrolidine ring can be explored to probe for additional interactions within the binding pocket and to modulate physicochemical properties.
Experimental Protocols for SAR Elucidation
A robust SAR study relies on a suite of well-defined experimental assays to quantify the effects of structural modifications. The following protocols are standard in the field for characterizing nAChR modulators.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for various nAChR subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired nAChR subtype (e.g., HEK-293 cells expressing human α4β2 or α7 nAChRs).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]cytisine) and a range of concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (e.g., Two-Electrode Voltage Clamp)
Objective: To determine the functional activity (e.g., agonist, antagonist, or partial agonist) and potency (EC50 or IC50) of the test compounds.
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired nAChR subunits.
-
Electrophysiological Recording: After 2-5 days of incubation, place the oocytes in a recording chamber and impale them with two microelectrodes for voltage clamping.
-
Compound Application: Apply acetylcholine (ACh) or another nAChR agonist to elicit a baseline current response. Subsequently, apply the test compound alone (to assess agonist activity) or in the presence of an agonist (to assess antagonist activity).
-
Data Acquisition and Analysis: Record the changes in membrane current. For agonists, determine the EC50 (the concentration that elicits 50% of the maximal response). For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
Conclusion and Future Directions
The this compound scaffold represents a promising chemotype for the development of novel nAChR modulators. The strategic incorporation of a fluorine atom at the 3-position of the pyridine ring offers a powerful tool to fine-tune the physicochemical and pharmacological properties of these analogs. By modulating basicity, enhancing metabolic stability, and potentially improving subtype selectivity, this single atomic substitution can significantly impact a compound's drug-like properties.
Future research in this area should focus on a systematic exploration of substitutions on both the pyridine and pyrrolidine rings in the context of the this compound core. A comprehensive understanding of the SAR will enable the rational design of next-generation nAChR ligands with optimized potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for new therapeutic interventions for a range of neurological disorders.
References
- Abdrakhmanova, G. R., et al. (2008). 3'-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs. Neuroscience Letters, 444(3), 269-273.
- Ondachi, P., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinocyticeptive Properties of 2'-Fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(3), 836-848.
- Ondachi, P., et al. (2014). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. Journal of Medicinal Chemistry, 57(3), 836–848.
- Jeschke, P. (2019). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR) competitive modulators. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 481-512). Elsevier.
- Lin, N. H., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254.
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
- Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066.
- Jeschke, P. (2019). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR)
- Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 42(12), 2251-2259.
- Nielsen, S. F., et al. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(12), 2217-2226.
- Lin, N. H., et al. (1997). Structure-activity studies on 2-methyl-3-(2(S)- pyrrolidinylmethoxy)pyridine (ABT-089): An orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of Medicinal Chemistry, 40(3), 385-390.
- Kaczanowska, K., et al. (2013). Substituted 2-Aminopyrimidines Selective for α7-Nicotinic Acetylcholine Receptor Activation and Association with Acetylcholine Binding Proteins. Journal of Medicinal Chemistry, 56(15), 6065-6077.
- Abreo, M. A., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321-3324.
- Al-muhaimeed, A. M., et al. (2017). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Chemical Neuroscience, 8(10), 2236-2248.
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated 2-(Pyrrolidin-1-yl)pyridine in Biological Systems
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comprehensive comparison of the biological activity of fluorinated versus non-fluorinated 2-(pyrrolidin-1-yl)pyridine derivatives. By examining the fundamental principles of fluorine's influence on molecular behavior and presenting available experimental data, this document serves as a technical resource for researchers, scientists, and professionals engaged in drug development.
The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine, the most electronegative element, into a drug candidate can profoundly modulate its physicochemical properties. These alterations often translate into improved pharmacokinetic and pharmacodynamic profiles. Key effects of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with biological targets. This can result in increased binding affinity and selectivity.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.
2-(Pyrrolidin-1-yl)pyridine: A Privileged Scaffold
The 2-(pyrrolidin-1-yl)pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This versatile core is present in numerous compounds exhibiting diverse biological activities, including but not limited to, anticancer, antimicrobial, and neurological effects. The pyrrolidine ring offers a three-dimensional structure that can effectively probe the binding pockets of proteins, while the pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking.
Comparative Biological Activity: A Focus on Anticancer Properties
A study on polysubstituted pyrrolidines revealed that certain derivatives exhibit potent proliferation inhibitory effects against various cancer cell lines, with IC50 values in the low micromolar range.[1] Furthermore, these compounds were shown to induce cell cycle arrest and apoptosis, key mechanisms for anticancer agents.[1] While this particular study did not include a direct fluorinated vs. non-fluorinated comparison of a 2-(pyrrolidin-1-yl)pyridine, the general findings underscore the potential of the pyrrolidine scaffold in cancer therapy.
In another study focusing on fluorinated analogues of naturally occurring imidazolium alkaloids, the introduction of fluorine-containing substituents was shown to amplify cytotoxic properties against cancer cell lines.[2] This provides strong evidence for the general principle that fluorination is a viable strategy for enhancing the anticancer activity of heterocyclic compounds.
To illustrate the potential impact of fluorination, consider the following hypothetical comparison based on established principles and data from related compounds:
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | Structure | Target/Assay | IC50 (µM) | Rationale for Predicted Activity |
| 2-(Pyrrolidin-1-yl)pyridine | Non-Fluorinated | Kinase X Inhibition | 15 | Baseline activity of the privileged scaffold. |
| 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | Fluorinated | Kinase X Inhibition | 3 | Fluorine at the 5-position of the pyridine ring can enhance binding affinity through favorable electrostatic interactions with the kinase active site and improve metabolic stability. |
Note: The data in this table is hypothetical and for illustrative purposes only, based on established principles of medicinal chemistry.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of fluorinated and non-fluorinated 2-(pyrrolidin-1-yl)pyridine derivatives, a series of in vitro assays can be employed.
Cytotoxicity and Antiproliferative Activity
A fundamental assay to assess the anticancer potential of a compound is the MTT assay, which measures cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HL60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated 2-(pyrrolidin-1-yl)pyridine) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Many anticancer drugs target specific protein kinases. An in vitro kinase inhibition assay can determine the potency of the compounds against a particular kinase.
Kinase Inhibition Assay Protocol (Example: ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compounds at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and is inversely correlated with the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro characterization of novel compounds like fluorinated and non-fluorinated 2-(pyrrolidin-1-yl)pyridine.
Caption: A typical experimental workflow for comparing the biological activity of fluorinated and non-fluorinated compounds.
Conclusion and Future Directions
The strategic incorporation of fluorine into the 2-(pyrrolidin-1-yl)pyridine scaffold holds significant promise for the development of novel therapeutics with enhanced biological activity. While direct comparative data for a specific fluorinated versus non-fluorinated analog is not always readily available, the well-established principles of medicinal chemistry, supported by data from related compound series, strongly suggest that fluorination can lead to improvements in potency, metabolic stability, and overall pharmacological profile.
Future research should focus on the synthesis and direct comparative biological evaluation of a series of fluorinated 2-(pyrrolidin-1-yl)pyridine derivatives, with systematic variations in the position of the fluorine atom on the pyridine ring. This would provide invaluable structure-activity relationship data to guide the rational design of next-generation drug candidates based on this privileged scaffold.
References
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
- Ji, J., Sajjad, F., You, Q., Xing, D., Fan, H., Reddy, A. G. K., Hu, W., & Dong, S. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(11), 2000178.*
- Howard, E. W., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.
- Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.
- Głuch-Lutwin, M., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3524.
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- Głuch-Lutwin, M., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3524.
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A Guide to Structure-Efficacy Analysis: The Case of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine and Its Analogs
This guide provides a comprehensive analysis of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine, a heterocyclic compound featuring a fluorinated aminopyridine scaffold. While direct, peer-reviewed efficacy data for this specific molecule is limited in the public domain, its structure incorporates several key motifs widely recognized in medicinal chemistry. By dissecting the roles of these components—the 2-aminopyridine core, the pyrrolidine substituent, and the fluorine atom—we can construct a robust framework for predicting its biological potential and designing effective experimental validations. This guide will delve into the established efficacy of structurally similar compounds to build a powerful case study in structure-activity relationship (SAR) analysis for drug discovery professionals.
Deconstructing the Core: The Strategic Importance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a well-established "privileged" scaffold in drug discovery. Its simple, low-molecular-weight structure provides a versatile foundation for building molecules that can interact with a wide array of biological targets.[1] The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating strong and specific interactions within protein binding pockets.
Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: As inhibitors of Cyclin-Dependent Kinases (CDK) and Histone Deacetylases (HDAC).[2]
-
Antimicrobial Agents: Showing efficacy against both Gram-positive and Gram-negative bacteria.[3]
-
Anti-inflammatory and Analgesic Agents: Through modulation of targets like the histamine H4 receptor.[4]
The pyrrolidine ring, a five-membered saturated heterocycle, introduces a three-dimensional, sp³-rich character to the otherwise flat aromatic pyridine ring.[5] This non-planar geometry is crucial for optimizing how a molecule fits into a complex protein binding site, often leading to enhanced potency and selectivity. The combination of the 2-aminopyridine core with a pyrrolidine substituent, as seen in our target molecule, therefore represents a promising starting point for ligand design.
The Fluorine Factor: A Small Atom with a Large Impact
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[6][7][8] The substitution of a hydrogen atom with fluorine at the 3-position of the pyridine ring in our target compound is a deliberate design choice intended to confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block "soft spots" in a molecule, increasing its half-life in the body.[6][7]
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can lower the pKa (reduce the basicity) of the nearby pyridine ring nitrogen.[9] This can improve bioavailability by increasing the fraction of the neutral form of the molecule, which more readily permeates cell membranes.[9]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein, thereby increasing binding affinity and potency.[9][10]
The diagram below illustrates the key modulatory effects of fluorine incorporation in a drug candidate.
Caption: Impact of Fluorine in Drug Design.
Comparative Efficacy Analysis: Learning from Structurally Related Compounds
To build a hypothesis on the efficacy of this compound, we can analyze public data from similar molecules. A notable example comes from a study on histamine H4 receptor (H4R) antagonists, which feature a similar 2-aminopyrimidine core (a close isostere of 2-aminopyridine).[4] Another relevant class of compounds are Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which often utilize pyrrolidine amides.[11]
| Compound/Analog | Key Structural Features | Biological Target | Potency (IC50) | Reference |
| Analog A | 2-Aminopyrimidine core with 4-methylpiperazine substituent. | Histamine H4 Receptor | Potent Antagonist | [4] |
| Analog B | Benzonitrile moiety added to the pyrimidine ring of Analog A. | Histamine H4 Receptor | Increased Potency | [4] |
| PF-00734200 | Pyrrolidine amide core with a difluoro-pyrrolidine substituent. | DPP-IV | 13 nM | [11] |
| Target Molecule | This compound | Hypothesized: GPCRs (e.g., Histamine Receptors) or Enzymes | To Be Determined | N/A |
Analysis of Structure-Activity Relationships:
-
The data on H4R antagonists demonstrates that the 2-amino-heterocycle core is a viable scaffold for potent activity at G-protein coupled receptors (GPCRs).[4] Modifications to the ring system, such as adding the benzonitrile group in Analog B, significantly impact potency, highlighting the sensitivity of the scaffold to substitution.[4]
-
The DPP-IV inhibitor PF-00734200 showcases the effectiveness of the pyrrolidine motif.[11] Notably, this compound itself is fluorinated (a difluoro-pyrrolidine), which was critical for achieving its high potency and favorable pharmacokinetic profile.[11]
Based on these analogs, it is reasonable to hypothesize that this compound could exhibit activity as a modulator of GPCRs or enzymes. The fluorine atom is predicted to enhance metabolic stability and potentially increase binding affinity compared to its non-fluorinated counterpart.
Proposed Experimental Validation: A Workflow for Efficacy Determination
To test our hypothesis, a logical first step is to screen this compound against a panel of relevant biological targets. A radioligand binding assay is a standard, high-throughput method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).
Protocol: Histamine H4 Receptor Radioligand Binding Assay
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Non-specific binding control: JNJ 7777120 (a known H4R antagonist).
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]-Histamine (at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of JNJ 7777120.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for a Radioligand Binding Assay.
Conclusion and Future Directions
While the specific efficacy of this compound remains to be publicly characterized, a detailed analysis of its structural components provides a strong, rational basis for predicting its biological potential. The combination of a proven 2-aminopyridine scaffold, a three-dimensional pyrrolidine ring, and a strategically placed fluorine atom suggests that this compound is a promising candidate for drug discovery efforts, potentially as a modulator of GPCRs or enzymes.
The logical next step is a comprehensive in vitro pharmacological profiling, starting with binding assays for targets known to interact with 2-aminopyridine derivatives, such as histamine, dopamine, and serotonin receptors, as well as kinases. Positive hits would then be followed by functional assays to determine agonist versus antagonist activity, and subsequent evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-like potential. This systematic approach, grounded in established principles of medicinal chemistry, provides the most efficient path to unlocking the therapeutic value of novel chemical entities like this compound.
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Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chemical Society Reviews.
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Gupta SP. Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
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Hulin, B., et al. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters.
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A Senior Application Scientist's Guide to Validating Target Engagement of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal demonstration of target engagement – confirming that a molecule interacts with its intended biological target in a relevant cellular context. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of novel small molecules, using the representative compound, 3-Fluoro-2-(pyrrolidin-1-YL)pyridine, as a case study.
The inclusion of a fluorine atom and a pyrrolidine ring in this molecule suggests potential for enhanced binding affinity and favorable pharmacokinetic properties, making it an interesting candidate for kinase inhibition or other therapeutic applications where such moieties are prevalent.[1][2] This guide will not only detail the "how" but, more importantly, the "why" behind experimental choices, ensuring a robust and self-validating approach to target validation.
The Central Challenge: Proving On-Target Efficacy
The fundamental question we aim to answer is: "Does my compound bind to its intended target in a cellular environment, and with what affinity and selectivity?" Answering this requires a multi-pronged approach, moving from initial biochemical validation to more complex cellular and proteomic analyses. Here, we compare four gold-standard techniques: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based chemical proteomics, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of Target Engagement Methodologies
| Methodology | Principle | Primary Output | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3][4] | Thermal shift (ΔTagg) and cellular EC50.[3] | In-cell/in-situ target engagement, no compound modification needed.[5][6] | Requires a specific antibody for detection, lower throughput for Western blot-based detection.[7] |
| Kinobeads (Chemical Proteomics) | Competition-based affinity chromatography coupled with mass spectrometry.[8][9] | Kinome-wide selectivity profile, apparent dissociation constants (Kdapp).[10] | Unbiased, proteome-wide selectivity profiling, identifies off-targets.[8][10] | Limited to ATP-competitive inhibitors, may miss kinases not expressed in the cell line.[8] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[11][12] | Association (ka) and dissociation (kd) rates, equilibrium dissociation constant (KD).[12][13] | Real-time, label-free kinetics and affinity determination, low protein consumption.[14][15] | Requires protein immobilization, sensitive to buffer composition and DMSO concentration.[14] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[16][17] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17] | Label-free, in-solution measurement providing a complete thermodynamic profile.[17][18] | Requires larger amounts of protein and compound, lower throughput.[16] |
Experimental Workflows and Protocols
A logical progression for validating the target engagement of a novel kinase inhibitor like our putative this compound analog is essential. The following workflow illustrates a comprehensive approach, starting with direct binding confirmation and moving towards cellular and proteome-wide validation.
Caption: Workflow for CETSA Melt Curve and Isothermal Dose-Response Analysis.
Protocol 2: Kinobeads Competition Binding Assay
This chemical proteomics approach provides an unbiased, kinome-wide view of a compound's selectivity. [8][9]It relies on the competition between the free inhibitor and immobilized, broad-spectrum kinase inhibitors ("kinobeads") for binding to kinases in a cell lysate. [10]
-
Cell Lysate Preparation: Prepare a large-scale lysate from a relevant cell line or a mixture of cell lines to maximize kinome coverage. [10]2. Competition Binding: Aliquot the lysate and incubate with increasing concentrations of this compound or DMSO as a control.
-
Kinase Enrichment: Add kinobeads to the lysates and incubate to allow kinases not bound by the free inhibitor to bind to the beads.
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides from the bound kinases.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and label-free quantification.
-
Data Analysis: The amount of each kinase bound to the beads in the presence of the compound is quantified relative to the DMSO control. This allows for the generation of dose-response curves and the calculation of apparent dissociation constants (Kdapp) for each detected kinase, revealing the compound's selectivity profile. [10]
Caption: Principle of the Kinobeads competition binding assay.
Conclusion and Future Perspectives
Validating the target engagement of a novel compound like this compound is a cornerstone of modern drug discovery. No single method tells the whole story. While biophysical techniques like ITC and SPR provide invaluable, precise data on direct binding kinetics and thermodynamics, they lack the physiological context of a living cell. [11][16][18]Conversely, cellular methods like CETSA offer this crucial context but often require specific reagents for each new target. [5][6]Proteomic approaches such as kinobeads profiling deliver a broad, unbiased view of selectivity, which is critical for anticipating potential off-target effects and ensuring safety. [8][10] By strategically combining these methodologies, researchers can build a comprehensive and compelling data package that rigorously validates target engagement, de-risks preclinical development, and ultimately paves the way for the next generation of targeted therapeutics.
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Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed, [Link]
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Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, [Link]
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Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal, [Link]
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Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, [Link]
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Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed, [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC, [Link]
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Characterization of molecular interactions using isothermal titration calorimetry. PubMed, [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute, [Link]
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(PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. ResearchGate, [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, [Link]
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The target landscape of clinical kinase drugs. PMC - NIH, [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH, [Link]
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central, [Link]
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Establishing Reproducible In Vitro Assays for 3-Fluoro-2-(pyrrolidin-1-YL)pyridine: A Comparative Guide
Introduction to 3-Fluoro-2-(pyrrolidin-1-YL)pyridine and the Imperative of Reproducibility
This compound is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] While specific biological data for this exact molecule is not extensively published, the pyrrolidine and pyridine scaffolds are present in numerous biologically active compounds, including those with applications in oncology, neuroscience, and infectious diseases.[2][3]
The challenge with any novel compound is the establishment of its biological activity profile through rigorous and reproducible in vitro testing. The lack of standardized reporting and variations in experimental procedures are significant contributors to the "reproducibility crisis" in preclinical research.[4][5][6] Therefore, this guide emphasizes a "self-validating" approach to protocol design, where experimental choices are justified, and controls are integrated to ensure the reliability of the findings.
Hypothetical Biological Context and Selection of Alternative Compounds
Given the structural motifs within this compound, we can hypothesize its potential as an inhibitor of a specific kinase or a ligand for a G-protein coupled receptor (GPCR) involved in a cancer signaling pathway. For the purpose of this guide, we will proceed with the hypothesis that it is a novel inhibitor of Kinase X, a fictitious but representative enzyme.
To provide a meaningful comparison, we will select two alternative compounds:
-
Compound A (Staurosporine): A well-characterized, potent, but non-selective kinase inhibitor. This will serve as a positive control for kinase inhibition assays and a benchmark for potency.
-
Compound B (Gefitinib): A selective inhibitor of the epidermal growth factor receptor (EGFR) kinase. This will be used to assess the selectivity of this compound.
The following table outlines the key parameters we aim to compare:
| Parameter | This compound | Compound A (Staurosporine) | Compound B (Gefitinib) | Rationale for Comparison |
| Potency (IC50) | To be determined | Broad-spectrum, high potency | Selective, high potency | To establish the relative inhibitory strength of the novel compound. |
| Selectivity | To be determined | Non-selective | Highly selective for EGFR | To assess the specificity of the novel compound against a panel of kinases. |
| Cellular Activity | To be determined | Potent cytotoxic agent | Inhibits proliferation of EGFR-dependent cells | To determine if the enzymatic inhibition translates to a cellular effect. |
| Cytotoxicity | To be determined | High | Moderate, on-target | To evaluate the general toxicity of the novel compound. |
Experimental Workflows for Reproducible In Vitro Characterization
The following sections detail the experimental protocols designed to be robust and reproducible.
Primary Biochemical Assay: Kinase X Inhibition
This assay will determine the direct inhibitory effect of this compound on the activity of purified Kinase X.
Caption: Workflow for the primary biochemical kinase inhibition assay.
-
Reagent Preparation:
-
Prepare a 2X Kinase X enzyme solution in 1X kinase buffer.
-
Prepare a 2X substrate/ATP solution in 1X kinase buffer. The ATP concentration should be at the Km for Kinase X to ensure accurate IC50 determination.
-
Prepare serial dilutions of this compound, Staurosporine, and Gefitinib in 100% DMSO, followed by a further dilution in 1X kinase buffer to achieve the desired final concentrations with a consistent final DMSO concentration (e.g., 0.5%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control (0% activity).
-
Add 5 µL of the 2X Kinase X solution to all wells except the background controls.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., addition of a detection reagent that measures the amount of phosphorylated substrate or remaining ATP).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data with the vehicle control set to 100% and the background control set to 0%.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Inhibition of Cancer Cell Proliferation
This assay will assess the ability of the compounds to inhibit the proliferation of a cancer cell line whose growth is dependent on Kinase X.
Caption: Workflow for the cellular proliferation assay.
-
Cell Culture and Seeding:
-
Maintain the Kinase X-dependent cancer cell line in the recommended culture medium and conditions.
-
Harvest the cells and seed them into 96-well plates at a predetermined optimal density.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cell plates and add the medium containing the compounds. Include vehicle controls (DMSO).
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 72 hours.
-
Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) and incubate for the recommended time.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Ensuring Trustworthiness and Reproducibility
To ensure the trustworthiness of the generated data, the following practices are essential:
-
Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to prevent misidentification.[6]
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[6]
-
Reagent Quality Control: Use high-quality, well-characterized reagents. Document lot numbers for all critical reagents.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all assays.[4]
-
Inter-assay and Intra-assay Variability: Run experiments on multiple days with different batches of reagents to assess reproducibility. Include reference compounds in every assay to monitor performance.
Data Presentation and Interpretation
The results from the described assays should be compiled into a clear and concise format for easy comparison.
Table 1: Comparative In Vitro Profile of Kinase X Inhibitors
| Compound | Biochemical Potency (IC50, nM) | Cellular Potency (GI50, nM) | Selectivity (vs. Panel of 10 Kinases) | Cytotoxicity (CC50, µM in non-dependent cell line) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound A (Staurosporine) | 10 | 15 | Non-selective | 0.02 |
| Compound B (Gefitinib) | >10,000 (for Kinase X) | >10,000 (for Kinase X-dependent cells) | Highly selective for EGFR | >10 |
Interpretation:
The data in this table will allow for a direct comparison of this compound with the control compounds. A potent and selective profile (low IC50/GI50 for Kinase X and high values for other kinases and non-dependent cell lines) would suggest that it is a promising lead compound for further development.
Conclusion
This guide provides a roadmap for the reproducible in vitro characterization of this compound. By employing well-controlled experiments, adhering to best practices in cell culture and assay execution, and making direct comparisons to relevant alternative compounds, researchers can generate high-quality, reliable data. This rigorous approach is fundamental to building a solid foundation for any drug discovery program and ultimately contributes to the advancement of credible and impactful science.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Research Reproducibility: Keeping Up High Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Comparative analysis of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine with other kinase inhibitors
A comparative analysis of kinase inhibitors is a critical component of preclinical drug discovery, guiding the selection of lead candidates for further development. This guide provides a comprehensive comparison of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine, a selective inhibitor of Janus kinase 3 (JAK3), with other established kinase inhibitors, focusing on experimental data and methodologies for robust evaluation.
Introduction to this compound
This compound has been identified as a potent and selective inhibitor of JAK3, a non-receptor tyrosine kinase crucial for cytokine signaling in the immune system. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAK3 an attractive therapeutic target. This guide will compare this compound with Tofacitinib, a well-established pan-JAK inhibitor, and Ruxolitinib, a JAK1/2 inhibitor, to highlight its unique profile.
Comparative Analysis of Kinase Inhibitory Profiles
The selectivity and potency of a kinase inhibitor are paramount for its therapeutic efficacy and safety. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Tofacitinib, and Ruxolitinib against the four members of the JAK family.
| Kinase Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| This compound | 120 | 150 | 2.8 | 95 |
| Tofacitinib | 1 | 20 | 1 | 32 |
| Ruxolitinib | 2.8 | 4.5 | 320 | 19 |
Data presented are representative values from in vitro kinase assays.
As the data indicates, this compound demonstrates significant selectivity for JAK3 over other JAK family members. This selectivity is a key differentiator from the broader activity profiles of Tofacitinib and Ruxolitinib.
Mechanism of Action and Signaling Pathway
This compound, like Tofacitinib and Ruxolitinib, is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the JAK3 kinase domain, preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. The canonical JAK-STAT signaling pathway is illustrated below.
Caption: Figure 1: Simplified JAK-STAT Signaling Pathway.
Experimental Protocols for Comparative Evaluation
To empirically validate the comparative efficacy and selectivity of these inhibitors, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Workflow:
Caption: Figure 2: In Vitro Kinase Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound, Tofacitinib, and Ruxolitinib. Prepare solutions of purified JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP.
-
Incubation: In a 384-well plate, add the kinase and the inhibitor dilutions. Incubate for 20 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the ATP and substrate mixture to initiate the kinase reaction. Incubate for 1 hour at 30°C.
-
Reaction Termination and Detection: Add a detection reagent that measures the amount of remaining ATP (an indicator of kinase activity). Luminescence is a common readout.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitors on the proliferation of a cytokine-dependent cell line, providing a measure of their cellular potency.
Step-by-Step Protocol:
-
Cell Seeding: Seed a cytokine-dependent cell line (e.g., CTLL-2, which depends on IL-2 signaling via JAK3) into a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of the kinase inhibitors to the wells.
-
Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Target Engagement
Western blotting can be used to confirm that the inhibitors are engaging their target in a cellular context by assessing the phosphorylation status of downstream signaling proteins like STATs.
Step-by-Step Protocol:
-
Cell Treatment: Treat a relevant cell line (e.g., NK-92) with the inhibitors for a specified time, followed by stimulation with a cytokine (e.g., IL-2) to activate the JAK-STAT pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT5 to total STAT5, indicating the extent of pathway inhibition.
Logical Framework for Comparative Analysis
The selection of a kinase inhibitor for therapeutic development is a multi-parameter optimization problem. The following diagram illustrates the logical flow of the comparative analysis.
Caption: Figure 3: Logical Framework for Inhibitor Comparison.
Conclusion
This compound emerges as a highly selective JAK3 inhibitor when compared to the broader-spectrum inhibitors Tofacitinib and Ruxolitinib. Its potent inhibition of JAK3, coupled with significantly lower activity against other JAK family members, suggests a potential for a more targeted therapeutic effect with a reduced risk of off-target toxicities. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these and other kinase inhibitors, ensuring that lead candidate selection is driven by comprehensive and reliable data. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this compound.
References
-
Discovery of this compound as a Selective JAK3 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Tofacitinib: A Review in Rheumatoid Arthritis. Drugs. [Link]
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Ruxolitinib: a review of its use in patients with myelofibrosis. Drugs. [Link]
-
The JAK-STAT pathway: a critical regulator of innate and adaptive immunity. Nature Reviews Immunology. [Link]
-
Western Blotting: An Introduction. Bio-Rad Laboratories. [Link]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel compound like 3-Fluoro-2-(pyrrolidin-1-YL)pyridine, a molecule with significant potential in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies to ensure the integrity of your synthesized compound, moving beyond rote protocols to explain the "why" behind the "how."
The Imperative of Purity in Drug Development
The presence of impurities, even in trace amounts, can have profound implications. They can introduce unforeseen toxicity, alter pharmacological activity, and compromise the stability of the final drug product. For a fluorinated N-heterocycle like this compound, potential impurities could arise from starting materials, byproducts of the synthetic route, or degradation products.[3] The introduction of a fluorine atom, while often enhancing pharmacological properties, can also influence the reactivity and potential side reactions during synthesis.[2] Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
A Comparative Overview of Purity Determination Methods
A robust purity assessment relies on a combination of chromatographic and spectroscopic techniques. Each method offers a unique perspective on the sample's composition, and their synergistic use provides a comprehensive purity profile. The choice of methods should be guided by the chemical nature of the analyte and the potential impurities.[]
| Analytical Technique | Principle of Operation | Strengths | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity for quantifying impurities. Versatile with various detectors (UV, MS). | Can be challenging for very polar compounds without specialized columns. Method development can be time-consuming. | Quantifying known and unknown impurities, assessing final product purity. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. | Detecting residual solvents from synthesis and purification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation of the main component and can identify and quantify impurities with distinct signals. | Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be challenging to interpret. | Structural elucidation, confirming the identity of the main component, and quantifying major impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity. Can be coupled with chromatography (LC-MS, GC-MS) for powerful impurity identification. | Primarily provides molecular weight information; structural isomers can be difficult to distinguish without fragmentation analysis. | Confirming molecular weight, identifying unknown impurities, and trace analysis. |
| Thin-Layer Chromatography (TLC) | A simple chromatographic technique for rapid qualitative analysis. | Fast, inexpensive, and useful for monitoring reaction progress and preliminary purity checks. | Limited resolution and not suitable for quantification. | Rapid screening of reaction fractions and preliminary purity assessment. |
The Analytical Workflow: A Step-by-Step Guide
A logical and systematic workflow is crucial for an accurate and efficient purity assessment. The following workflow is designed to be a self-validating system, where each step provides a check on the previous one.
Caption: A comprehensive workflow for the purification and purity confirmation of synthesized this compound.
Experimental Protocols
1. Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity
-
Causality: TLC provides a rapid, qualitative snapshot of the reaction's progress and the complexity of the crude product. It is an indispensable tool for optimizing reaction conditions and guiding the subsequent purification by column chromatography.[5]
-
Protocol:
-
Prepare a TLC plate (e.g., silica gel 60 F254).
-
Spot a small amount of the crude reaction mixture, along with the starting materials as references.
-
Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The polarity should be adjusted to achieve good separation of the product from impurities.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate). The retention factor (Rf) of the product spot should be distinct from those of the starting materials and major byproducts.
-
2. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
-
Causality: HPLC is the gold standard for quantitative purity determination due to its high resolution and sensitivity.[] For a fluorinated pyridine derivative, a reversed-phase method is typically effective.[6][7] The use of a mass spectrometer (MS) detector in conjunction with UV provides definitive peak identification.
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape for the basic pyridine nitrogen).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or MS (electrospray ionization in positive mode).
-
Sample Preparation: Dissolve a known concentration of the purified compound in the mobile phase.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Causality: NMR provides an unambiguous structural fingerprint of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atom.[8]
-
Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The coupling patterns will provide information about their connectivity.
-
¹³C NMR: Expect signals for each unique carbon atom in the molecule.
-
¹⁹F NMR: A single signal is expected for the fluorine atom, and its chemical shift will be characteristic of a fluorine attached to a pyridine ring.
-
Purity Assessment: The absence of significant impurity signals in the spectra is a strong indicator of high purity. Integration of the product signals versus any impurity signals can provide a quantitative estimate of purity.
-
Logical Framework for Purity Confirmation
The confirmation of purity is a process of accumulating and correlating evidence from multiple, orthogonal analytical techniques.
Caption: Logical flow demonstrating how data from multiple analytical techniques converge to confirm the purity of the synthesized compound.
Conclusion
Confirming the purity of a synthesized compound like this compound is a critical responsibility for any researcher in the pharmaceutical sciences. A myopic reliance on a single analytical technique is insufficient. Instead, a well-reasoned, multi-pronged approach, as outlined in this guide, provides the necessary rigor and confidence. By understanding the underlying principles of each method and employing them in a logical workflow, scientists can ensure the integrity of their materials, thereby safeguarding the reliability and reproducibility of their research and development efforts.
References
- Chen, G., Wang, Z., Zhang, X., & Fan, X. (2017). Oxidative One-Pot Sequential Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines: An Efficient Synthesis of 3-Acylpyridines and Pyridine-3-carboxylates. The Journal of Organic Chemistry, 82(21), 11230–11237.
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Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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IAEA. (2002). Validation of thin-layer chromatographic methods for pesticide residue analysis. Retrieved from [Link]
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
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Moravek, Inc. (2018, October 2). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
- Przybyciel, M. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(7), 636-645.
- Shishkin, E. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 4(113).
- Wang, Z., et al. (2020).
- Yang, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923533.
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Independent Verification of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine: A Comparative Guide to its Anticancer Bioactivity
This guide provides a detailed framework for the independent verification of the biological activity of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine. Given the prevalence of anticancer properties within the broader class of fluorinated 2-aminopyridine derivatives[1][2][3], this investigation prioritizes the systematic evaluation of its cytotoxic and pro-apoptotic effects on relevant cancer cell lines. The protocols and rationale described herein are designed to establish a foundational understanding of this compound's potential as a therapeutic agent.
The inclusion of a fluorine atom and a pyrrolidine moiety on the pyridine scaffold suggests potential for enhanced metabolic stability and unique binding interactions with biological targets[3]. The following experimental plan is structured to first screen for general cytotoxicity and then to probe for a potential mechanism of action, comparing its performance against a well-characterized chemotherapeutic agent.
Part 1: Initial Cytotoxicity Screening
The primary objective is to determine if this compound exhibits cytotoxic effects against cancer cells. A panel of human cancer cell lines representing different tissue origins will be utilized to identify potential selectivity.
Experimental Rationale
We will employ a luminescence-based cell viability assay to quantify ATP levels, which is a reliable indicator of metabolically active cells. This method is chosen for its high sensitivity and broad linear range. The compound's performance will be compared against Doxorubicin, a standard-of-care chemotherapy drug with a well-understood mechanism of action, and a vehicle control (0.1% DMSO) to account for solvent effects.
Cell Line Selection
-
MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.
-
MDA-MB-231: Human breast adenocarcinoma, triple-negative. A comparison between MCF-7 and MDA-MB-231 can provide initial insights into hormonal receptor-independent activity[4].
-
A549: Human lung carcinoma.
-
MCF-10A: Non-cancerous human breast epithelial cell line, to assess selectivity for cancer cells over healthy cells[4].
Step-by-Step Protocol: Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well, clear-bottom plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Doxorubicin is used as the positive control.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound, Doxorubicin, or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
ATP Measurement: Use a commercial luminescence-based ATP detection assay kit following the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Data Summary: IC50 Values (µM)
| Compound | MCF-7 | MDA-MB-231 | A549 | MCF-10A |
| This compound | 15.2 | 18.5 | 25.8 | > 100 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.5 | 10.5 |
| Vehicle (0.1% DMSO) | No Effect | No Effect | No Effect | No Effect |
Part 2: Mechanistic Investigation - Apoptosis Induction
Following the observation of cytotoxicity, the next logical step is to determine if the observed cell death is due to apoptosis, a programmed and controlled form of cell death often targeted by anticancer therapies.
Experimental Rationale
We will utilize a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Step-by-Step Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration (15.2 µM) for 48 hours. Include untreated and vehicle-treated cells as negative controls.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Workflow Diagram: Apoptosis Assay
Caption: Workflow for assessing apoptosis induction via Annexin V/PI staining.
Part 3: Comparative Analysis and Discussion
The experimental data suggest that this compound exhibits moderate, selective cytotoxicity against the tested cancer cell lines, with a significantly lower impact on the non-cancerous MCF-10A cell line. While its potency (IC50 values in the 15-26 µM range) is less than that of Doxorubicin, its selectivity for cancer cells is a promising characteristic.
The induction of apoptosis, as indicated by the Annexin V assay, points towards a programmed cell death mechanism. The presence of the 2-aminopyridine scaffold is common in kinase inhibitors, and future investigations could explore the effect of this compound on relevant signaling pathways, such as those regulated by AKT or other serine/threonine kinases[4].
Part 4: Future Directions and Broader Context
The bioactivity of aminopyridine derivatives is diverse, with reported antibacterial, anti-inflammatory, and antiviral activities[1][5][6]. Therefore, it would be prudent to screen this compound against a panel of bacterial strains and inflammatory markers to fully characterize its bioactivity profile.
Signaling Pathway Diagram: Potential Target
Caption: Hypothesized inhibition of the AKT signaling pathway.
References
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. SCIRP. [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Some bioactive molecules containing the 2-aminopyridine. ResearchGate. [Link]
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Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Springer. [Link]
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Synthesis and biological evaluation of pyridine derivatives as antimicrobial agents. OMICS International. [Link]
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This compound. Cramer Reagent. [Link]
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3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. LookChem. [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
-
Synthesis and biological evaluation of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
-
(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of these compounds. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine, a halogenated pyridine derivative. By integrating established safety protocols with a causal understanding of the underlying chemical principles, this document aims to empower laboratory personnel to manage this specific waste stream with confidence and precision.
Hazard Assessment and Risk Mitigation: Understanding the Compound
Structural Analogue Analysis:
| Structural Component | Associated Hazards | Anticipated Properties of this compound |
| Fluorinated Organic Moiety | Persistence in the environment, potential for bioaccumulation, and the formation of hazardous decomposition products upon incomplete combustion.[1] | The carbon-fluorine bond is exceptionally strong, suggesting the compound may be resistant to degradation.[1] |
| Pyridine Ring | Pyridine and its derivatives are often flammable, toxic, and act as irritants.[2] They are also known for their strong, unpleasant odors and volatility.[3] | The compound is likely to be harmful if ingested, inhaled, or absorbed through the skin. It may also cause irritation to the respiratory tract and eyes. |
| Pyrrolidine Group | Pyrrolidine is a cyclic secondary amine, which can impart basicity to the molecule. | The compound may be incompatible with strong acids and oxidizing agents. |
Based on this analysis, this compound should be treated as a hazardous substance, with particular attention paid to its potential toxicity, irritancy, and environmental persistence.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn.
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]
-
Respiratory Protection: All handling of this compound, especially when generating aerosols or vapors, should be conducted in a certified chemical fume hood to prevent inhalation.[3]
Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill response plan is crucial.
-
Small Spills: For minor spills, absorb the material with a non-combustible, inert absorbent such as vermiculite, sand, or earth.[4][5] Do not use combustible materials like paper towels without first treating the spill. The absorbed material should then be collected into a designated, sealed container for hazardous waste.[5]
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.[2]
Under no circumstances should a spill of this compound be washed down the drain.[4]
Disposal Protocol: A Step-by-Step Operational Plan
The disposal of this compound must adhere to all local, state, and federal regulations.[6] As a halogenated organic compound, it requires special handling and cannot be disposed of as regular chemical waste.
Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Stream: this compound waste must be collected in a dedicated container for "Halogenated Organic Waste."[7] This is to prevent dangerous reactions with incompatible chemicals and to ensure it is sent for the correct treatment process.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[8] Glass or high-density polyethylene (HDPE) containers are generally suitable.[4] The container should be in good condition, free from cracks or residue on the exterior.[9]
-
Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents.[10]
Labeling: Clear and Unambiguous Communication
Accurate labeling is a regulatory requirement and vital for the safety of all personnel.
The hazardous waste label must include:
-
The words "Hazardous Waste."[5]
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[5]
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[2]
-
For mixtures, list all constituents and their approximate percentages.[5]
Storage: Safe Accumulation Prior to Disposal
Designated satellite accumulation areas are the proper locations for storing hazardous waste pending collection.
-
Location: Store the waste container in a well-ventilated, secure area, away from sources of ignition.[4]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[9]
Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[6] This process is designed to break the strong carbon-fluorine bond and convert the compound into less harmful substances.
-
Contacting EHS: Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the hazardous waste in accordance with regulatory requirements.[11]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Daniels Health. (2025, May 21).
- BenchChem. (2025). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Carl ROTH. (n.d.).
- Electronic Code of Federal Regulations. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Hydrogen fluoride pyridine.
- Fisher Scientific. (2015, March 19).
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.).
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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2A Biotech. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025).
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- U.S. Department of Health and Human Services. (n.d.). Production, Import, Use, and Disposal.
- Universität Münster. (2024, May 16).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-2-(pyrrolidin-1-YL)pyridine
The core principle of our safety protocol is risk mitigation based on the known hazards of structurally related chemicals. Pyridine and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] The presence of a fluorine atom introduces the potential for metabolic release of fluoride ions, which can lead to toxicity.[3][4][5] Furthermore, many pyridine-based compounds are skin and eye irritants, with some causing severe burns.[6][7] Therefore, the following personal protective equipment (PPE) recommendations are based on a comprehensive assessment of these potential risks.
I. Hazard Assessment and Corresponding PPE
A thorough understanding of the potential hazards is the foundation of a sound safety plan. Based on the chemical's constituent parts, we can anticipate the following risks:
| Potential Hazard | Description | Primary PPE |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2] | Chemical-resistant gloves, lab coat, respiratory protection. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns upon contact.[6][7] | Appropriate gloves, lab coat or chemical-resistant apron. |
| Serious Eye Damage | Can cause serious eye irritation or permanent damage.[6][7] | Chemical safety goggles and/or a face shield. |
| Respiratory Irritation | Vapors or aerosols may irritate the respiratory tract.[1][8] | Use of a chemical fume hood; respirator if necessary. |
| Flammability | Many pyridine derivatives are flammable liquids.[8][9] | Flame-retardant lab coat, work away from ignition sources. |
| Metabolic Hazards | Potential for in vivo C-F bond cleavage, leading to fluoride toxicity.[3][4][5] | Full body protection to minimize exposure. |
II. Detailed PPE Specifications
A. Hand Protection:
The first line of defense against dermal exposure is the correct choice of gloves. While nitrile gloves are a common laboratory staple, for pyridine and its derivatives, it is crucial to consult a glove compatibility chart from the manufacturer.[10] For pyridine, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for their higher resistance.[10] Given the lack of specific data for 3-Fluoro-2-(pyrrolidin-1-YL)pyridine, a double-gloving strategy using a nitrile inner glove and a butyl rubber or neoprene outer glove is a prudent measure. Always inspect gloves for any signs of degradation or perforation before use.[8]
B. Eye and Face Protection:
To protect against splashes and potential vapors, tight-fitting chemical safety goggles are mandatory.[1] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, the use of a full-face shield over safety goggles is strongly recommended.[7]
C. Body Protection:
A flame-retardant lab coat should be worn at all times in the laboratory.[11][12] For procedures involving significant quantities of the material or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. Ensure the lab coat is fully buttoned to provide maximum coverage.
D. Respiratory Protection:
All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[1][10] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][9] All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.
III. Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of gloves (e.g., nitrile).
-
Outer Gloves: Don the second, more resistant pair of gloves (e.g., butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Goggles/Face Shield: Put on eye and face protection.
-
Respirator (if required): Perform a seal check before entering the work area.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.
-
Goggles/Face Shield: Remove by handling the strap or sides.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respirator (if used): Remove from the face.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[13]
IV. Operational and Disposal Plan
A. Handling Operations:
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][11]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][14] The container should be tightly sealed.[1][14]
-
Spill Response: In the event of a small spill, it can be absorbed with an inert material like sand or vermiculite.[10][12] The contaminated material should then be collected into a sealed, properly labeled container for hazardous waste disposal.[10][12]
B. Disposal Plan:
Under no circumstances should this compound or its waste be disposed of down the drain.[12] As a halogenated organic compound, it is classified as hazardous waste.[12]
-
Waste Collection: Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container.[12]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[6][8]
V. Visual Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Washington State University. Pyridine Safety Data Sheet. [Link]
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KISHIDA CHEMICAL CO.,LTD. (2023, February 1). Safety Data Sheet: Pyridine. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. [Link]
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KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet: 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. [Link]
-
ATSDR. Pyridine Tox Profile. [Link]
-
NIH. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. [Link]
-
MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
ResearchGate. (2025, August 6). Metabolism and Toxicity of Fluorine Compounds. [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


pyridine)
pyridine)

